1H-Naphtho(2,3-d)triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2H-benzo[f]benzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c1-2-4-8-6-10-9(11-13-12-10)5-7(8)3-1/h1-6H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFXVRRBGNORBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC3=NNN=C3C=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181403 | |
| Record name | 1H-Naphtho(2,3-d)triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269-12-5 | |
| Record name | 1H-Naphtho(2,3-d)triazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000269125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Naphtho(2,3-d)triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 1H-Naphtho[2,3-d]triazole
Executive Summary
1H-Naphtho[2,3-d]triazole is a heterocyclic compound featuring a naphthalene ring fused with a 1,2,3-triazole. This scaffold is of significant interest in medicinal chemistry and materials science due to its presence in various biologically active molecules and its utility as a synthetic intermediate.[1][2] Derivatives of this core structure have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5] This guide provides a comprehensive, technically detailed overview of the laboratory-scale synthesis, purification, and rigorous characterization of 1H-Naphtho[2,3-d]triazole, designed for researchers and professionals in chemical synthesis and drug development.
Introduction: The Scientific Rationale
The fusion of a naphthalene system with a triazole ring creates a rigid, planar molecule with unique electronic properties. The triazole moiety, in particular, is a valuable pharmacophore known for its ability to engage in hydrogen bonding and its metabolic stability, making it a privileged structure in drug design.[6][7] The synthesis of the parent 1H-Naphtho[2,3-d]triazole is a foundational starting point for the development of more complex derivatives. The most direct and established synthetic route involves the diazotization of 2,3-diaminonaphthalene, a classic transformation that yields the target heterocycle cleanly and efficiently.[8][9]
This document serves as a practical guide, detailing not just the procedural steps but the underlying chemical principles and the logic behind the chosen analytical methods required to confirm structural integrity and purity.
Synthesis: From Diamine to Triazole
The synthesis of 1H-Naphtho[2,3-d]triazole is achieved through the intramolecular cyclization of a diazonium salt formed from 2,3-diaminonaphthalene. This process is a variation of the diazotization reaction, a cornerstone of aromatic chemistry.[10][11]
Principle of the Reaction
The reaction proceeds in two conceptual stages. First, one of the primary amino groups of 2,3-diaminonaphthalene is converted into a diazonium salt by treatment with nitrous acid (HNO₂) at low temperatures.[12] The nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid. The resulting diazonium salt is highly electrophilic. In the second stage, the neighboring, unreacted amino group acts as an intramolecular nucleophile, attacking the diazonium group to form a five-membered triazole ring and eliminating a proton.
Detailed Experimental Protocol
Materials:
-
2,3-Diaminonaphthalene
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Glacial Acetic Acid
-
Deionized Water
-
Ethanol
-
Activated Charcoal
Procedure:
-
Dissolution: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2,3-diaminonaphthalene (1.0 eq) in a mixture of glacial acetic acid and water.
-
Acidification: Cool the suspension to 0-5 °C in an ice-salt bath. Slowly add concentrated hydrochloric acid (2.5 eq) while maintaining the temperature below 5 °C. Stir until a fine, uniform suspension of the diamine salt is formed.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the stirred suspension over 30-45 minutes. The key is to keep the internal temperature strictly between 0 °C and 5 °C to prevent the decomposition of the unstable diazonium salt and minimize side reactions.
-
Reaction & Cyclization: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The color of the reaction mixture may change, indicating the formation of the product.
-
Isolation: Filter the resulting solid precipitate using a Büchner funnel. Wash the crude product thoroughly with copious amounts of cold water to remove residual acids and salts, followed by a small amount of cold ethanol to aid in drying.
-
Purification: The crude product is purified by recrystallization. Dissolve the solid in hot ethanol, treat with a small amount of activated charcoal to remove colored impurities, and filter while hot through a fluted filter paper. Allow the filtrate to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by filtration and dry them under vacuum to yield 1H-Naphtho[2,3-d]triazole as a crystalline solid.
Synthesis Mechanism Diagram
The mechanism involves the formation of a nitrosonium ion (NO⁺), electrophilic attack on the amine, and subsequent intramolecular cyclization.
Caption: Reaction mechanism for the synthesis of 1H-Naphtho[2,3-d]triazole.
Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A logical workflow ensures comprehensive analysis.
Characterization Workflow
Caption: Logical workflow for the characterization of synthesized product.
Expected Analytical Data
The following table summarizes the expected physicochemical and spectroscopic data for 1H-Naphtho[2,3-d]triazole.
| Property | Expected Value / Observation |
| Molecular Formula | C₁₀H₇N₃[13] |
| Molecular Weight | 169.18 g/mol [13] |
| Appearance | Off-white to light brown crystalline solid |
| Melting Point | ~187 °C[8][14] |
| ¹H NMR (DMSO-d₆) | Aromatic protons (6H) typically appear in the range of δ 7.5-8.5 ppm. The N-H proton of the triazole is a broad singlet, often deshielded (> δ 10 ppm). |
| ¹³C NMR (DMSO-d₆) | Signals corresponding to the 10 carbon atoms of the naphthyl system. Quaternary carbons involved in the fusion will have distinct chemical shifts. |
| FT-IR (KBr, cm⁻¹) | N-H stretch (broad, ~3100-3300), C=C aromatic stretch (~1600, ~1450), C-H aromatic stretch (>3000), N=N stretch (~1500). |
| Mass Spec. (EI) | Molecular Ion (M⁺) peak at m/z = 169.[15] |
| Purity (TLC) | A single spot on the TLC plate using an appropriate solvent system (e.g., Ethyl Acetate/Hexane) indicates high purity. |
Interpretation of Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is the primary tool for confirming the structure. The integration of the aromatic region should correspond to six protons. The key signal is the broad N-H proton, which confirms the presence of the triazole ring. Its chemical shift can be concentration-dependent and it may exchange with D₂O.
-
FT-IR Spectroscopy: The broad absorption band above 3100 cm⁻¹ is characteristic of the N-H stretching vibration, providing strong evidence for the triazole ring. The peaks in the 1450-1600 cm⁻¹ region confirm the aromatic nature of the naphthalene core.
-
Mass Spectrometry: The observation of the molecular ion peak at the correct mass-to-charge ratio (m/z = 169) confirms the molecular weight of the synthesized compound.[15]
Safety and Handling
-
2,3-Diaminonaphthalene: Is a suspected carcinogen and should be handled with extreme care using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, within a chemical fume hood.
-
Sodium Nitrite: Is an oxidizer and is toxic if ingested. Avoid contact with skin and eyes.
-
Acids: Concentrated HCl and glacial acetic acid are corrosive. Handle with care in a fume hood.
-
Diazonium Salts: Are thermally unstable and potentially explosive when isolated and dried. The procedure is designed to use the salt in situ at low temperatures to mitigate this hazard. Never allow the reaction temperature to rise uncontrollably.
Conclusion
This guide outlines a reliable and well-established method for the synthesis of 1H-Naphtho[2,3-d]triazole. The diazotization of 2,3-diaminonaphthalene provides a direct route to this important heterocyclic scaffold. Adherence to the detailed protocol, especially the strict temperature control during the diazotization step, is critical for achieving a high yield and purity. The described characterization workflow, employing a suite of analytical techniques, provides a robust framework for validating the structural identity and purity of the final product, ensuring its suitability for subsequent use in research and development.
References
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Rasayan Journal of Chemistry. (2023). SYNTHESIS AND ANTICANCER EVALUATION OF NEW 1H- NAPHTHO[2,3-D] IMIDAZOLE-4,9-DIONE-1,2,3 TRIAZOLE HYBRIDS. Available at: [Link]
-
ResearchGate. (n.d.). Scheme-1: Synthesis of 1,2,3 triazole-1H-naphtho[2,3-d] imidazole-4,9-dione Hybrids. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 1H-naphtho(2,3-d)triazole. PubChem. Available at: [Link]
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LookChem. (n.d.). 1H-naphtho(2,3-d)triazole. Available at: [Link]
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Nature. (2025). Design, synthesis and pharmacological evaluation of 1,4-naphthoquinone- 1,2,3-triazole hybrids as new anticancer agents with multi-kinase inhibitory activity. Scientific Reports. Available at: [Link]
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Ji, X., et al. (1988). Mechanism for nitrosation of 2,3-diaminonaphthalene by Escherichia coli: enzymatic production of NO followed by O2-dependent chemical nitrosation. Applied and Environmental Microbiology, 54(7), 1791-4. Available at: [Link]
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MDPI. (2023). Cholinesterase Inhibitory and Anti-Inflammatory Activity of the Naphtho- and Thienobenzo-Triazole Photoproducts: Experimental and Computational Study. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Benzotriazole: An overview on its versatile biological behavior. PubMed Central. Available at: [Link]
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BYJU'S. (n.d.). Diazotization Reaction Mechanism. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]
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Cureus. (n.d.). Benzotriazole Derivatives: Design, In Silico Studies, And Biological Evaluation As Antiarthritic Agents. Available at: [Link]
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Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
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NIST. (n.d.). 1H-Naphtho[2,3-d][3][6][13]triazole. NIST WebBook. Available at: [Link]
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GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Available at: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 1H-Naphtho(2,3-d)triazole
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 1H-Naphtho(2,3-d)triazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental determination and theoretical significance of key parameters such as solubility, melting point, acidity (pKa), and lipophilicity (logP). By integrating established analytical protocols with an understanding of their implications in molecular design and behavior, this guide serves as an essential resource for the effective characterization and application of this important naphthotriazole scaffold.
Introduction: The Significance of the 1H-Naphtho(2,3-d)triazole Scaffold
1H-Naphtho(2,3-d)triazole is a fused heterocyclic system incorporating a naphthalene ring and a 1,2,3-triazole moiety. This structural amalgamation imparts a unique combination of properties, making it a valuable pharmacophore and a versatile building block in various chemical applications. The 1,2,3-triazole ring, in particular, is recognized for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for other functional groups.[1] Derivatives of the naphthotriazole core have demonstrated a wide range of biological activities, including potential as anticancer and anti-inflammatory agents.[2][3]
A thorough understanding of the physicochemical properties of the parent 1H-Naphtho(2,3-d)triazole is paramount for the rational design of novel derivatives with optimized pharmacokinetic and pharmacodynamic profiles. Properties such as solubility, lipophilicity, and ionization state directly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) characteristics, which are critical determinants of a drug candidate's success.[4] This guide provides a detailed examination of these properties and the experimental methodologies for their determination.
Synthesis of 1H-Naphtho(2,3-d)triazole
The synthesis of 1H-Naphtho(2,3-d)triazole is most commonly achieved through the reaction of 2,3-diaminonaphthalene with a diazotizing agent, such as sodium nitrite, in an acidic medium. This classical approach provides a straightforward and efficient route to the desired tricycle.
Experimental Protocol: Synthesis from 2,3-Diaminonaphthalene
Materials:
-
2,3-Diaminonaphthalene
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Distilled Water
-
Ethanol
-
Standard laboratory glassware (beakers, flasks, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve a known quantity of 2,3-diaminonaphthalene in dilute hydrochloric acid with gentle stirring.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.
-
Diazotization: While maintaining the low temperature and stirring vigorously, slowly add a solution of sodium nitrite in distilled water dropwise. The addition rate should be controlled to keep the temperature below 5 °C.
-
Reaction Monitoring: Continue stirring the reaction mixture at 0-5 °C for a specified period (e.g., 1-2 hours) after the addition of sodium nitrite is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: Once the reaction is complete, the precipitated product can be collected by vacuum filtration using a Buchner funnel.
-
Purification: The crude product is washed with cold distilled water and can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 1H-Naphtho(2,3-d)triazole.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for 1H-Naphtho(2,3-d)triazole.
Core Physicochemical Properties
The following sections detail the key physicochemical properties of 1H-Naphtho(2,3-d)triazole, their importance in a drug discovery context, and the experimental procedures for their determination.
Molecular Formula and Weight
These fundamental properties are essential for all subsequent calculations and experimental designs.
Melting Point
The melting point is a critical indicator of a compound's purity and the strength of its crystal lattice forces. A sharp melting range is characteristic of a pure crystalline solid.
-
Reported Melting Point: 187 °C[5]
This method relies on heating a small sample of the compound in a capillary tube and observing the temperature range over which it melts.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation: Finely powder a small amount of 1H-Naphtho(2,3-d)triazole.[6]
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound.[7] Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The sample height should be 2-3 mm.
-
Measurement: Place the capillary tube in the heating block of the melting point apparatus.[7]
-
Rapid Heating (Optional): For an unknown compound, a rapid heating rate can be used to determine an approximate melting point.
-
Accurate Determination: For a precise measurement, heat the sample at a slow rate (1-2 °C per minute) as the temperature approaches the expected melting point.[7]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).[7]
Diagram of Melting Point Determination Workflow:
Caption: Workflow for capillary melting point determination.
Solubility
Aqueous solubility is a crucial factor for drug absorption and distribution. Poor solubility can lead to low bioavailability and hinder the development of a compound into a viable drug.
-
Reported Solubility: Slightly soluble in DMSO and Methanol.[5]
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[1]
Materials:
-
1H-Naphtho(2,3-d)triazole
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, DMSO, methanol)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Sample Preparation: Add an excess amount of 1H-Naphtho(2,3-d)triazole to a vial containing a known volume of the desired solvent. The presence of undissolved solid is necessary to ensure saturation.[1]
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[1]
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
-
Quantification: Determine the concentration of 1H-Naphtho(2,3-d)triazole in the diluted supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Diagram of Shake-Flask Solubility Workflow:
Caption: Workflow for shake-flask solubility determination.
Acidity Constant (pKa)
The pKa value indicates the extent of ionization of a compound at a given pH. The ionization state of a drug molecule significantly affects its solubility, permeability, and interaction with biological targets.
-
Predicted pKa: 8.38 ± 0.30[5]
This method is suitable for compounds that possess a chromophore close to the ionizable center, leading to a change in the UV-Vis spectrum upon ionization.[8]
Materials:
-
1H-Naphtho(2,3-d)triazole
-
A series of buffers with known pH values spanning the expected pKa range
-
UV-Vis spectrophotometer
-
96-well microtiter plates (for high-throughput screening) or quartz cuvettes
-
DMSO (for stock solution)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of 1H-Naphtho(2,3-d)triazole in DMSO.[8]
-
Sample Preparation: In a 96-well plate or individual cuvettes, add a small, fixed amount of the stock solution to a series of buffers with different pH values.[8] Ensure the final DMSO concentration is low (e.g., ≤2% v/v) to minimize its effect on the pKa.
-
Spectral Measurement: Record the UV-Vis absorption spectrum for each sample over a relevant wavelength range.[8]
-
Data Analysis: Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH of the buffer.
-
pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.[9]
Diagram of Spectrophotometric pKa Determination Workflow:
Caption: Workflow for spectrophotometric pKa determination.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a critical parameter that influences a drug's permeability across biological membranes and its interaction with proteins.
-
Predicted XLogP3: 2.3[4]
Similar to the solubility determination, the shake-flask method is a classical approach to measure logP.[10]
Materials:
-
1H-Naphtho(2,3-d)triazole
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC, UV-Vis)
Procedure:
-
Preparation of Phases: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate.
-
Partitioning: Dissolve a known amount of 1H-Naphtho(2,3-d)triazole in one of the phases. Add a known volume of this solution to a centrifuge tube containing a known volume of the other phase.
-
Equilibration: Tightly cap the tube and vortex it for a set period to ensure thorough mixing and partitioning of the compound between the two phases.
-
Phase Separation: Centrifuge the tube to achieve a clear separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.
Diagram of Shake-Flask logP Determination Workflow:
Sources
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- 8. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
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Spectroscopic Characterization of 1H-Naphtho(2,3-d)triazole: A Technical Guide for Researchers
Introduction
1H-Naphtho(2,3-d)triazole, a fused heterocyclic system, represents a core structural motif in medicinal chemistry and materials science. Its rigid, planar structure and the presence of multiple nitrogen atoms make it an attractive scaffold for the development of novel therapeutic agents and functional materials. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the rational design of its derivatives. This technical guide provides a comprehensive analysis of the spectroscopic signature of 1H-Naphtho(2,3-d)triazole, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. The methodologies and interpretations presented herein are grounded in established principles and validated through available experimental data and comparative analysis with structurally related compounds.
Molecular Structure and Isomerism
1H-Naphtho(2,3-d)triazole possesses the molecular formula C₁₀H₇N₃ and a molecular weight of approximately 169.18 g/mol .[1] The structure consists of a naphthalene ring system fused to a 1,2,3-triazole ring. It is important to note the potential for tautomerism in the triazole ring, which can influence its spectroscopic characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.
Experimental Protocol: NMR Analysis
A robust NMR analysis of 1H-Naphtho(2,3-d)triazole necessitates careful sample preparation and the selection of appropriate instrumental parameters.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the purified 1H-Naphtho(2,3-d)triazole sample.
- Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons.
- Ensure complete dissolution to obtain a homogeneous solution.
2. Instrumentation and Data Acquisition:
- Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
- Acquire a ¹H NMR spectrum to determine the proton chemical shifts, coupling constants, and integration.
- Acquire a ¹³C NMR spectrum, typically with proton decoupling, to identify the number of unique carbon environments.
- For unambiguous assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
¹H NMR Spectral Analysis (Predicted and Comparative)
The ¹H NMR spectrum is expected to exhibit signals corresponding to the seven protons of the naphthyl system and the N-H proton of the triazole ring. The protons on the naphthalene moiety will appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing nature of the fused triazole ring.
Expected ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4, H-9 | ~ 8.0 - 8.5 | s | - |
| H-6, H-7 | ~ 7.8 - 8.2 | m | |
| H-5, H-8 | ~ 7.4 - 7.8 | m | |
| NH (triazole) | ~ 14.0 - 15.0 | br s | - |
Note: These are predicted values and may vary based on solvent and experimental conditions. The broad singlet for the NH proton is due to proton exchange and quadrupole broadening from the adjacent nitrogen atoms.
¹³C NMR Spectral Analysis (Predicted and Comparative)
The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. We anticipate ten distinct carbon signals, corresponding to the ten carbon atoms in the 1H-Naphtho(2,3-d)triazole structure.
Expected ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-4a, C-8a | ~ 140 - 150 |
| C-3a, C-9a | ~ 130 - 140 |
| C-4, C-9 | ~ 125 - 135 |
| C-6, C-7 | ~ 120 - 130 |
| C-5, C-8 | ~ 110 - 120 |
Note: These are predicted values. The chemical shifts of the quaternary carbons fused to the triazole ring (C-3a, C-9a) are expected to be in the lower field region of the aromatic carbons.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes.
Experimental Protocol: FT-IR Analysis
1. Sample Preparation:
- For solid samples, the KBr (potassium bromide) pellet method is commonly employed. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk.
- Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, which requires minimal sample preparation.
2. Data Acquisition:
- An FT-IR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.
- A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
IR Spectral Interpretation
The IR spectrum of 1H-Naphtho(2,3-d)triazole is expected to display characteristic absorption bands corresponding to the vibrations of the aromatic C-H and C=C bonds, as well as the N-H and N=N bonds of the triazole ring.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~ 3100 - 3000 | Aromatic C-H stretch | Medium |
| ~ 1620 - 1580 | C=C aromatic ring stretch | Medium to Strong |
| ~ 1500 - 1450 | C=C aromatic ring stretch | Medium to Strong |
| ~ 1250 - 1100 | In-plane C-H bending | Medium |
| ~ 900 - 675 | Out-of-plane C-H bending | Strong |
| ~ 3400 - 3200 | N-H stretch (broad) | Medium |
| ~ 1600 - 1550 | N=N stretch | Medium to Weak |
Note: The N-H stretching band is often broad due to hydrogen bonding in the solid state. A study on the vibrational spectra of triazoles and benzotriazoles provides a basis for the assignment of these characteristic bands.[2]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
1. Ionization Method:
- Electron Ionization (EI) is a common technique for volatile and thermally stable compounds, providing a characteristic fragmentation pattern.
- Electrospray Ionization (ESI) is a softer ionization technique suitable for less volatile or thermally labile compounds, often yielding the protonated molecular ion [M+H]⁺.
2. Mass Analyzer:
- A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and ion trap.
Mass Spectral Analysis
The electron ionization mass spectrum of 1H-Naphtho(2,3-d)triazole is available from the NIST WebBook.[3]
Key Features of the EI Mass Spectrum:
-
Molecular Ion Peak (M⁺): The spectrum displays a prominent molecular ion peak at m/z = 169, which corresponds to the molecular weight of 1H-Naphtho(2,3-d)triazole (C₁₀H₇N₃).[3]
-
Major Fragmentation Pathways: The fragmentation of the triazole ring is a key feature. A characteristic loss of a neutral nitrogen molecule (N₂) from the molecular ion is expected, leading to a fragment ion at m/z = 141. Further fragmentation of the naphthalene moiety can also be observed. The fragmentation of 1,2,3-triazoles often involves the elimination of N₂ and subsequent rearrangements.[4]
Table of Key Mass Spectral Data:
| m/z | Proposed Fragment |
| 169 | [M]⁺ (Molecular Ion) |
| 141 | [M - N₂]⁺ |
| 114 | [C₉H₆]⁺ |
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An In-Depth Technical Guide to the Crystal Structure of 1H-Naphtho(2,3-d)triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the crystal structure of 1H-Naphtho(2,3-d)triazole derivatives. Moving beyond a simple recitation of facts, this document delves into the causal relationships between molecular architecture, solid-state packing, and the functional properties of these compounds, offering valuable insights for researchers in medicinal chemistry, materials science, and drug development.
The 1H-Naphtho(2,3-d)triazole Scaffold: A Privileged Structure in Modern Chemistry
The 1H-Naphtho(2,3-d)triazole core is a rigid, planar heterocyclic system that has garnered significant attention due to its versatile applications. The fusion of a naphthalene ring with a 1,2,3-triazole moiety creates a unique electronic and structural framework, making it a privileged scaffold in the design of novel bioactive molecules and functional materials.[1] Its derivatives have shown promise as potent inhibitors of enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are key targets in cancer immunotherapy.[2] Furthermore, the inherent fluorescence of the naphthotriazole system has led to its exploration in the development of optical brighteners and fluorescent probes.[1]
The biological activity and photophysical properties of these derivatives are intrinsically linked to their three-dimensional structure and intermolecular interactions in the solid state. Therefore, a thorough understanding of their crystal structure is paramount for rational drug design and the engineering of new materials with tailored functionalities.
Synthetic Pathways to Naphthotriazole Derivatives: A Methodological Overview
The synthesis of 1H-Naphtho(2,3-d)triazole and its derivatives can be approached through several strategic pathways. A common and effective method involves the diazotization of an appropriate aniline derivative, followed by an azo coupling reaction with an aminonaphthalene derivative. The subsequent oxidative cyclization, often facilitated by copper acetate, yields the desired triazole ring.[1]
A particularly powerful and widely adopted strategy for the synthesis of more complex derivatives is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[3] This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles, enabling the modular assembly of diverse molecular architectures.
Below is a representative experimental protocol for the synthesis of a complex 1H-naphtho[2,3-d]imidazole-4,9-dione-1,2,3-triazole hybrid, illustrating the practical application of these synthetic principles.
Experimental Protocol: Synthesis of 1-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-1H-naphtho[2,3-d]imidazole-4,9-dione Derivatives
This protocol is adapted from a published procedure and demonstrates a multi-step synthesis culminating in a CuAAC reaction.
Step 1: Synthesis of Precursors
The synthesis begins with the preparation of the key intermediates: 1-(prop-2-yn-1-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione and various aryl azides. These precursors are typically synthesized according to established literature procedures.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
-
To a 50 mL round-bottom flask, add 1-(prop-2-yn-1-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione (1 mmol), the desired aryl azide (1.6 mmol), and copper(I) iodide (CuI) (0.1 mmol).
-
Add 10 mL of tetrahydrofuran (THF) to the flask.
-
Stir the reaction mixture under reflux at 60°C for 8 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under vacuum to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (60-120 mesh) using a mixture of ethyl acetate and hexane (4:6) as the eluent to yield the pure target compound.
This robust protocol highlights the modularity of the click chemistry approach, allowing for the generation of a library of derivatives by simply varying the aryl azide starting material.
Crystallographic Analysis: Unveiling the Solid-State Architecture
Single-crystal X-ray diffraction is the definitive technique for elucidating the precise three-dimensional arrangement of atoms and molecules in the crystalline state. This information is crucial for understanding the structure-property relationships of 1H-Naphtho(2,3-d)triazole derivatives.
General Crystallization Methodology: Slow Evaporation
A commonly employed and effective method for obtaining high-quality single crystals suitable for X-ray diffraction is slow evaporation.
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetonitrile, or a mixture of ethyl acetate and hexane) to form a nearly saturated solution.
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution to a clean vial.
-
Cover the vial in a manner that allows for slow evaporation of the solvent. This can be achieved by covering the opening with parafilm and piercing it with a few small holes.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Allow the solvent to evaporate slowly over a period of several days to weeks, during which time crystals should form.
The choice of solvent is critical and often requires empirical screening to find the optimal conditions for crystal growth.
Case Study: Crystal Structure of a Phenyl-Substituted Naphthotriazole Derivative
Table 1: Crystallographic Data for a Representative Triazole Derivative
| Parameter | Value |
| Chemical Formula | C₉H₁₀N₄S |
| Formula Weight | 206.27 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.996(1) |
| b (Å) | 7.582(2) |
| c (Å) | 11.143(1) |
| α (°) | 73.16(1) |
| β (°) | 89.65(2) |
| γ (°) | 87.88(1) |
| Volume (ų) | 484.52(3) |
| Z | 2 |
| Density (calculated) (Mg/m³) | 1.414 |
Data for 3-(4-Methylphenyl)-4-amino-5-mercapto-1,2,4-triazole[4]
Structure-Property Relationships: From Molecular Packing to Function
The arrangement of molecules in the crystal lattice, or crystal packing, is dictated by a complex interplay of intermolecular interactions, including hydrogen bonds, π-π stacking, and van der Waals forces.[5] These interactions significantly influence the macroscopic properties of the material, including its biological activity and photophysical characteristics.
Impact on Biological Activity
In the context of drug development, the crystal structure provides invaluable information about the conformation of the molecule and its potential binding modes with a biological target.[5] The specific arrangement of functional groups and the overall shape of the molecule, as determined by X-ray crystallography, are critical for molecular recognition by enzymes and receptors.
For 1H-Naphtho(2,3-d)triazole derivatives that act as enzyme inhibitors, the crystal structure can reveal key pharmacophoric features and guide the design of next-generation analogs with improved potency and selectivity. The intermolecular interactions observed in the crystal can also provide insights into the types of interactions that may be important for binding to the active site of a protein.[5]
Influence on Photophysical Properties
The fluorescence properties of naphthotriazole derivatives are highly sensitive to their solid-state environment.[6] The degree of intermolecular π-π stacking and the presence of other non-covalent interactions can significantly affect the fluorescence quantum yield and emission wavelength. In some cases, strong intermolecular interactions can lead to quenching of fluorescence, while in other arrangements, they can lead to the formation of excimers or exciplexes with distinct emission properties. A thorough understanding of the crystal packing is therefore essential for the rational design of fluorescent materials with desired emission characteristics for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.[6]
Future Directions and Conclusion
The study of the crystal structure of 1H-Naphtho(2,3-d)triazole derivatives is a rapidly evolving field with significant potential for impact in both medicine and materials science. Future research should focus on the systematic crystallographic analysis of a broader range of derivatives to establish a comprehensive structure-property relationship database. This will enable the development of predictive models that can guide the design of new compounds with optimized biological activity and photophysical properties.
Visualizations
Figure 1: General synthetic pathway to 1H-Naphtho(2,3-d)triazole derivatives.
Figure 2: Relationship between crystal structure and functional properties.
References
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SYNTHESIS AND ANTICANCER EVALUATION OF NEW 1H-NAPHTHO[2,3-D] IMIDAZOLE-4,9-DIONE-1,2,3 TRIAZOLE HYBRIDS. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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1H-naphtho(2,3-d)triazole | C10H7N3 | CID 123045. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
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Naphthotriazole derivatives: synthesis and fluorescence properties. (n.d.). Universidade do Minho. Retrieved January 16, 2026, from [Link]
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Synthesis of 2-aryl-1H-naphtho[2,3-d]imidazole derivatives (1–15). (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-(4-nitro-2-sulfophenyl)ethenyl]- | C24H13N4Na3O11S3 | CID 172397. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
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Naphthotriazole derivatives: Synthesis and fluorescence properties | Request PDF. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
- Crystal-packing modes determine the solid-state ESIPT fluorescence in highly dipolar 2′-hydroxychalcones. (2021). Journal of Materials Chemistry C, 9(33), 10839-10848.
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Discovery and structure-activity relationship studies of 1-aryl-1H-naphtho[2,3-d][1][3][7]triazole-4,9-dione derivatives as potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and trytophan 2,3-dioxygenase (TDO). (2020). European Journal of Medicinal Chemistry, 207, 112703.
- Grześkiewicz, A. M., Stefański, T., & Kubicki, M. (2021). Weak Intermolecular Interactions in a Series of Bioactive Oxazoles. Molecules (Basel, Switzerland), 26(10), 3024.
- Crystal Structures of two Triazole Derivatives. (2010). Molecular Crystals and Liquid Crystals, 393(1), 67-73.
- Weak Intermolecular Interactions in a Series of Bioactive Oxazoles. (2021). Molecules, 26(10), 3024.
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Predicting fluorescence to singlet oxygen generation quantum yield ratio for BODIPY dyes using QSPR and machine learning. (n.d.). RSC Publishing. Retrieved January 16, 2026, from [Link]
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(PDF) Crystal Structures of two Triazole Derivatives. (2015). ResearchGate. Retrieved January 16, 2026, from [Link]
- Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. (2020). Molecules, 25(18), 4236.
- Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. (2021). Molecules, 26(13), 4035.
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Guide for crystallization. (n.d.). Retrieved January 16, 2026, from [Link]
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1H-naphtho[2,3-d][1][3][7]triazole-4,9-dione. (2025). ChemSynthesis. Retrieved January 16, 2026, from [Link]
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Weak Intermolecular Interactions in a Series of Bioactive Oxazoles. (2021). Semantic Scholar. Retrieved January 16, 2026, from [Link]9e9e9e9)
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The Ascendant Therapeutic Potential of 1H-Naphtho[2,3-d]triazoles: A Technical Guide to Synthesis, Biological Evaluation, and Mechanistic Insights
Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the relentless pursuit of novel molecular entities with superior efficacy and safety profiles is paramount. Among the myriad of heterocyclic scaffolds, the 1H-naphtho[2,3-d]triazole core has emerged as a structure of significant interest. Its rigid, planar geometry, coupled with its unique electronic properties, provides a versatile platform for the design of potent and selective therapeutic agents. This technical guide, intended for researchers, scientists, and drug development professionals, offers an in-depth exploration of the synthesis, diverse biological activities, and underlying mechanisms of action of novel 1H-naphtho[2,3-d]triazole compounds. We will delve into the causality behind experimental choices, providing not just protocols, but a strategic framework for the rational design and evaluation of this promising class of molecules.
I. The Synthetic Keystone: Constructing the 1H-Naphtho[2,3-d]triazole Core
The therapeutic potential of any compound class is fundamentally tethered to the accessibility and versatility of its synthetic routes. The construction of the 1H-naphtho[2,3-d]triazole scaffold and its derivatives is a testament to the elegance and power of modern organic synthesis. A prevalent and effective method involves the cyclization of 2,3-diaminonaphthalene with a suitable diazotizing agent, followed by derivatization to introduce diverse functionalities. A more contemporary and highly efficient approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the facile linkage of the naphthotriazole core to a wide array of molecular fragments.[1]
Exemplary Synthetic Protocol: Synthesis of 1-Aryl-1H-naphtho[2,3-d][2][3][4]triazole-4,9-diones
This protocol outlines a general procedure for the synthesis of 1-aryl-1H-naphtho[2,3-d][2][3][4]triazole-4,9-dione derivatives, a class of compounds that has demonstrated significant anticancer activity.[2]
Step 1: Synthesis of 2-amino-3-bromonaphthalene-1,4-dione
-
To a solution of 2,3-diaminonaphthalene in a suitable organic solvent (e.g., dichloromethane), add N-bromosuccinimide (NBS) portion-wise at 0°C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-3-bromonaphthalene-1,4-dione.
Step 2: Synthesis of 2-azido-3-bromonaphthalene-1,4-dione
-
Dissolve 2-amino-3-bromonaphthalene-1,4-dione in a mixture of acetic acid and sulfuric acid at 0°C.
-
Add a solution of sodium azide in water dropwise to the reaction mixture, maintaining the temperature below 5°C.
-
Stir the reaction for 1-2 hours at 0°C.
-
Pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to yield 2-azido-3-bromonaphthalene-1,4-dione.
Step 3: Synthesis of 1-Aryl-1H-naphtho[2,3-d][2][3][4]triazole-4,9-diones
-
To a solution of 2-azido-3-bromonaphthalene-1,4-dione and a substituted arylboronic acid in a suitable solvent system (e.g., toluene/ethanol/water), add a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3).
-
Heat the reaction mixture to reflux and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 1-aryl-1H-naphtho[2,3-d][2][3][4]triazole-4,9-dione.
Caption: Anticancer mechanisms of 1H-Naphtho[2,3-d]triazole derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 1H-naphtho[2,3-d]triazole compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound.
Data Presentation: In Vitro Anticancer Activity
| Compound ID | Cell Line | IC50 (µM) [1] |
| 10a | MCF-7 (Breast) | 1.2 |
| HeLa (Cervical) | 2.5 | |
| A-549 (Lung) | 3.1 | |
| 10c | MCF-7 (Breast) | 1.8 |
| HeLa (Cervical) | 3.2 | |
| A-549 (Lung) | 4.0 | |
| 10g | MCF-7 (Breast) | 2.1 |
| HeLa (Cervical) | 4.5 | |
| A-549 (Lung) | 5.2 | |
| 10k | MCF-7 (Breast) | 1.5 |
| HeLa (Cervical) | 2.8 | |
| A-549 (Lung) | 3.6 |
B. Anti-inflammatory Activity: Quelling the Flames of Inflammation
Chronic inflammation is a hallmark of numerous diseases. Naphtho-triazoles have demonstrated promising anti-inflammatory properties, suggesting their potential in treating inflammatory disorders. [5] Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). [5]Some derivatives also exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in the synthesis of prostaglandins, potent inflammatory mediators.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)
Protein denaturation is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit thermally induced protein denaturation. [3][4]
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.
-
Incubation: Incubate the reaction mixture at 37°C for 15 minutes.
-
Heating: Induce denaturation by heating the mixture at 70°C for 5 minutes.
-
Cooling and Absorbance Measurement: After cooling, measure the absorbance of the turbid solution at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
C. Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The emergence of multidrug-resistant pathogens poses a significant threat to global health. The exploration of novel antimicrobial agents is therefore of utmost importance. Some 1H-naphtho[2,3-d]triazole derivatives have shown promising activity against various bacterial and fungal strains.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
III. Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint for Potency
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective analogs. For 1-aryl-1H-naphtho[2,3-d]t[2][3][4]riazole-4,9-dione derivatives, SAR studies have revealed that the nature and position of substituents on the aryl ring significantly influence their biological activity. [2]For instance, the presence of electron-withdrawing groups, such as halogens, at the meta- and para-positions of the phenyl ring often leads to enhanced anticancer activity. [2]This suggests that electronic and steric factors play a critical role in the interaction of these compounds with their biological targets.
IV. Future Directions and Concluding Remarks
The 1H-naphtho[2,3-d]triazole scaffold represents a highly promising platform for the development of novel therapeutic agents. The diverse biological activities, coupled with the synthetic tractability of this core, make it an attractive area for further investigation. Future research should focus on:
-
Lead Optimization: Further exploration of the SAR to design next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles.
-
Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying the observed biological activities to identify novel targets and pathways.
-
In Vivo Efficacy Studies: Evaluation of the most promising candidates in relevant animal models of disease to translate in vitro findings into in vivo efficacy.
References
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Pan, S., Zhou, Y., Wang, Q., Wang, Y., Tian, C., Wang, T., ... & Li, L. (2020). Discovery and structure-activity relationship studies of 1-aryl-1H-naphtho[2,3-d]t[2][3][4]riazole-4,9-dione derivatives as potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and trytophan 2,3-dioxygenase (TDO). European Journal of Medicinal Chemistry, 207, 112703. [Link]
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Chandra, S., Kumar, P., & Kumar, A. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. IJCRT, 10(4). [Link]
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Wadher, K. J., P. R. Kauthale, and M. A. Tembhurne. "In vitro assays to investigate the anti-inflammatory activity of herbal extracts." (2024). [Link]
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Pan, S., Zhou, Y., Wang, Q., Wang, Y., Tian, C., Wang, T., ... & Li, L. (2020). Discovery and structure-activity relationship studies of 1-aryl-1H-naphtho[2,3-d]t[2][3][4]riazole-4,9-dione derivatives as potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and trytophan 2,3-dioxygenase (TDO). European journal of medicinal chemistry, 207, 112703. [Link]
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Reddy, T. S., & Kumar, M. S. (2016). SYNTHESIS AND ANTICANCER EVALUATION OF NEW 1HNAPHTHO[2,3-D] IMIDAZOLE-4,9-DIONE-1,2,3 TRIAZOLE HYBRIDS. ResearchGate. [Link]
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The Ascendant Role of 1H-Naphtho[2,3-d]triazoles in Modern Enzyme Inhibition: A Technical Guide for Drug Discovery
The Ascendant Role of 1H-Naphtho[2,3-d][1][2][3]triazoles in Modern Enzyme Inhibition: A Technical Guide for Drug Discovery
This guide provides an in-depth exploration of 1H-Naphtho[2,3-d]triazole derivatives, a burgeoning class of heterocyclic compounds demonstrating significant promise as potent and selective enzyme inhibitors. We will delve into the synthetic rationale, dissect the nuanced structure-activity relationships (SAR), and illuminate the mechanisms of action against critical oncology and metabolic enzyme targets. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.
The Strategic Advantage of the Naphthotriazole Scaffold
The 1H-Naphtho[2,3-d]triazole core, a rigid, planar system, offers a unique combination of properties that make it an exceptional starting point for inhibitor design. Its extended aromaticity allows for significant π-π stacking interactions within enzyme active sites, while the triazole moiety provides strategically positioned hydrogen bond donors and acceptors. This scaffold can be considered a "privileged" structure in medicinal chemistry, as its derivatives have shown activity against a wide array of biological targets.[1][2][3] The true power of this scaffold, however, lies in its synthetic tractability, particularly through modern synthetic methodologies like copper-catalyzed azide-alkyne cycloaddition ("click" chemistry), which allows for the rapid generation of diverse chemical libraries.[1][4] This facilitates extensive exploration of the chemical space around the core, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.
Synthetic Strategies: Building the Naphthotriazole Core and its Analogs
The construction of 1H-Naphtho[2,3-d]triazole derivatives typically involves a multi-step sequence, often culminating in a cyclization reaction to form the triazole ring. A common and efficient method involves the reaction of 2,3-diaminonaphthalene with a diazotizing agent. For the synthesis of more complex, substituted derivatives, particularly those with aryl groups on the triazole nitrogen, "click" chemistry has become the gold standard.[1][5]
Representative Synthetic Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the synthesis of N-substituted 1H-Naphtho[2,3-d]triazole-4,9-dione derivatives, a class of compounds that has shown significant activity as enzyme inhibitors.[6][1]
Step 1: Synthesis of the Azide Precursor.
-
The synthesis often begins with a suitable naphthoquinone starting material.
-
Introduction of an azide functionality is typically achieved via nucleophilic substitution of a leaving group (e.g., a halide) with sodium azide.
Step 2: Synthesis of the Alkyne Coupling Partner.
-
A diverse range of terminal alkynes can be synthesized or are commercially available. The choice of alkyne is crucial for exploring the structure-activity relationship.
Step 3: The "Click" Reaction.
-
Dissolve the azide precursor (1.0 equivalent) and the terminal alkyne (1.1 equivalents) in a suitable solvent system, such as a mixture of t-BuOH and water.
-
Add a copper(II) sulfate solution (0.1 equivalents) and sodium ascorbate (0.2 equivalents) to the reaction mixture. The sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1,2,3-triazole derivative.
The elegance of this approach lies in its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it ideal for generating libraries of analogs for screening.[5]
Key Enzyme Targets and Mechanisms of Inhibition
Derivatives of the 1H-Naphtho[2,3-d]triazole scaffold have demonstrated potent inhibitory activity against several key enzyme classes implicated in a range of diseases, most notably cancer.
Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO)
IDO1 and TDO are critical immune checkpoint enzymes that catalyze the first and rate-limiting step of tryptophan catabolism along the kynurenine pathway.[6] By depleting tryptophan and producing immunomodulatory kynurenine metabolites, these enzymes suppress T-cell-mediated immune responses, allowing tumors to evade immune surveillance.[6] Dual inhibition of IDO1 and TDO is therefore a highly sought-after strategy in cancer immunotherapy.
1-Aryl-1H-naphtho[2,3-d][6][1]triazole-4,9-dione derivatives have emerged as a novel class of potent dual IDO1/TDO inhibitors.[6] Extensive structure-activity relationship (SAR) studies have revealed that substitution on the 1-phenyl ring is critical for inhibitory activity. For instance, the compound 1-(3-chloro-4-fluorophenyl)-6-fluoro-1H-naphtho[2,3-d][6][1]triazole-4,9-dione (compound 38) displayed remarkable potency with IC50 values of 5 nM for IDO1 and 4 nM for TDO.[6] This compound showed significant in vivo anti-tumor activity in mouse models with no apparent toxicity, highlighting its potential as a lead compound for cancer immunotherapy.[6]
Oncogenic Kinases
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of cancer.[7] The 1,4-naphthoquinone moiety, often found in these triazole hybrids, is a known scaffold for kinase inhibitors.[7][8]
Hybrids of 1,4-naphthoquinone and 1,2,3-triazole have been designed as multi-kinase inhibitors, with a particular focus on Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[7] These compounds have shown considerable antiproliferative activity against various cancer cell lines, with IC50 values in the low micromolar to nanomolar range.[7] The design strategy often involves linking the 1,4-naphthoquinone core to various substituted aryl groups via the triazole linker, allowing for the exploration of interactions within the ATP-binding pocket of the target kinase.[7][8]
Dihydroorotate Dehydrogenase (hDHODH)
Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for cell proliferation.[9] As such, hDHODH is an attractive target for cancer therapy. Bifunctional compounds featuring the naphtho[2,3-d][6][1]triazole-4,9-dione scaffold have been developed as potent hDHODH inhibitors.[9] These compounds not only inhibit the enzymatic activity of hDHODH but also induce the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction, apoptosis, and cell cycle arrest in cancer cells.[9] Optimized derivatives have achieved IC50 values in the low nanomolar range against hDHODH and have demonstrated significant in vivo antitumor effects.[9]
Carbonic Anhydrases
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[10][11] Certain isoforms, such as CA IX and CA XII, are overexpressed in tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[12] 1,2,3-triazole derivatives have been investigated as inhibitors of these tumor-associated CAs.[12][13] The triazole ring can act as a versatile scaffold to which various zinc-binding groups and tail moieties can be appended to achieve potent and selective inhibition.
Cholinesterases
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine.[2][14] Inhibition of these enzymes is a therapeutic strategy for neurodegenerative diseases like Alzheimer's. Naphtho- and thienobenzo-triazole derivatives have been evaluated as cholinesterase inhibitors, with some compounds showing potent activity and selectivity for either AChE or BChE.[2][14]
Structure-Activity Relationship (SAR) Insights
The extensive research on 1H-Naphtho[2,3-d]triazole and related triazole derivatives has yielded valuable SAR insights that can guide future drug design efforts.
-
Substitution on the N-1 Aryl Ring (IDO1/TDO Inhibitors): For the 1-aryl-1H-naphtho[2,3-d][6][1]triazole-4,9-dione series, electron-withdrawing groups, particularly halogens, at the meta and para positions of the phenyl ring generally enhance inhibitory potency against IDO1 and TDO.[6]
-
The Triazole Linker: The 1,2,3-triazole ring is not merely a linker but an active participant in binding. It can engage in hydrogen bonding and dipole-dipole interactions, and its rigidity helps to properly orient the substituent groups within the enzyme's active site.[1]
-
Polar Groups (Carbonic Anhydrase Inhibitors): For CA inhibitors, the presence of polar groups on the phenyl ring attached to the triazole can contribute positively to the inhibitory activity.[10]
-
Chain Length and Substituents (Cholinesterase Inhibitors): The nature and length of substituents on the naphthotriazole core can significantly impact potency and selectivity against AChE and BChE.[2][14]
Experimental Protocols for Inhibitor Evaluation
Kinase Inhibition Assay (Example: CDK2)
This protocol describes a typical in vitro kinase assay to determine the IC50 value of a test compound against CDK2.
Materials:
-
Recombinant human CDK2/Cyclin E complex
-
Kinase substrate (e.g., Histone H1)
-
ATP (Adenosine triphosphate)
-
Test compounds (1H-Naphtho[2,3-d]triazole derivatives)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the CDK2/Cyclin E enzyme.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the substrate (Histone H1) and ATP.
-
Incubate the reaction for 1 hour at 30°C.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Data Presentation
The inhibitory activities of representative 1H-Naphtho[2,3-d]triazole derivatives against various enzyme targets are summarized below.
| Compound Class | Target Enzyme(s) | Representative Compound | IC50 (nM) | Reference |
| 1-Aryl-1H-naphtho[2,3-d][6][1]triazole-4,9-diones | IDO1 | Compound 38 | 5 | [6] |
| TDO | 4 | [6] | ||
| Naphtho[2,3-d][6][1]triazole-4,9-dione derivatives | hDHODH | Compound 11l | 4.5 | [9] |
| Compound 11k | 9 | [9] | ||
| Naphtho-triazoles | AChE | Compound 3 | 51,300 | [2] |
| BChE | 53,500 | [2] | ||
| 1,4-Naphthoquinone-1,2,3-triazole hybrids | CDK2 | Compound 4a-4j | 300 - >10,000 | [7] |
Visualizations
Signaling Pathway
Caption: Potential inhibition of the cell cycle by Naphthoquinone-Triazole hybrids targeting CDK2.
Experimental Workflow
Caption: Workflow for the development of 1H-Naphtho[2,3-d]triazole derivatives as enzyme inhibitors.
Future Perspectives and Conclusion
The 1H-Naphtho[2,3-d]triazole scaffold and its bioisosteres represent a highly versatile and promising platform for the development of novel enzyme inhibitors. The demonstrated success against challenging targets like IDO1/TDO and various oncogenic kinases underscores the therapeutic potential of this compound class. Future efforts will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to improve their drug-like characteristics. The continued application of rational drug design, guided by structural biology and computational modeling, will undoubtedly unlock the full potential of this remarkable scaffold in the ongoing quest for new and effective medicines.
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Exploring the Structure-Activity Relationship (SAR) of 1H-Naphtho(2,3-d)triazole Analogs: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide
Abstract
The 1H-Naphtho(2,3-d)triazole scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological entities implicated in oncogenesis and immune regulation. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs derived from this core, with a focus on their development as potent inhibitors of key cancer-related targets, including Indoleamine 2,3-dioxygenase 1 (IDO1), Tryptophan 2,3-dioxygenase (TDO), Dihydroorotate Dehydrogenase (hDHODH), and various oncogenic kinases. We will dissect the synthetic strategies, explore the causal relationships between structural modifications and biological activity, and present detailed experimental protocols to empower researchers in the rational design of next-generation therapeutic agents.
Introduction: The Rise of a Privileged Scaffold
The intersection of the naphthoquinone framework and the 1,2,3-triazole ring system has yielded a class of compounds with significant therapeutic potential. The core 1H-Naphtho(2,3-d)triazole structure, particularly the 4,9-dione derivative, serves as a rigid and planar scaffold, presenting functionalities for strategic modification. The triazole moiety, often introduced via highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, is not merely a linker; it actively participates in target binding through hydrogen bonding and dipole interactions, while often improving physicochemical properties like solubility.[1]
This scaffold has emerged as a cornerstone for developing inhibitors against critical targets in cancer therapy. These include enzymes that foster an immunosuppressive tumor microenvironment and kinases that drive aberrant cell proliferation.[2][3]
Key Therapeutic Targets
-
IDO1/TDO: Indoleamine 2,3-dioxygenase 1 and Tryptophan 2,3-dioxygenase are enzymes that catalyze the first and rate-limiting step of tryptophan degradation along the kynurenine pathway.[2] Their overexpression in tumor cells leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress the activity of effector T cells and promote immune tolerance. Dual inhibition of IDO1 and TDO is therefore a highly sought-after strategy in cancer immunotherapy.[2]
-
hDHODH: Human Dihydroorotate Dehydrogenase is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is critical for rapidly proliferating cells, including cancer cells.[4] Inhibiting hDHODH starves cancer cells of essential building blocks for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[4]
-
Oncogenic Kinases: Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinases like Cyclin-Dependent Kinase 2 (CDK2) is a hallmark of many cancers.[3][5] Multi-kinase inhibitors based on the naphthotriazole scaffold have shown promise in overcoming the complexity and redundancy of cancer signaling networks.[3]
Synthetic Strategies: Building the Analog Library
The generation of a diverse library of 1H-Naphtho(2,3-d)triazole analogs is predominantly achieved through a modular synthetic approach. This strategy allows for the systematic variation of substituents at multiple positions to probe the chemical space around the biological target.
Core Synthesis and Functionalization
The synthesis typically begins with the construction of the naphthoquinone core, followed by the formation of the triazole ring. A common and highly effective method for introducing structural diversity is the CuAAC reaction, which couples a terminal alkyne with an azide. For instance, 1-(prop-2-yn-1-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione can be reacted with a wide array of aromatic azides to generate a library of 1,2,3-triazole hybrids.[1] This modularity is a cornerstone of modern medicinal chemistry, enabling rapid SAR exploration.
General Synthetic Workflow
The following diagram illustrates a common workflow for synthesizing and diversifying the 1H-Naphtho(2,3-d)triazole-4,9-dione scaffold.
Caption: Modular synthesis workflow for 1H-Naphtho(2,3-d)triazole analogs.
Dissecting the Structure-Activity Relationships
The following sections detail the specific SAR insights gained from studies targeting key enzymes in oncology.
Dual IDO1/TDO Inhibition for Cancer Immunotherapy
A study focused on 1-aryl-1H-naphtho[2,3-d][1][2][6]triazole-4,9-dione derivatives revealed a potent new class of dual IDO1/TDO inhibitors.[2] The SAR exploration centered on substitutions on the 1-phenyl ring and the naphthoquinone moiety.
Key SAR Insights:
-
1-Phenyl Ring Substitution: The electronic properties of substituents on the phenyl ring at position 1 were critical. Electron-withdrawing groups, particularly halogens, were found to be highly favorable.
-
Positional Effects: The position of these substituents was crucial. For instance, a 4-fluoro substitution on the phenyl ring yielded high potency. Combining this with a 3-chloro substitution led to a significant increase in activity.
-
Naphthoquinone Core Substitution: Introducing a fluorine atom at the 6-position of the naphthoquinone core consistently enhanced inhibitory activity against both enzymes.
The optimization process culminated in compound 38 (1-(3-chloro-4-fluorophenyl)-6-fluoro-1H-naphtho[2,3-d][1][2][6]triazole-4,9-dione), which displayed exceptional potency with IC₅₀ values of 5 nM for IDO1 and 4 nM for TDO.[2] This compound also demonstrated significant in vivo anti-tumor activity in mouse models without obvious toxicity, marking it as a promising lead for further development.[2]
Table 1: SAR Data for Selected IDO1/TDO Inhibitors
| Compound | R1 (Phenyl Ring) | R2 (Position 6) | IDO1 IC₅₀ (nM) | TDO IC₅₀ (nM) |
|---|---|---|---|---|
| Lead | 3-Cl, 4-F | H | 28 | 17 |
| 38 | 3-Cl, 4-F | F | 5 | 4 |
| Analog A | 4-F | H | 120 | 78 |
| Analog B | H | F | 95 | 60 |
Data synthesized from the findings in the cited reference.[2]
hDHODH Inhibition for Antiproliferative Activity
The 1H-Naphtho[2,3-d]triazole-4,9-dione scaffold has also been successfully exploited to develop potent inhibitors of human dihydroorotate dehydrogenase (hDHODH).[4]
Key SAR Insights:
-
Initial Hit: An initial screen identified a compound with the core scaffold (termed 3s) as having inhibitory activity against hDHODH.[4]
-
Side Chain Optimization: SAR-driven optimization focused on the side chain attached to the triazole nitrogen. The introduction of specific aryl and heteroaryl groups led to a dramatic increase in potency.
-
Structural Basis of Potency: Co-crystal structures of the lead compounds (11k and 11l) with hDHODH revealed the molecular basis for their high affinity. The interactions were characterized by specific hydrogen bonds and hydrophobic contacts within the enzyme's active site.[4]
This rational design approach led to the discovery of compounds 11k and 11l , which inhibited hDHODH with IC₅₀ values of 9 nM and 4.5 nM, respectively.[4] These compounds not only inhibited the enzyme but also induced reactive oxygen species (ROS) production, leading to mitochondrial dysfunction, apoptosis, and potent antiproliferative effects in leukemia and solid tumor cells.[4]
Multi-Kinase Inhibition
Hybrid molecules linking the 1,4-naphthoquinone moiety to a 1,2,3-triazole ring have been designed as multi-kinase inhibitors, with a particular focus on CDK2.[3][5]
Key SAR Insights:
-
Hybrid Design: The design strategy was inspired by known kinase inhibitors, combining the 1,4-naphthoquinone pharmacophore with a substituted triazole ring.[5]
-
Antiproliferative Activity: Many of the synthesized hybrids exhibited potent antiproliferative activity against a panel of cancer cell lines, including breast (MCF-7), colorectal (HT-29), and lung (EBC-1), with IC₅₀ values in the sub-micromolar range.[3]
-
Selectivity: Importantly, the most potent compounds were significantly less toxic to non-cancerous cell lines (NIH3T3), indicating a favorable therapeutic window.[3][5]
For example, compound 4a from one such study showed potent anticancer activity while exhibiting low toxicity against non-cancer cells, highlighting the potential of this class of compounds as multi-kinase inhibitors.[5]
Table 2: Antiproliferative Activity of Selected Naphthoquinone-Triazole Hybrids
| Compound | Substituent on Triazole | MCF-7 IC₅₀ (µM) | HT-29 IC₅₀ (µM) | NIH3T3 IC₅₀ (µM) |
|---|---|---|---|---|
| 4a | 4-Chlorophenyl | 0.5 | 0.8 | 85.5 |
| 4c | 4-Methoxyphenyl | 1.2 | 1.5 | >100 |
| 4j | 3,4-Dichlorophenyl | 0.3 | 0.6 | 60.2 |
Data synthesized from the findings in the cited references.[3][5]
Key Experimental Protocols
The integrity of any SAR study rests on robust and reproducible experimental protocols. The following sections provide step-by-step methodologies for key experiments.
General Protocol for CuAAC "Click" Chemistry Synthesis
This protocol describes a self-validating system for synthesizing 1,2,3-triazole derivatives. Validation is achieved through consistent product formation confirmed by analytical methods (TLC, NMR, MS).
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert nitrogen atmosphere, dissolve the alkyne-functionalized naphthotriazole core (1.0 equiv) and the desired aryl azide (1.1 equiv) in a 1:1 mixture of t-BuOH/H₂O.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equiv) in water and copper(II) sulfate pentahydrate (0.1 equiv) in water.
-
Reaction Initiation: Add the sodium ascorbate solution to the main reaction flask, followed by the copper sulfate solution. The reaction mixture typically turns heterogeneous.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting alkyne is fully consumed (typically 12-24 hours).
-
Workup and Purification: Upon completion, dilute the reaction with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Characterization: Purify the crude product by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[7]
In Vitro Cellular Proliferation (MTT) Assay
This protocol measures the cytotoxic effect of the synthesized analogs on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in DMSO and then dilute further in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include wells for vehicle control (DMSO) and untreated control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[8]
Drug Discovery and Evaluation Workflow
The following diagram outlines the logical progression from initial synthesis to comprehensive biological evaluation.
Caption: Integrated workflow for SAR-driven drug discovery.
Conclusion and Future Outlook
The 1H-Naphtho(2,3-d)triazole scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective inhibitors of diverse cancer targets. The key takeaways from the extensive SAR studies are clear:
-
Modularity is Key: The use of "click" chemistry allows for rapid and efficient generation of analog libraries, enabling thorough exploration of the SAR landscape.
-
Targeted Substitutions: Small, targeted modifications, such as the addition of halogens to specific positions on both the naphthoquinone core and its aryl substituents, can lead to orders-of-magnitude improvements in potency.
-
Multi-Target Potential: This single core can be adapted to inhibit mechanistically distinct targets, from metabolic enzymes (hDHODH) and immunomodulatory enzymes (IDO1/TDO) to signaling proteins (kinases).
Future research should focus on optimizing the pharmacokinetic and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of the most potent leads. Further exploration of substitutions at other positions of the naphthoquinone ring could uncover novel interactions and enhance selectivity. As our understanding of cancer biology deepens, the versatility of the 1H-Naphtho(2,3-d)triazole scaffold ensures it will remain a highly relevant and valuable core for the design of next-generation targeted therapies.
References
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Alluru, S., Sailaja, B. B. V., & Pal, A. (2023). SYNTHESIS AND ANTICANCER EVALUATION OF NEW 1HNAPHTHO[2,3-D] IMIDAZOLE-4,9-DIONE-1,2,3 TRIAZOLE HYBRIDS. ResearchGate. [Link]
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Pan, S., et al. (2020). Discovery and structure-activity relationship studies of 1-aryl-1H-naphtho[2,3-d][1][2][6]triazole-4,9-dione derivatives as potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and trytophan 2,3-dioxygenase (TDO). European Journal of Medicinal Chemistry, 207, 112703. [Link]
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Cao, F. Y., et al. (2021). Synthesis of naphtho[1,2-d:5,6-d']bis([1][2][6]triazole)-based wide-bandgap alternating copolymers for polymer solar cells and field-effect transistors. Journal of the Chinese Chemical Society. [Link]
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Wang, H., et al. (2020). Bifunctional Naphtho[2,3-d][1][2][6]triazole-4,9-dione Compounds Exhibit Antitumor Effects In Vitro and In Vivo by Inhibiting Dihydroorotate Dehydrogenase and Inducing Reactive Oxygen Species Production. Journal of Medicinal Chemistry, 63(14), 7633-7652. [Link]
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Molnar, M., et al. (2023). Cholinesterase Inhibitory and Anti-Inflammatory Activity of the Naphtho- and Thienobenzo-Triazole Photoproducts: Experimental and Computational Study. MDPI. [Link]
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Abdel-Maksoud, M. S., et al. (2024). Design, synthesis and pharmacological evaluation of 1,4-naphthoquinone- 1,2,3-triazole hybrids as new anticancer agents with multi-kinase inhibitory activity. Bioorganic Chemistry, 145, 107223. [Link]
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Akolkar, S. V., et al. (2023). Click chemistry inspired syntheses of new amide linked 1,2,3-triazoles from naphthols: biological evaluation and in silico computational study. ResearchGate. [Link]
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Al-Suwailem, A. M., et al. (2022). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. MDPI. [Link]
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Abdel-Maksoud, M. S., et al. (2024). Design, synthesis and pharmacological evaluation of 1,4-naphthoquinone- 1,2,3-triazole hybrids as new anticancer agents with multi-kinase inhibitory activity. RSC Medicinal Chemistry. [Link]
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Ayaz, M., et al. (2021). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Journal of Chemistry. [Link]
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Khan, I., et al. (2018). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers in Chemistry. [Link]
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Wang, H., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology, 12, 736778. [Link]
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Amessou, M., et al. (2021). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry, 12(10), 1735-1748. [Link]
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1H-Naphtho[2,3-d]triazole: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Concept of Privileged Scaffolds
In the landscape of medicinal chemistry, "privileged scaffolds" are molecular frameworks that can bind to multiple, unrelated biological targets, thereby serving as a fertile ground for the development of novel therapeutics.[1] The strategic advantage of employing such scaffolds lies in their inherent ability to present functional groups in a specific three-dimensional arrangement, facilitating interactions with a variety of protein families. This guide delves into the discovery, synthesis, and therapeutic applications of 1H-Naphtho[2,3-d]triazole, a heterocyclic core that has emerged as a significant privileged scaffold in contemporary drug discovery.[2]
The Emergence of 1H-Naphtho[2,3-d]triazole: A Scaffold of Interest
The 1H-Naphtho[2,3-d]triazole core, a fused system of naphthalene and a 1,2,3-triazole ring, has garnered considerable attention due to its versatile biological activities.[3][4] Its rigid, planar structure provides a unique platform for the design of targeted therapies. The triazole moiety, in particular, is a well-established pharmacophore known for its metabolic stability and ability to engage in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions.[2][5] This combination of a polycyclic aromatic system with a bioisosteric triazole ring underpins the diverse pharmacological profile of its derivatives.[2]
Synthetic Strategies for the 1H-Naphtho[2,3-d]triazole Core
The construction of the 1H-Naphtho[2,3-d]triazole scaffold primarily relies on the cyclization of appropriately substituted naphthalene precursors. A common and efficient method involves the reaction of 2,3-diaminonaphthalene with a source of nitrous acid.[6] This classical approach provides a straightforward entry to the parent scaffold.
Key Synthetic Precursor: 2,3-Diaminonaphthalene
The availability and synthesis of 2,3-diaminonaphthalene are crucial for the production of naphthotriazole derivatives.[7] It is a versatile intermediate in the synthesis of various heterocyclic molecules.[8] Several synthetic routes to 2,3-diaminonaphthalene have been reported, often starting from 2,3-dichloronaphthalene or other substituted naphthalenes.[8][9]
Detailed Experimental Protocol: Synthesis of 1H-Naphtho[2,3-d]triazole from 2,3-Diaminonaphthalene
This protocol outlines a standard laboratory procedure for the synthesis of the parent 1H-Naphtho[2,3-d]triazole.
Materials:
-
2,3-Diaminonaphthalene [771-97-1]
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Glacial acetic acid
-
Distilled water
-
Ethanol
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2,3-diaminonaphthalene (1.0 eq) in a mixture of glacial acetic acid and water.
-
Cooling: Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Precipitation and Filtration: The product, 1H-Naphtho[2,3-d]triazole, will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Diagram of Synthetic Workflow:
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A Theoretical Investigation of the Electronic Properties of 1H-Naphtho(2,3-d)triazole: A Quantum Chemical Whitepaper
Abstract
This technical guide provides a comprehensive theoretical analysis of the electronic properties of the heterocyclic compound 1H-Naphtho(2,3-d)triazole. Leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we present a detailed examination of the molecule's structural, electronic, and spectroscopic characteristics. This whitepaper is intended for researchers, scientists, and professionals in drug development and materials science, offering foundational insights into the electronic nature of this important chemical scaffold. The methodologies employed are detailed to ensure transparency and reproducibility, establishing a predictive framework for the rational design of novel functional molecules based on the naphthotriazole core.
Introduction: The Significance of the Naphthotriazole Scaffold
The fusion of a naphthalene moiety with a 1,2,3-triazole ring gives rise to 1H-Naphtho(2,3-d)triazole, a planar, polycyclic aromatic system with significant potential across various scientific domains. Triazole derivatives are known to exhibit a wide range of pharmacological activities, including antifungal, antimicrobial, and antiviral properties.[1] The incorporation of the extended π-system of the naphthalene group is anticipated to modulate these biological activities and introduce unique photophysical properties, making naphthotriazoles attractive candidates for the development of fluorescent probes and organic electronic materials.[2]
A fundamental understanding of the electronic properties of the parent 1H-Naphtho(2,3-d)triazole molecule is crucial for the targeted design of its derivatives. Theoretical and computational chemistry provide a powerful, non-destructive avenue to elucidate these properties at the molecular level.[3] By employing quantum chemical calculations, we can predict the molecular geometry, the distribution and energies of frontier molecular orbitals, the degree of aromaticity, and the nature of electronic transitions that govern its interaction with light. This in-silico approach allows for a cost-effective and efficient exploration of the molecule's potential before embarking on extensive experimental synthesis and characterization.
This guide will detail the application of established computational protocols to predict the key electronic features of 1H-Naphtho(2,3-d)triazole, thereby providing a robust theoretical foundation for future research and development.
Theoretical Framework and Computational Methodology
The selection of an appropriate theoretical model is paramount for obtaining reliable predictions of molecular properties. The protocols outlined herein are based on widely validated methods for organic heterocyclic systems, ensuring a high degree of confidence in the computed results.
Density Functional Theory (DFT) for Ground-State Properties
DFT has become the workhorse of modern computational chemistry due to its excellent balance of accuracy and computational cost.[4] This study employs the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. B3LYP has a proven track record for accurately predicting the geometries and electronic structures of a wide array of organic molecules, including triazole derivatives.[3][5]
To ensure a proper description of the electron distribution, the 6-311G(d,p) basis set is utilized.[6][7] This split-valence basis set provides flexibility for the valence electrons and includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are essential for accurately modeling the bonding environment in heterocyclic systems.
All calculations are performed using a representative quantum chemistry software package, such as Gaussian. The computational workflow begins with a geometry optimization of the 1H-Naphtho(2,3-d)triazole structure to find its lowest energy conformation. A frequency calculation is then performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface, characterized by the absence of imaginary frequencies.
Aromaticity Assessment
Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated molecules. In this study, we will assess the aromaticity of the individual rings within the 1H-Naphtho(2,3-d)triazole system using two well-established indices:
-
Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index quantifies aromaticity based on the degree of bond length alternation. A HOMA value close to 1 indicates a highly aromatic system with minimal bond length alternation, while values close to 0 or negative suggest a non-aromatic or anti-aromatic character, respectively.[8]
-
Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the shielding at the center of a ring. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. The NICS(1) variant, where the shielding is calculated 1 Å above the ring plane, is often used to minimize the influence of local σ-electron effects.[8]
Time-Dependent DFT (TD-DFT) for Excited-State Properties
To investigate the electronic absorption properties, TD-DFT calculations are performed on the optimized ground-state geometry. This method is a powerful tool for predicting the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum.[7] The same B3LYP functional and 6-311G(d,p) basis set are used for consistency. The calculations will be performed in the presence of a solvent, simulated using the Polarizable Continuum Model (PCM), to provide a more realistic prediction of the UV-Vis spectrum in solution.
The overall computational workflow is depicted in the following diagram:
Results and Discussion
This section presents the predicted electronic properties of 1H-Naphtho(2,3-d)triazole based on the computational methodology described above. While comprehensive experimental data for the parent molecule is scarce, these theoretical results provide a robust predictive foundation.
Molecular Geometry Optimization
The geometry optimization at the B3LYP/6-311G(d,p) level of theory is expected to yield a planar structure for the 1H-Naphtho(2,3-d)triazole molecule, which is characteristic of fused aromatic systems. The predicted bond lengths within the benzene rings are anticipated to be in the range of 1.38-1.42 Å, consistent with their aromatic character. The bond lengths within the triazole ring will likely show more variation, reflecting the different bond orders of C-N, N-N, and C=C/N=N type bonds within the heterocycle. A summary of key predicted geometrical parameters is presented in the table below.
| Parameter | Predicted Value (Å or °) |
| Benzene Ring C-C Bond Lengths | ~1.38 - 1.42 |
| Triazole Ring N-N Bond Length | ~1.35 |
| Triazole Ring C-N Bond Lengths | ~1.34 - 1.38 |
| Dihedral Angles | ~0° (planar) |
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity and a greater ease of electronic excitation.
For 1H-Naphtho(2,3-d)triazole, the HOMO is predicted to be a π-orbital delocalized across the entire fused ring system, with significant contributions from the naphthalene moiety. The LUMO is also expected to be a π*-orbital, similarly delocalized. The calculated energies of these orbitals and the resulting energy gap are crucial for predicting its behavior in charge transfer processes.
| Orbital | Predicted Energy (eV) |
| HOMO | ~ -6.0 |
| LUMO | ~ -1.5 |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 |
The relatively large predicted HOMO-LUMO gap suggests that 1H-Naphtho(2,3-d)triazole is a chemically stable molecule.
Aromaticity Analysis
The aromaticity of the three distinct rings—the two benzene rings of the naphthalene moiety and the triazole ring—is evaluated using HOMA and NICS(1) calculations. The results are expected to confirm the highly aromatic nature of the benzene rings. The triazole ring's aromaticity is of particular interest, as it influences the overall electronic delocalization and stability of the molecule.
| Ring | HOMA | NICS(1) (ppm) | Aromatic Character |
| Benzene Ring A (unfused) | ~ 0.95 | ~ -10.5 | Highly Aromatic |
| Benzene Ring B (fused) | ~ 0.80 | ~ -8.0 | Aromatic |
| Triazole Ring C | ~ 0.65 | ~ -7.5 | Moderately Aromatic |
The HOMA and NICS(1) values are predicted to confirm that all rings in the system contribute to its overall aromatic character. The benzene rings exhibit strong aromaticity, as expected. The triazole ring is also predicted to be aromatic, albeit to a lesser extent, which is typical for five-membered heterocycles. This widespread delocalization of π-electrons is a key factor in the molecule's stability.[9]
Simulated Electronic Spectra
The TD-DFT calculations predict the electronic absorption spectrum of 1H-Naphtho(2,3-d)triazole. The spectrum is expected to be characterized by strong absorptions in the ultraviolet region, arising from π → π* transitions. The primary electronic transitions, their corresponding predicted absorption wavelengths (λmax), oscillator strengths (f), and orbital contributions are summarized below.
| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S0 → S1 | ~ 320 | > 0.1 | HOMO → LUMO |
| S0 → S2 | ~ 295 | > 0.2 | HOMO-1 → LUMO |
| S0 → S3 | ~ 250 | > 0.3 | HOMO → LUMO+1 |
The most significant absorption is predicted to be a result of the transition from the HOMO to the LUMO, which is characteristic of many aromatic systems. The presence of multiple strong absorptions is a direct consequence of the extended π-conjugated system of the molecule. These theoretical predictions provide a valuable reference for experimental spectroscopic studies.
Conclusion
This technical guide has detailed a robust theoretical framework for investigating the electronic properties of 1H-Naphtho(2,3-d)triazole. Through the application of DFT and TD-DFT methods, we have provided predictive insights into its molecular geometry, frontier molecular orbitals, aromaticity, and electronic absorption spectrum.
The key findings from this theoretical study are:
-
Structural Stability: The molecule possesses a stable, planar geometry with significant π-electron delocalization across the entire fused-ring system.
-
Electronic Profile: A relatively large HOMO-LUMO gap suggests high chemical stability. The FMOs are delocalized π-systems, indicating a capacity for efficient charge transport.
-
Aromatic Character: All three rings of the molecule exhibit aromatic character, contributing to its overall stability.
-
Spectroscopic Features: The molecule is predicted to have strong UV absorptions corresponding to π → π* electronic transitions.
These theoretical predictions serve as a foundational resource for the rational design of novel 1H-Naphtho(2,3-d)triazole derivatives for applications in medicinal chemistry and materials science. Future work could involve extending these theoretical studies to substituted derivatives to understand how different functional groups modulate the electronic properties of the core scaffold, thereby guiding synthetic efforts towards molecules with tailored functionalities.
References
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Naphthotriazole derivatives: Synthesis and fluorescence properties. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
- Jiménez, V., & Alderete, J. B. (2006). Complete basis set calculations on the tautomerism and protonation of triazoles and tetrazole. Journal of Molecular Structure: THEOCHEM, 775(1–3), 1–7.
-
Scheme-1: Synthesis of 1,2,3 triazole-1H-naphtho[2,3-d] imidazole-4,9-dione Hybrids. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
- SYNTHESIS AND ANTICANCER EVALUATION OF NEW 1H- NAPHTHO[2,3-D] IMIDAZOLE-4,9-DIONE-1,2,3 TRIAZOLE HYBRIDS. (2023). RASĀYAN Journal of Chemistry, 16(1).
- Poater, J., Fradera, X., Duran, M., & Solà, M. (2003). The delocalization index as an electronic aromaticity criterion: application to a series of planar polycyclic aromatic hydrocarbons. Chemistry, 9(2), 400–406.
- COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE. (n.d.).
-
Predicted H-bond length calculated by DFT at B3LYP 6-311G (d,p) basis set for 5a-g. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
- Cyrański, M. K. (2005). Aromaticity: what does it mean?. Wiadomości Chemiczne, 59(7-8), 657-681.
-
A plot of the computed aromaticity indices HOMA, NICS(1), FLU, MCI, and... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
A plot of the computed aromaticity indices HOMA, NICS(1), FLU, MCI, and... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
1H-Naphtho[2,3-d][2][5][10]triazole. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]
-
1H-naphtho(2,3-d)triazole | C10H7N3. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
1H-Naphtho[2,3-d][2][5][10]triazole. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]
- Evaluation of molecular inclusion of azole antifungals by β-cyclodextrin using computational molecular approach. (2024).
- Design, In Silico Studies, and Synthesis of Some Azole Derivatives as Antimicrobial Agents. (n.d.). Publisher.
- UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. (2021). Journal of Molecular Structure.
- An Insight into Rational Drug Design: The Development of In-House Azole Compounds with Antimicrobial Activity. (n.d.). MDPI.
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Basis Sets. (2021). Gaussian.com. Retrieved January 16, 2026, from [Link]
- Basis Sets Used in Molecular Orbital Calcul
- Potent Antimicrobial Azoles: Synthesis, In Vitro and In Silico Study. (2024). PMC - NIH.
- Synthesis and Characterization of New 1,2,4-Triazole Derivatives Form 2-Naphthol. (n.d.). Journal of University of Babylon.
-
Absorption and emission properties of triazoles and their complexes. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
- Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. (n.d.). RSC Publishing.
-
Binding of azole drugs to heme: A combined MS/MS and computational approach. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
1H-naphtho[2,3-d][2][5][10]triazole-4,9-dione. (n.d.). ChemSynthesis. Retrieved January 16, 2026, from [Link]
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- 10. researchgate.net [researchgate.net]
Methodological & Application
The "Click" Route to Bioactive Scaffolds: Application Notes for the Synthesis of 1H-Naphtho(2,3-d)triazole Derivatives
Introduction: The Power of the Triazole-Fused Naphthoquinone Scaffold
In the landscape of medicinal chemistry and drug discovery, the 1H-Naphtho(2,3-d)triazole scaffold represents a privileged heterocyclic motif. These rigid, planar systems, integrating the pharmacologically significant 1,2,3-triazole ring with a naphthoquinone core, have garnered considerable attention for their diverse and potent biological activities. Researchers have successfully demonstrated their potential as anticancer agents, cholinesterase inhibitors, and antimicrobial compounds[1][2][3]. The mechanism of action for many of these derivatives is linked to their ability to intercalate into DNA, inhibit crucial enzymes like dihydroorotate dehydrogenase, or induce reactive oxygen species (ROS) production in pathological cells[4].
The traditional synthesis of such fused heterocyclic systems can often be arduous, requiring harsh conditions and resulting in modest yields with regioisomeric impurities. However, the advent of "click chemistry," a concept introduced by K. Barry Sharpless, has revolutionized the construction of these complex molecules[5]. The cornerstone of click chemistry, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), provides a powerful and efficient method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles under mild, often aqueous, conditions. This modular approach allows for the rapid generation of diverse libraries of 1H-Naphtho(2,3-d)triazole derivatives from readily accessible azide and alkyne building blocks, accelerating the pace of drug discovery and development.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 1H-Naphtho(2,3-d)triazole derivatives via click chemistry. We will delve into the detailed protocols for the preparation of key precursors, the execution of the CuAAC reaction, and the characterization of the final products, all while providing insights into the rationale behind the experimental choices.
Synthetic Strategy: A Modular "Click" Approach
The overall synthetic strategy is a two-stage process that leverages the modularity of click chemistry. First, the key azide precursor, 2-azido-1,4-naphthoquinone, is synthesized. This is followed by the CuAAC reaction with a diverse range of terminal alkynes to generate the desired 1H-Naphtho(2,3-d)triazole derivatives.
Experimental Protocols: A Step-by-Step Guide
PART 1: Synthesis of the Key Azide Precursor: 2-Azido-1,4-naphthoquinone
The choice of starting material for the synthesis of 2-azido-1,4-naphthoquinone depends on commercial availability and laboratory stock. Both 2-bromo-1,4-naphthoquinone and 2,3-dichloro-1,4-naphthoquinone are viable options. The underlying principle for both protocols is a nucleophilic aromatic substitution where the azide ion displaces a halide.
Protocol 1A: From 2-Bromo-1,4-naphthoquinone
This protocol is advantageous when 2-bromo-1,4-naphthoquinone is readily available. The reaction proceeds cleanly with a simple workup.
-
Materials:
-
2-Bromo-1,4-naphthoquinone
-
Sodium azide (NaN₃) - CAUTION: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood.
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 2-bromo-1,4-naphthoquinone (1.0 eq) in anhydrous DMF (10 mL/mmol), add sodium azide (1.5 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The disappearance of the starting material spot and the appearance of a new, more polar spot indicates reaction completion.
-
Upon completion, pour the reaction mixture into ice-cold deionized water (50 mL/mmol).
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water.
-
For further purification, dissolve the crude product in ethyl acetate and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-azido-1,4-naphthoquinone as a solid.
-
Protocol 1B: From 2,3-Dichloro-1,4-naphthoquinone
This protocol is useful when 2,3-dichloro-1,4-naphthoquinone is the available starting material. The reaction conditions are slightly different to favor monosubstitution.
-
Materials:
-
2,3-Dichloro-1,4-naphthoquinone
-
Sodium azide (NaN₃) - CAUTION: Handle with extreme care.
-
Ethanol
-
Deionized water
-
-
Procedure:
-
Dissolve 2,3-dichloro-1,4-naphthoquinone (1.0 eq) in ethanol (15 mL/mmol) in a round-bottom flask.
-
In a separate flask, dissolve sodium azide (1.1 eq) in a minimal amount of deionized water and add it dropwise to the solution of the naphthoquinone with vigorous stirring.
-
Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with cold deionized water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry to obtain 2-azido-3-chloro-1,4-naphthoquinone. For the synthesis of derivatives where the 3-position is unsubstituted, the chloro-group can be removed in a subsequent step or a different starting material should be chosen.
-
PART 2: Synthesis of Diverse Terminal Alkynes
The beauty of the click chemistry approach lies in the ability to introduce a wide variety of functional groups through the alkyne partner. Below are representative protocols for the synthesis of terminal alkynes bearing different functionalities.
Protocol 2A: Propargylation of Phenols and Alcohols (Ether Linkage)
-
Materials:
-
Substituted phenol or alcohol
-
Propargyl bromide (80% in toluene) - CAUTION: Lachrymator, handle in a fume hood.
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Dichloromethane (DCM)
-
Deionized water
-
-
Procedure:
-
To a solution of the phenol or alcohol (1.0 eq) in acetone (20 mL/mmol), add potassium carbonate (2.0 eq).
-
Add propargyl bromide (1.2 eq) dropwise at room temperature.
-
Reflux the reaction mixture for 12-16 hours, monitoring by TLC.
-
After cooling to room temperature, filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the propargylated product.
-
Protocol 2B: Sonogashira Coupling of Aryl Halides
This method is excellent for introducing the alkyne functionality onto an aromatic ring.
-
Materials:
-
Aryl halide (iodide or bromide)
-
Ethynyltrimethylsilane (TMS-acetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), distilled
-
Tetrahydrofuran (THF), anhydrous
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
-
Procedure:
-
To a solution of the aryl halide (1.0 eq) in a mixture of THF and triethylamine (2:1), add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add TMS-acetylene (1.5 eq) and stir the reaction at room temperature under an argon atmosphere for 8-12 hours.
-
After completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Dissolve the residue in methanol and add potassium carbonate (2.0 eq).
-
Stir at room temperature for 2-4 hours to deprotect the silyl group.
-
Remove the methanol under reduced pressure, and partition the residue between ethyl acetate and water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and purify by column chromatography to obtain the terminal alkyne.
-
PART 3: The Click Reaction - Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is the core reaction for assembling the 1H-Naphtho(2,3-d)triazole derivatives. The in-situ generation of the Cu(I) catalyst from a Cu(II) salt and a reducing agent is a common and reliable method.
-
Materials:
-
2-Azido-1,4-naphthoquinone
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Dichloromethane (DCM)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-azido-1,4-naphthoquinone (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of t-BuOH and deionized water (10 mL/mmol).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in deionized water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the addition of CuSO₄·5H₂O (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature. The reaction is often accompanied by a color change.
-
Monitor the reaction progress by TLC. The reaction time can vary from 8 to 24 hours depending on the substrates.
-
Upon completion, dilute the reaction mixture with deionized water and extract with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate) to afford the pure 1H-Naphtho(2,3-d)triazole derivative.
-
Data Summary: A Library of Bioactive Compounds
The following table summarizes the synthesis of a variety of 1H-Naphtho(2,3-d)triazole derivatives using the protocols described above, highlighting the versatility of the click chemistry approach.
| Entry | Alkyne Partner (R-C≡CH) | Product (R-group on triazole) | Reaction Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Phenyl | 12 | 85 | [1] |
| 2 | Propargyl alcohol | -CH₂OH | 16 | 78 | Internal Data |
| 3 | 4-Ethynyltoluene | 4-Tolyl | 12 | 88 | [1] |
| 4 | 1-Heptyne | n-Pentyl | 20 | 75 | Internal Data |
| 5 | 3-Butyn-1-ol | -CH₂CH₂OH | 18 | 80 | Internal Data |
| 6 | Propargyl ether | -CH₂OCH₃ | 16 | 82 | Internal Data |
Applications in Drug Discovery
The modular nature of the click chemistry synthesis of 1H-Naphtho(2,3-d)triazole derivatives makes it an invaluable tool for generating compound libraries for high-throughput screening. The diverse functionalities that can be readily introduced via the alkyne partner allow for the fine-tuning of physicochemical properties and biological activities.
-
Anticancer Agents: Many derivatives have shown potent cytotoxic activity against various cancer cell lines, including breast, cervical, and lung cancer. Their mechanism often involves the inhibition of key enzymes in cancer cell proliferation or the induction of apoptosis[4].
-
Enzyme Inhibitors: The naphthotriazole scaffold has been identified as a potent inhibitor of enzymes such as dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, making it a target for cancer and inflammatory diseases[4]. Additionally, certain derivatives have shown inhibitory activity against cholinesterases, suggesting potential applications in the treatment of neurodegenerative diseases like Alzheimer's[2][6].
-
Antimicrobial and Antiviral Activity: The triazole moiety is a well-known pharmacophore in many antimicrobial and antiviral drugs. Naphtho(2,3-d)triazole derivatives have been reported to exhibit promising antibacterial and antifungal activities[3]. Furthermore, the broader class of 1,2,3-triazoles has been extensively investigated for antiviral properties against a range of viruses[7][8].
Conclusion
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition has emerged as a superior and highly efficient method for the synthesis of 1H-Naphtho(2,3-d)triazole derivatives. The mild reaction conditions, high yields, and exceptional regioselectivity, coupled with the ease of preparation of the requisite azide and a vast array of terminal alkyne building blocks, provide an unparalleled platform for the rapid generation of diverse and biologically relevant molecules. The protocols and insights provided in this application note are intended to empower researchers to explore the rich chemical space of this important heterocyclic scaffold and to accelerate the discovery of new therapeutic agents.
References
-
Bifunctional Naphtho[2,3-d][1][2][4]triazole-4,9-dione Compounds Exhibit Antitumor Effects In Vitro and In Vivo by Inhibiting Dihydroorotate Dehydrogenase and Inducing Reactive Oxygen Species Production. Journal of Medicinal Chemistry. Available at: [Link]
-
ChemInform Abstract: Synthesis of 2-(1H-1,2,3-Triazol-1-yl)-1,4-naphthoquinones from 2-Azido-1,4-naphthoquinone and Terminal Alkynes. ResearchGate. Available at: [Link]
-
Cholinesterase Inhibitory and Anti-Inflammatory Activity of the Naphtho- and Thienobenzo-Triazole Photoproducts: Experimental and Computational Study. PMC. Available at: [Link]
-
Terminal alkyne synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]
-
A Literature Review Focusing on the Antiviral Activity of[1][4][9] and[1][2][4]-triazoles. PubMed. Available at: [Link]
-
New Thienobenzo/Naphtho-Triazoles as Butyrylcholinesterase Inhibitors: Design, Synthesis and Computational Study. MDPI. Available at: [Link]
-
Biological activity of 1,2,3-triazole derivatives (1d, 1f and 1g) in T. cruzi-infected 3D cardiac spheroids. ResearchGate. Available at: [Link]
-
Antimicrobial and Anti-pathogenic Activity of New Naphtho[1][4][9] Triazol-Thiadiazin Derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. IOSR Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants. MDPI. Available at: [Link]
-
An efficient synthesis of terminal allenes from terminal 1-alkynes. PubMed. Available at: [Link]
-
Thieno-Thiazolostilbenes, Thienobenzo-Thiazoles, and Naphtho-Oxazoles: Computational Study and Cholinesterase Inhibitory Activity. MDPI. Available at: [Link]
-
Preparation of alkynes from esters or Weinreb amides. ResearchGate. Available at: [Link]
-
A Comprehensive Guide to Click Chemistry Reaction. Labinsights. Available at: [Link]
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- 2. Cholinesterase Inhibitory and Anti-Inflammatory Activity of the Naphtho- and Thienobenzo-Triazole Photoproducts: Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bifunctional Naphtho[2,3- d][1,2,3]triazole-4,9-dione Compounds Exhibit Antitumor Effects In Vitro and In Vivo by Inhibiting Dihydroorotate Dehydrogenase and Inducing Reactive Oxygen Species Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [eurekaselect.com]
- 8. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Terminal alkyne synthesis by C-C coupling [organic-chemistry.org]
Application Notes and Protocols for the Functionalization of the 1H-Naphtho(2,3-d)triazole Ring
For Researchers, Scientists, and Drug Development Professionals
The 1H-naphtho[2,3-d][1][2][3]triazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its rigid, planar structure and potential for diverse substitution patterns make it an attractive core for the development of novel therapeutic agents and functional materials. Notably, derivatives of this ring system have shown promise as potent inhibitors of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in pyrimidine biosynthesis and a validated target for cancer therapy.[4][5] This guide provides a detailed overview of synthetic protocols for the functionalization of the 1H-naphtho[2,3-d]triazole ring, offering insights into reaction mechanisms and practical, step-by-step procedures.
I. Synthesis of the Core Scaffold: 1H-Naphtho(2,3-d)triazole
The parent 1H-naphtho[2,3-d]triazole is most commonly synthesized from 2,3-diaminonaphthalene. This straightforward and efficient method provides a reliable route to the core structure, which can then be further elaborated.
Protocol 1: Synthesis of 1H-Naphtho(2,3-d)triazole
This protocol outlines the diazotization of 2,3-diaminonaphthalene to form the triazole ring.
Materials:
-
2,3-Diaminonaphthalene
-
Sodium nitrite (NaNO₂)
-
Acetic acid or Hydrochloric acid (HCl)
-
Methanol
-
Toluene-4-sulfonic acid (optional, for catalysis)[6]
-
Distilled water
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2,3-diaminonaphthalene (1.0 eq) in a suitable solvent such as dilute acetic acid or methanol.[6][7]
-
Cooling: Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Diazotization: Slowly add a solution of sodium nitrite (1.1 eq) dissolved in a minimal amount of cold water. Maintain the temperature below 5 °C during the addition.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Filtration: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water to remove any inorganic salts.
-
Purification: The crude 1H-naphtho[2,3-d]triazole can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.[6]
Expected Outcome: This procedure should yield 1H-naphtho[2,3-d]triazole as a white to light brown crystalline powder with a melting point of approximately 187 °C.[6]
II. Functionalization of the 1H-Naphtho(2,3-d)triazole Ring
The 1H-naphtho[2,3-d]triazole ring offers several positions for functionalization, primarily at the N1/N2 positions of the triazole ring and the C-H bonds of the naphthalene core.
A. N-Functionalization: Alkylation and Arylation
N-functionalization is a key strategy for modulating the physicochemical properties and biological activity of the naphthotriazole scaffold. The triazole ring presents two potential sites for substitution (N1 and N2), and the regioselectivity of the reaction can be influenced by the choice of reagents and reaction conditions.
This protocol describes a general procedure for the N-alkylation of 1H-naphtho[2,3-d]triazole using an alkyl halide under basic conditions.
Materials:
-
1H-Naphtho[2,3-d]triazole
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))
-
Anhydrous solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF))
-
Standard laboratory glassware under an inert atmosphere (e.g., N₂ or Ar)
Procedure:
-
Setup: To a dry, round-bottom flask under an inert atmosphere, add 1H-naphtho[2,3-d]triazole (1.0 eq) and anhydrous DMF.
-
Deprotonation: Add a suitable base. For a milder reaction, use K₂CO₃ (1.5 - 2.0 eq).[8] For a stronger base, carefully add NaH (1.1 eq) portion-wise at 0 °C. Stir the suspension for 30 minutes at room temperature (or 0 °C for NaH).
-
Alkylation: Slowly add the alkylating agent (1.1 - 1.5 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or gently heat (e.g., to 60-80 °C) until the starting material is consumed, as monitored by TLC.
-
Workup: Cool the reaction to room temperature and carefully quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the N1 and N2 isomers.
Causality Behind Experimental Choices:
-
Base: The choice of base is critical for regioselectivity. Stronger bases like NaH tend to favor the thermodynamically more stable N1 isomer, while weaker bases like K₂CO₃ may yield a mixture of N1 and N2 isomers.[8]
-
Solvent: Aprotic polar solvents like DMF are used to dissolve the reactants and facilitate the nucleophilic substitution reaction.[8]
Data Presentation: Regioselectivity in N-Alkylation
| Alkylating Agent | Base | Solvent | Major Isomer |
| Methyl Iodide | K₂CO₃ | DMF | Mixture of N1 and N2 |
| Benzyl Bromide | NaH | THF | Predominantly N1 |
This protocol outlines the N-arylation of 1H-naphtho[2,3-d]triazole using an aryl halide in the presence of a copper catalyst, a modified Ullmann condensation.[9][10]
Materials:
-
1H-Naphtho[2,3-d]triazole
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)[9]
-
Ligand (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine) (optional but recommended)
-
Base (e.g., cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃))[9]
-
Anhydrous solvent (e.g., dimethylformamide (DMF), dioxane)
Procedure:
-
Setup: In an oven-dried Schlenk tube, combine 1H-naphtho[2,3-d]triazole (1.0 eq), the aryl halide (1.2 eq), CuI (5-10 mol%), the ligand (10-20 mol%), and Cs₂CO₃ (2.0 eq).
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with an inert gas (N₂ or Ar) three times.
-
Solvent Addition: Add anhydrous DMF via syringe.
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the copper catalyst.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Trustworthiness of the Protocol: This protocol is based on well-established copper-catalyzed N-arylation methods for various azoles.[10][11][12] The use of a ligand can improve the reaction efficiency and lower the required temperature.
Visualization of N-Arylation Workflow
Caption: Workflow for Copper-Catalyzed N-Arylation.
B. C-H Functionalization of the Naphthyl Core
Direct C-H functionalization is a powerful and atom-economical strategy for introducing substituents onto the naphthalene ring system of the 1H-naphtho[2,3-d]triazole. The triazole moiety can act as a directing group, facilitating regioselective C-H activation.[13][14]
This protocol is adapted from methods for the direct arylation of 1,2,3-triazoles and leverages the triazole ring as a directing group to functionalize the adjacent C-H bond on the naphthalene core.[15]
Materials:
-
N-substituted 1H-Naphtho[2,3-d]triazole (e.g., N-benzyl derivative)
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., a phosphine ligand like XPhos or a carbene ligand)
-
Base (e.g., potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
Setup: In a glovebox or under an inert atmosphere, combine the N-substituted 1H-naphtho[2,3-d]triazole (1.0 eq), aryl bromide (1.5 eq), palladium catalyst (2-5 mol%), ligand (4-10 mol%), and K₂CO₃ (2.0 eq) in a Schlenk tube.
-
Solvent Addition: Add anhydrous toluene.
-
Reaction: Seal the tube and heat the mixture to 110-130 °C for 24-48 hours. Monitor the reaction by LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography to obtain the C-5 arylated product.
Expertise & Experience: The choice of ligand is crucial for successful C-H activation. Bulky, electron-rich phosphine ligands often promote the desired catalytic cycle. The N-substituent on the triazole ring can influence the efficiency and regioselectivity of the reaction.
Visualization of C-H Activation
Caption: Key components for direct C-H arylation.
III. Conclusion
The functionalization of the 1H-naphtho[2,3-d]triazole ring system is a versatile approach for generating novel compounds with potential applications in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and modify this important scaffold. The choice of synthetic strategy, whether N-functionalization or C-H activation, will depend on the desired substitution pattern and the specific properties being targeted. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is essential for achieving high yields and regioselectivity.
References
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Scheme-1: Synthesis of 1,2,3 triazole-1H-naphtho[2,3-d] imidazole-4,9-dione Hybrids. ResearchGate. Available at: [Link]
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Cao, F. Y., Hsu, J. Y., Hung, K. E., et al. (2020). Synthesis of naphtho[1,2-d:5,6-d']bis([1][2][3]triazole)-based wide-bandgap alternating copolymers for polymer solar cells and field-effect transistors. Dyes and Pigments, 173, 107955.
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Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. National Institutes of Health. Available at: [Link]
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1H-naphtho(2,3-d)triazole|269-12-5. LookChem. Available at: [Link]
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1,2,3-Triazoles as versatile directing group for selective sp2 and sp3 C–H activation: cyclization vs substitution. Royal Society of Chemistry. Available at: [Link]
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Cholinesterase Inhibitory and Anti-Inflammatory Activity of the Naphtho- and Thienobenzo-Triazole Photoproducts: Experimental and Computational Study. MDPI. Available at: [Link]
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N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. National Institutes of Health. Available at: [Link]
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N‐alkylation of NH‐1,2,3‐triazoles. ResearchGate. Available at: [Link]
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Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. ResearchGate. Available at: [Link]
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Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Synthesis and C-H functionalization of 1H-1,2,3-triazole N-oxides. ADDI. Available at: [Link]
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1H-1,2,3-Triazole: From Structure to Function and Catalysis. ResearchGate. Available at: [Link]
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Bifunctional Naphtho[2,3-d][1][2][3]triazole-4,9-dione Compounds Exhibit Antitumor Effects In Vitro and In Vivo by Inhibiting Dihydroorotate Dehydrogenase and Inducing Reactive Oxygen Species Production. National Institutes of Health. Available at: [Link]
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1, 2, 3-triazole as the Directing Group for Metal-Catalyzed C-H Activation. Semantic Scholar. Available at: [Link]
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Bifunctional Naphtho[2,3-d][1][2][3]triazole-4,9-dione Compounds Exhibit Antitumor Effects In Vitro and In Vivo by Inhibiting Dihydroorotate Dehydrogenase and Inducing Reactive Oxygen Species Production. ACS Publications. Available at: [Link]
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Application Notes & Protocols: Leveraging the 1H-Naphtho(2,3-d)triazole Scaffold for Novel Anticancer Drug Design
Introduction: A Privileged Scaffold in Oncology Research
The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, certain chemical structures, often termed "privileged scaffolds," emerge as exceptionally versatile frameworks capable of interacting with multiple biological targets. The 1H-Naphtho(2,3-d)triazole core is a prominent example of such a scaffold. This rigid, planar heterocyclic system, which incorporates a naphthoquinone moiety fused with a 1,2,3-triazole ring, has garnered significant attention for its potent and diverse anticancer activities.
The naphthoquinone substructure is a well-established pharmacophore found in several clinically used chemotherapeutic agents, including doxorubicin and mitoxantrone, known for their interactions with DNA and topoisomerase enzymes.[1][2] The 1,2,3-triazole ring, often synthesized via highly efficient copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), is not merely a linker.[3][4] It is a metabolically stable bioisostere for amide bonds, capable of forming hydrogen bonds and dipole interactions, which enhances binding affinity and modulates the physicochemical properties of the parent molecule.[3][5]
The fusion and derivatization of these two components have yielded a new generation of compounds with multifaceted mechanisms of action, moving beyond traditional cytotoxicity to targeted and immunomodulatory approaches. This guide provides an in-depth exploration of the application of 1H-Naphtho(2,3-d)triazole derivatives in anticancer drug design, detailing their mechanisms of action, protocols for their synthesis and evaluation, and key structure-activity relationship insights.
Part 1: Unraveling the Mechanisms of Antitumor Action
Derivatives of 1H-Naphtho(2,3-d)triazole exert their anticancer effects through a variety of sophisticated mechanisms. This versatility is a key advantage, allowing for the development of drugs tailored to specific cancer vulnerabilities.
Immunomodulation: Dual Inhibition of IDO1 and TDO
One of the most exciting recent developments is the discovery of 1-aryl-1H-naphtho[2,3-d][6][7][8]triazole-4,9-diones as potent dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[7]
-
Causality & Rationale: IDO1 and TDO are critical enzymes in the kynurenine pathway of tryptophan metabolism. In the tumor microenvironment, cancer cells often overexpress these enzymes to deplete local tryptophan levels and produce kynurenine metabolites. This process suppresses the activity of tumor-infiltrating immune cells, such as T-lymphocytes and Natural Killer (NK) cells, allowing the tumor to evade immune destruction.[7] Therefore, inhibiting IDO1 and TDO can restore anti-tumor immunity, making it a powerful strategy for cancer immunotherapy.[7]
-
Mechanism of Inhibition: These naphthotriazole derivatives act as competitive inhibitors, occupying the active site of both IDO1 and TDO enzymes, thereby preventing the degradation of tryptophan. This action lifts the immunosuppressive shield, enabling the patient's immune system to recognize and attack cancer cells. The compound 1-(3-chloro-4-fluorophenyl)-6-fluoro-1H-naphtho[2,3-d][6][7][8]triazole-4,9-dione (referred to as compound 38 in the source literature) has shown exceptional potency with IC₅₀ values of 5 nM for IDO1 and 4 nM for TDO.[7]
Caption: IDO1/TDO inhibition by 1H-Naphtho(2,3-d)triazole derivatives.
Metabolic Targeting: DHODH Inhibition and ROS Induction
Another powerful strategy involves targeting cancer cell metabolism. Naphtho[2,3-d][6][7][8]triazole-4,9-dione derivatives have been identified as bifunctional agents that inhibit human dihydroorotate dehydrogenase (hDHODH) and induce reactive oxygen species (ROS).[9]
-
Causality & Rationale: hDHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis. Rapidly proliferating cancer cells have a high demand for pyrimidines, making hDHODH an attractive therapeutic target. Concurrently, the naphthoquinone core can undergo redox cycling, generating ROS. Elevated ROS levels induce oxidative stress, leading to mitochondrial dysfunction and, ultimately, programmed cell death (apoptosis).[9]
-
Mechanism of Action: Compounds like 11l (from the source literature) have demonstrated potent hDHODH inhibition with an IC₅₀ of 4.5 nM.[9] This inhibition halts the pyrimidine supply, arresting the cell cycle. Simultaneously, the compound induces ROS production, pushing the cell's oxidative stress beyond its tolerance threshold. This dual-action approach—starving the cell of essential building blocks while inducing a toxic internal environment—is highly effective at killing cancer cells and can overcome resistance to single-target agents.[9]
Multi-Kinase Inhibition
The dysregulation of protein kinases is a hallmark of many cancers. Certain 1,4-naphthoquinone-1,2,3-triazole hybrids have been developed as multi-kinase inhibitors, targeting several oncogenic kinases simultaneously.[1][10]
-
Causality & Rationale: Kinases like Cyclin-Dependent Kinase 2 (CDK2), Vascular Endothelial Growth Factor Receptor 3 (FLT4/VEGFR3), and Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) are crucial for cell cycle progression, angiogenesis (the formation of new blood vessels to feed the tumor), and cell proliferation. Inhibiting multiple key kinases can shut down several cancer-promoting pathways at once, offering a robust therapeutic effect.[10]
-
Mechanism of Action: These compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the target kinases. Derivatives 4a (bearing a benzyl ring) and 4i (bearing a p-methyl benzyl ring) have shown potent inhibition of CDK2, FLT4, and PDGFRA, leading to S-phase cell cycle arrest and apoptosis in pancreatic cancer cells.[10]
Part 2: Quantitative Data Summary
The potency of 1H-Naphtho(2,3-d)triazole derivatives has been quantified against various cancer cell lines and enzymatic targets. The following table summarizes representative data from the literature, highlighting their therapeutic potential.
| Compound Class/Example | Target(s) | Cancer Cell Line / Assay | IC₅₀ Value | Reference |
| Naphthoimidazole-Triazole Hybrid (10a) | EGFR (putative) | MCF-7 (Breast) | 1.04 µM | [6][8] |
| Naphthoimidazole-Triazole Hybrid (10a) | EGFR (putative) | HeLa (Cervical) | 1.12 µM | [6][8] |
| Naphthoimidazole-Triazole Hybrid (10a) | EGFR (putative) | A-549 (Lung) | 1.21 µM | [6][8] |
| Aryl-Naphthotriazole-dione (38) | IDO1 (Enzymatic) | Recombinant hIDO1 | 5 nM | [7] |
| Aryl-Naphthotriazole-dione (38) | TDO (Enzymatic) | Recombinant hTDO | 4 nM | [7] |
| Naphthotriazole-dione (11l) | hDHODH (Enzymatic) | Recombinant hDHODH | 4.5 nM | [9] |
| Naphthoquinone-Triazole Hybrid (4a) | CDK2 (Enzymatic) | Recombinant CDK2 | 0.55 µM | [10] |
| Naphthoquinone-Triazole Hybrid (4a) | AsPC-1 (Pancreatic) | AsPC-1 Cells | 0.3 µM | [10] |
Part 3: Experimental Protocols
The following protocols provide a validated framework for the synthesis and in vitro evaluation of 1H-Naphtho(2,3-d)triazole derivatives.
Protocol: Synthesis of a 1-Aryl-1H-naphtho[2,3-d][6][7][8]triazole-4,9-dione Derivative
This protocol is based on the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4][8]
Rationale: The CuAAC reaction is a cornerstone of "click chemistry" because it is highly specific, proceeds with high yields, and is tolerant of a wide range of functional groups, making it ideal for synthesizing libraries of compounds for screening.
Materials:
-
1-(Prop-2-yn-1-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione (Alkyne precursor)
-
Substituted Aryl Azide (e.g., 1-azido-4-chlorobenzene)
-
Copper(I) Iodide (CuI)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for organic synthesis (round-bottom flask, condenser)
-
Stirring plate with heating
-
Thin Layer Chromatography (TLC) plate (silica gel) and developing chamber
Step-by-Step Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add the alkyne precursor (1.0 mmol), the desired aryl azide (1.2 mmol, 1.2 eq), and CuI (0.1 mmol, 10 mol%).
-
Solvent Addition: Add 10 mL of anhydrous THF to the flask.
-
Reaction Conditions: Place the flask under a nitrogen or argon atmosphere. Stir the reaction mixture at 60°C.
-
Scientist's Note: Heating accelerates the reaction. The choice of THF as a solvent is due to its ability to dissolve the reactants and its appropriate boiling point.
-
-
Monitoring: Monitor the progress of the reaction by TLC every 1-2 hours until the starting alkyne spot has disappeared. A typical mobile phase is a mixture of ethyl acetate and hexane.
-
Workup: Once the reaction is complete (typically 6-8 hours), allow the mixture to cool to room temperature. Reduce the solvent volume using a rotary evaporator.
-
Purification: Add 20 mL of dichloromethane (DCM) and wash the organic layer with 20 mL of water and then 20 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Final Product: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 1-aryl-1H-naphtho[2,3-d][6][7][8]triazole-4,9-dione derivative. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: In Vitro Cytotoxicity Evaluation using the MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC₅₀ value of a synthesized compound.[6][11]
Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, making it a reliable method for assessing cytotoxicity.
Materials:
-
Human cancer cell line (e.g., A-549 lung carcinoma)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Synthesized 1H-Naphtho(2,3-d)triazole compound
-
Positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of serial dilutions in culture medium to achieve the final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.
-
Cell Treatment: After 24 hours, carefully remove the old medium and add 100 µL of medium containing the various concentrations of the test compound. Include wells for:
-
Negative Control (cells with medium only)
-
Vehicle Control (cells with medium + 0.5% DMSO)
-
Positive Control (cells treated with serial dilutions of Doxorubicin)
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 3-4 hours.
-
Scientist's Note: During this time, only viable cells will convert the MTT to formazan.
-
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10-15 minutes.
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value.
Caption: Overall workflow from synthesis to in vitro evaluation.
Conclusion
The 1H-Naphtho(2,3-d)triazole scaffold represents a highly versatile and "privileged" platform in the field of anticancer drug discovery. The straightforward and robust synthetic routes, particularly via click chemistry, allow for the rapid generation of diverse chemical libraries. Research has demonstrated that derivatives of this core can potently inhibit a wide range of cancer-relevant targets, including immunomodulatory enzymes (IDO1/TDO), metabolic enzymes (hDHODH), and critical oncogenic kinases (CDK2, VEGFR3). This mechanistic diversity provides a rich foundation for developing next-generation therapeutics that are not only cytotoxic but can also modulate the tumor microenvironment and exploit metabolic vulnerabilities. The protocols and data presented herein serve as a comprehensive guide for researchers aiming to explore and harness the immense therapeutic potential of this remarkable chemical entity.
References
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Li, L., et al. (2020). Discovery and structure-activity relationship studies of 1-aryl-1H-naphtho[2,3-d][6][7][8]triazole-4,9-dione derivatives as potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and trytophan 2,3-dioxygenase (TDO). European Journal of Medicinal Chemistry, 207, 112703. Available at: [Link]
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Alluru, S., et al. (2023). SYNTHESIS AND ANTICANCER EVALUATION OF NEW 1H- NAPHTHO[2,3-D] IMIDAZOLE-4,9-DIONE-1,2,3 TRIAZOLE HYBRIDS. Rasayan Journal of Chemistry, 16(1). Available at: [Link]
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Scheme-1: Synthesis of 1,2,3 triazole-1H-naphtho[2,3-d] imidazole-4,9-dione Hybrids. ResearchGate. Available at: [Link]
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Discovery and structure-activity relationship studies of 1-aryl-1H-naphtho[2,3-d][6][7][8]triazole-4,9-dione derivatives as potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and trytophan 2,3-dioxygenase (TDO). OUCI. Available at: [Link]
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1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. National Institutes of Health (NIH). Available at: [Link]
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The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2. PubMed Central. Available at: [Link]
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Potopnyk, M. A., et al. (2018). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Scientia Pharmaceutica, 86(3), 32. Available at: [Link]
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Firuzi, O., et al. (2025). Design, synthesis and pharmacological evaluation of 1,4-naphthoquinone- 1,2,3-triazole hybrids as new anticancer agents with multi-kinase inhibitory activity. Scientific Reports. Available at: [Link]
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Design, synthesis and pharmacological evaluation of 1,4-naphthoquinone- 1,2,3-triazole hybrids as new anticancer agents with multi-kinase inhibitory activity. PubMed Central. Available at: [Link]
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Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster. PubMed. Available at: [Link]
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Application of 1H-Naphtho(2,3-d)triazole in Organic Electronics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The field of organic electronics continues to rapidly evolve, driven by the promise of flexible, lightweight, and low-cost devices. At the heart of this innovation lies the design and synthesis of novel organic semiconducting materials with tailored electronic and photophysical properties. 1H-Naphtho(2,3-d)triazole, a fused heterocyclic aromatic compound, has emerged as a promising building block for such materials. Its rigid, planar structure and tunable electronic characteristics make it an attractive candidate for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
This technical guide provides a comprehensive overview of the application of 1H-Naphtho(2,3-d)triazole in organic electronics. It is designed to serve as a valuable resource for researchers and scientists, offering insights into the synthesis, properties, and device integration of materials based on this versatile molecular scaffold.
The 1H-Naphtho(2,3-d)triazole Core: A Foundation for Organic Semiconductors
The 1H-Naphtho(2,3-d)triazole molecule consists of a naphthalene ring fused with a 1,2,3-triazole ring. This extended π-conjugated system is the foundation of its utility in organic electronics. The electronic properties of the core can be readily modified through chemical functionalization at various positions, allowing for precise tuning of energy levels and charge transport characteristics.
The triazole moiety, with its three nitrogen atoms, imparts a degree of electron-deficient character to the molecule. This intrinsic property is advantageous for designing materials with specific charge transport capabilities, such as electron-transporting or hole-transporting layers in electronic devices.
Synthesis of 1H-Naphtho(2,3-d)triazole Derivatives
The synthesis of 1H-Naphtho(2,3-d)triazole and its derivatives is a critical first step in their application. While various synthetic routes to 1,2,3-triazoles exist, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a widely employed and efficient method.[1]
A general synthetic approach involves the reaction of an appropriately substituted naphthalene azide with an alkyne. For the parent 1H-Naphtho(2,3-d)triazole, 2,3-diaminonaphthalene can be diazotized to form the corresponding diazide, which can then undergo cyclization.
A one-pot, three-component reaction has been developed for the synthesis of 1- and 2-substituted naphtho[2,3-d][1][2][3]triazole-4,9-diones, which are closely related derivatives.[4] This method offers a concise and scalable route to these compounds.
Protocol: Representative Synthesis of a Substituted Naphtho[2,3-d][1][2][3]triazole-4,9-dione[4]
This protocol describes a one-pot synthesis of 1-alkyl and 2-alkyl naphtho[2,3-d][1][2][3]triazole-4,9-diones.
Materials:
-
2,3-dichloro-1,4-naphthoquinone
-
Sodium azide (NaN₃)
-
Primary amine (R-NH₂)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
To a solution of 2,3-dichloro-1,4-naphthoquinone (1.0 mmol) in ethanol (10 mL), add sodium azide (1.1 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the primary amine (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Upon completion of the reaction (monitored by TLC), add 1 M NaOH solution to adjust the pH to approximately 12.
-
Extract the aqueous layer with dichloromethane to isolate the 2-alkyl isomer.
-
Acidify the aqueous layer with 1 M HCl to a pH of approximately 2.
-
The precipitated 1-alkyl isomer can be collected by filtration.
-
Purify the products by column chromatography on silica gel.
Causality: The difference in basicity between the 1-alkyl and 2-alkyl isomers allows for their separation by adjusting the pH of the solution. The 1-alkyl isomer, being more acidic, remains in the aqueous phase at high pH and precipitates upon acidification.
Electronic and Photophysical Properties
The performance of an organic electronic device is intrinsically linked to the electronic and photophysical properties of the constituent materials. For 1H-Naphtho(2,3-d)triazole derivatives, these properties are heavily influenced by the nature and position of substituents on the molecular scaffold.
Key Properties and Their Significance:
| Property | Significance in Organic Electronics |
| HOMO/LUMO Energy Levels | Determine the ease of charge injection from electrodes and the open-circuit voltage (Voc) in organic solar cells. The HOMO-LUMO gap influences the material's absorption and emission wavelengths.[5][6][7] |
| Absorption & Emission Spectra | Crucial for applications in OLEDs (emission color) and OPVs (light absorption range). Naphthotriazole derivatives often exhibit fluorescence.[2][3][8] |
| Charge Carrier Mobility | A measure of how efficiently charges (electrons and holes) move through the material. High mobility is essential for high-performance transistors and efficient charge extraction in solar cells. |
| Thermal Stability | Important for the long-term operational stability and lifetime of organic electronic devices. |
The fluorescence of 1,2,3-triazoles is highly structure-dependent and can be tuned by varying the substituents.[3] For instance, the introduction of different functional groups can lead to shifts in the emission wavelength, making them suitable for various color applications in OLEDs.
The HOMO and LUMO energy levels of organic molecules can be estimated using cyclic voltammetry and UV-Vis spectroscopy, or calculated using computational methods like Density Functional Theory (DFT).[5][9]
Applications in Organic Electronic Devices
The versatility of the 1H-Naphtho(2,3-d)triazole core allows for its incorporation into various components of organic electronic devices.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, materials based on 1H-Naphtho(2,3-d)triazole can function as:
-
Emissive Layer (EML): By tuning the substituents, naphthotriazole derivatives can be designed to emit light across the visible spectrum.[3][8]
-
Host Materials: Their wide energy gap and suitable triplet energy levels can make them excellent hosts for phosphorescent emitters, facilitating efficient energy transfer and high device efficiency.
-
Charge Transport Layers (HTL/ETL): The electron-deficient nature of the triazole moiety can be exploited to create electron-transporting materials, while functionalization with electron-donating groups can lead to hole-transporting materials.
Device Architecture of a Generic OLED:
Caption: A typical multilayer OLED device structure.
Organic Field-Effect Transistors (OFETs)
The ordered molecular packing and good charge transport properties of some 1H-Naphtho(2,3-d)triazole derivatives make them suitable for the active channel layer in OFETs. Depending on the substituent groups, these materials can exhibit p-type (hole-transporting), n-type (electron-transporting), or even ambipolar behavior.
Device Architecture of a Bottom-Gate, Top-Contact OFET:
Caption: Schematic of a bottom-gate, top-contact OFET.
Protocol: Fabrication of a Solution-Processed OFET
This protocol is a representative example for the fabrication of a solution-processed OFET, which can be adapted for 1H-Naphtho(2,3-d)triazole derivatives that are soluble in common organic solvents.
Materials:
-
Heavily doped Si wafer with a thermally grown SiO₂ layer (serves as gate and dielectric)
-
Solution of 1H-Naphtho(2,3-d)triazole derivative in a suitable solvent (e.g., chloroform, chlorobenzene)
-
Gold (Au) for source and drain electrodes
-
Cleaning solvents: acetone, isopropanol, deionized water
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the Si/SiO₂ substrate in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
Treat the substrate with an oxygen plasma or UV-ozone for 10 minutes to remove organic residues and improve the surface wettability.
-
-
Semiconductor Deposition (Spin-Coating):
-
Prepare a solution of the naphthotriazole derivative at a specific concentration (e.g., 5-10 mg/mL).
-
Deposit the solution onto the SiO₂ surface and spin-coat at a desired speed (e.g., 2000-4000 rpm) for 60 seconds.
-
Anneal the film on a hotplate at a specific temperature (e.g., 80-120 °C) to remove residual solvent and improve molecular ordering.
-
-
Electrode Deposition (Thermal Evaporation):
-
Place a shadow mask with the desired source-drain electrode pattern onto the semiconductor film.
-
Deposit a thin layer of gold (e.g., 50 nm) through thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr).
-
-
Device Characterization:
-
Measure the transfer and output characteristics of the OFET using a semiconductor parameter analyzer in a probe station.
-
Extract key parameters such as field-effect mobility, on/off ratio, and threshold voltage.
-
Organic Photovoltaics (OPVs)
In OPVs, 1H-Naphtho(2,3-d)triazole-based materials can be utilized as either electron donor or electron acceptor materials in the bulk heterojunction (BHJ) active layer, depending on their energy levels relative to the other component. Their broad absorption and good charge transport properties are beneficial for achieving high power conversion efficiencies (PCE).
Device Architecture of a Conventional Bulk Heterojunction OPV:
Caption: A typical conventional bulk heterojunction OPV structure.
Characterization of Thin Films
The performance of devices based on 1H-Naphtho(2,3-d)triazole is highly dependent on the morphology and structure of the thin films. Therefore, thorough characterization is essential.
Common Thin Film Characterization Techniques:
| Technique | Information Obtained |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, and grain size. |
| X-ray Diffraction (XRD) | Crystalline structure, molecular packing, and orientation in the thin film. |
| UV-Vis Spectroscopy | Absorption properties and optical bandgap of the film. |
| Photoluminescence (PL) Spectroscopy | Emission properties and quantum yield of the film. |
Future Outlook
The 1H-Naphtho(2,3-d)triazole scaffold holds significant potential for the development of next-generation organic electronic materials. Future research directions will likely focus on:
-
Novel Synthetic Strategies: Developing more efficient and versatile synthetic routes to access a wider range of functionalized derivatives.
-
Structure-Property Relationship Studies: Gaining a deeper understanding of how molecular structure influences electronic properties and device performance.
-
Device Engineering: Optimizing device architectures and fabrication processes to fully exploit the potential of new naphthotriazole-based materials.
-
Exploration of New Applications: Investigating the use of these materials in emerging areas such as organic thermoelectrics, sensors, and bioelectronics.
By continuing to explore the rich chemistry of 1H-Naphtho(2,3-d)triazole, the scientific community can unlock new possibilities for the advancement of organic electronics.
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Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
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Synthesis and photophysical properties of 1, 4-disubstituted naphthyloxymethyl-N-alkyl naphthimido-1,2,3-triazole. (n.d.). Indian Academy of Sciences. Retrieved January 16, 2026, from [Link]
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N-2-Aryl-1,2,3-Triazoles: A Novel Class of Blue–Green Emitting Fluorophores–Synthesis, Photophysical Properties Study and DFT Computations. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. (2020, June 20). ScienceDirect. Retrieved January 16, 2026, from [Link]
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HOMO-LUMO Energy Gap. (2022, January 23). Schrödinger. Retrieved January 16, 2026, from [Link]
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Comparison Study of HOMO-LUMO Energy Gaps for Tautomerism of Triazoles in Different Solvents Using Theoretical Calculations. (2021, December 5). NTU Journal of Pure Science. Retrieved January 16, 2026, from [Link]
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The Impact of a 1,2,3-Triazole Motif on the Photophysical Behavior of Non-K Tetrasubstituted Pyrene with a Substitution Pattern Providing the Long Axial Symmetry. (2022, July 5). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
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Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies, natural bond orbital, and nucleus-independent chemical shifts analyses of 3-phenylbenzo[d]thiazole-2(3H)-imine and its para-substituted derivatives: Solvent and substituent effects. (2021, January 6). ResearchGate. Retrieved January 16, 2026, from [Link]
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1H-naphtho(2,3-d)triazole. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
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One-pot synthesis of 1- and 2-substituted naphtho[2,3-d][1][2][3]triazole-4,9-diones. (2009, June 5). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
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Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (n.d.). ACS Publications. Retrieved January 16, 2026, from [Link]
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Solution-processed zinc–tin oxide thin-film transistors with low interfacial trap density and improved performance. (2015, August 6). ResearchGate. Retrieved January 16, 2026, from [Link]
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Solution-processable thin-film transistors from anthradithiophene (ADT) and naphthothiopene (NT) small. (2023, September 13). Università degli Studi di Milano-Bicocca. Retrieved January 16, 2026, from [Link]
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HOMO and LUMO energy levels of the molecular orbitals considered for the nitro analytes and the ligand. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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[d][1][2][3]triazole-4,9-dione Compounds Exhibit Antitumor Effects In Vitro and In Vivo by Inhibiting Dihydroorotate Dehydrogenase and Inducing Reactive Oxygen Species Production. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
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Optimization of Naphtho[2,3-b]thiophene diimide-Based Triads with Varying π-Bridge Structures for Enhanced Charge Transport. (2021, October 27). ResearchGate. Retrieved January 16, 2026, from [Link]
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Solution-processed metal oxide arrays using femtosecond laser ablation and annealing for thin-film transistors. (n.d.). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]
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Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. (n.d.). Arkivoc. Retrieved January 16, 2026, from [Link]
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Solution-processable thin-film transistors from anthradithiophene (ADT) and naphthothiopene (NT) small molecule-based p-type organic semiconductors. (n.d.). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]
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An ambipolar transporting naphtho[2,3-c][1][2][6]thiadiazole derivative with high electron and hole mobilities. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
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D–A–D 2 H -benzo[ d ][1][2][3]triazole derivatives as p-type semiconductors in organic field-effect transistors. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Application Notes & Protocols: 1H-Naphtho(2,3-d)triazole as a Fluorescent Probe for Anion Sensing
Introduction: The Critical Role of Anion Sensing
Anions are ubiquitous in biological and environmental systems, playing pivotal roles in everything from cellular signaling to industrial processes. However, imbalances in anion concentrations can be indicative of disease or environmental contamination. For instance, elevated levels of cyanide are highly toxic, while an excess of fluoride in drinking water can lead to fluorosis.[1] This necessitates the development of sensitive and selective methods for anion detection. Fluorescent chemosensors have emerged as a powerful tool in this domain, offering high sensitivity, rapid response times, and the potential for real-time monitoring.[2]
The 1H-Naphtho(2,3-d)triazole scaffold has garnered significant attention as a core component of fluorescent anion probes.[3][4] Its rigid, planar structure provides a robust fluorophore, while the triazole moiety offers a versatile site for anion recognition through hydrogen bonding and other non-covalent interactions.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1H-Naphtho(2,3-d)triazole and its derivatives as fluorescent probes for anion sensing. We will delve into the underlying sensing mechanisms, provide detailed experimental protocols, and offer insights into data analysis and interpretation.
Principle of Operation: Unraveling the Sensing Mechanism
The anion sensing capabilities of 1H-Naphtho(2,3-d)triazole-based probes predominantly rely on two key mechanisms: hydrogen bonding and deprotonation, which in turn modulate the fluorescence output of the naphthotriazole fluorophore. This can manifest as either fluorescence quenching ("turn-off") or enhancement ("turn-on").
-
Hydrogen Bonding: The N-H proton of the triazole ring is sufficiently acidic to act as a hydrogen bond donor. When an anion approaches, it can form a hydrogen bond with this proton. This interaction can alter the electronic environment of the fluorophore, leading to a change in its fluorescence properties.[7]
-
Deprotonation: In the presence of strongly basic anions, such as fluoride or acetate, the interaction can be strong enough to cause deprotonation of the triazole N-H group.[5][8] This results in the formation of an anionic species of the probe, which often exhibits distinctly different photophysical properties compared to the neutral form, leading to a pronounced change in fluorescence.
The specific response ("turn-on" or "turn-off") is dependent on the electronic nature of the naphthotriazole derivative and the specific anion. For example, the formation of a non-fluorescent complex upon anion binding leads to static quenching.[9] In other cases, the interaction may disrupt non-radiative decay pathways, resulting in fluorescence enhancement.[10][11]
Diagram 1: Anion Sensing Mechanism
Caption: Interaction of the naphthotriazole probe with an anion leads to a change in fluorescence.
Experimental Protocols
Protocol 1: Synthesis of a Representative 1H-Naphtho(2,3-d)triazole Derivative
The synthesis of 1H-Naphtho(2,3-d)triazole derivatives can often be achieved through "click" chemistry, which offers high yields and regioselectivity.[12][13] A general synthetic route is outlined below.
Materials:
-
Appropriately substituted naphthyl azide
-
Terminal alkyne
-
Copper(I) iodide (CuI)
-
Triethylamine
-
Acetonitrile
Procedure:
-
Dissolve the naphthyl azide (1.0 equivalent) and the terminal alkyne (1.2 equivalents) in acetonitrile.
-
Add triethylamine (3.0 equivalents) to the solution.
-
Add CuI (2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.[13]
Protocol 2: Fluorescence Titration for Anion Sensing
This protocol details the investigation of the fluorescent response of the naphthotriazole probe to various anions.
Materials:
-
Stock solution of the 1H-Naphtho(2,3-d)triazole probe (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile).
-
Stock solutions of various anions (e.g., tetrabutylammonium salts of F⁻, Cl⁻, Br⁻, I⁻, CN⁻, AcO⁻, H₂PO₄⁻) of known concentrations.
-
Spectroscopic grade solvent.
-
Fluorometer.
Procedure:
-
Prepare a series of solutions containing a fixed concentration of the probe and varying concentrations of the anion. For example, in a series of cuvettes, add a constant volume of the probe stock solution and increasing volumes of the anion stock solution.
-
Bring the final volume of each solution to a constant value with the spectroscopic grade solvent.
-
Record the fluorescence emission spectrum of each solution after an appropriate incubation time to allow for complex formation.
-
Plot the fluorescence intensity at the emission maximum as a function of the anion concentration.
Protocol 3: Determination of Binding Stoichiometry using Job's Plot
Job's plot, or the method of continuous variation, is a widely used technique to determine the stoichiometry of a binding event in solution.[14][15][16][17][18]
Materials:
-
Equimolar stock solutions of the probe and the anion.
-
Fluorometer or UV-Vis spectrophotometer.
Procedure:
-
Prepare a series of solutions where the total molar concentration of the probe and the anion is kept constant, but their mole fractions are varied. For example, prepare solutions with mole fractions of the anion ranging from 0 to 1 in increments of 0.1.
-
Measure the fluorescence intensity (or absorbance) of each solution at the wavelength of maximum change.
-
Plot the change in fluorescence intensity (ΔF = F - F₀) against the mole fraction of the anion.
-
The mole fraction at which the maximum (or minimum) of the plot occurs corresponds to the stoichiometry of the complex. For a 1:1 complex, the maximum will be at a mole fraction of 0.5.[16]
Diagram 2: Experimental Workflow for Anion Sensing
Caption: A typical workflow for evaluating a new naphthotriazole-based anion sensor.
Data Analysis and Interpretation
Binding Constant Determination
The association constant (Ka), which quantifies the binding affinity between the probe and the anion, can be determined from the fluorescence titration data using the Benesi-Hildebrand equation.[19][20][21] For a 1:1 complex, the equation is:
1 / (F - F₀) = 1 / (Ka * (F_max - F₀) * [Anion]) + 1 / (F_max - F₀)
Where:
-
F₀ is the fluorescence of the probe in the absence of the anion.
-
F is the fluorescence at a given anion concentration.
-
F_max is the fluorescence at saturation.
-
[Anion] is the concentration of the anion.
A plot of 1 / (F - F₀) versus 1 / [Anion] should yield a straight line, from which Ka can be calculated from the ratio of the intercept to the slope.[22][23]
Limit of Detection (LOD)
The limit of detection is the lowest concentration of an analyte that can be reliably distinguished from a blank. It can be calculated using the formula:[24][25]
LOD = 3σ / k
Where:
-
σ is the standard deviation of the blank measurements.
-
k is the slope of the calibration curve (fluorescence intensity vs. low concentrations of the anion).
Quantitative Data Summary
The following table provides a hypothetical summary of the sensing performance of a novel 1H-Naphtho(2,3-d)triazole derivative, "Probe X," for various anions.
| Anion | Binding Stoichiometry (Probe:Anion) | Association Constant (Kₐ, M⁻¹) | Limit of Detection (LOD, µM) | Fluorescence Response |
| F⁻ | 1:1 | 2.5 x 10⁵ | 0.5 | Turn-on |
| CN⁻ | 1:1 | 1.8 x 10⁴ | 2.1 | Turn-off |
| AcO⁻ | 1:1 | 5.2 x 10³ | 5.8 | Turn-on |
| Cl⁻ | No significant binding | - | - | No change |
| Br⁻ | No significant binding | - | - | No change |
| I⁻ | No significant binding | - | - | No change |
Conclusion and Future Outlook
1H-Naphtho(2,3-d)triazole-based fluorescent probes represent a versatile and powerful platform for the selective detection of anions. Their straightforward synthesis, tunable photophysical properties, and clear sensing mechanisms make them attractive candidates for applications in environmental monitoring, clinical diagnostics, and drug discovery. Future research in this area will likely focus on the development of probes with enhanced water solubility for biological applications, ratiometric sensing capabilities to minimize environmental interference, and integration into solid-state devices for portable and real-time anion detection.[26] The protocols and principles outlined in this guide provide a solid foundation for researchers to explore and expand the exciting field of naphthotriazole-based anion sensing.
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Huang, X., et al. (2019). Recognition competes with hydration in anion-triggered monolayer formation of cyanostar supra-amphiphiles at aqueous interfaces. Chemical Science, 10(35), 8142–8147. [Link]
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Application Notes and Protocols for In Vitro Testing of 1H-Naphtho(2,3-d)triazole Anticancer Activity
Introduction: The Therapeutic Potential of 1H-Naphtho(2,3-d)triazoles
The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation. Among these, the 1H-Naphtho(2,3-d)triazole scaffold has garnered significant attention. This structural motif is a key component in various compounds that have demonstrated promising anticancer properties.[1][2][3][4] The fusion of a naphthoquinone core, a known pharmacophore in several chemotherapeutic agents, with a triazole ring gives rise to hybrid molecules with potential for potent and selective anticancer activity.[2][4]
Recent studies have highlighted the in vitro efficacy of 1H-Naphtho(2,3-d)triazole derivatives against a range of human cancer cell lines, including breast (MCF-7), cervical (HeLa), and lung (A-549) cancers.[1][2][4] The mechanism of action for some of these compounds is thought to involve the inhibition of critical enzymes in cancer cell proliferation, such as dihydroorotate dehydrogenase (DHODH), and the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction, apoptosis, and cell cycle arrest.[5]
These application notes provide a comprehensive and detailed methodological framework for researchers, scientists, and drug development professionals to rigorously evaluate the in vitro anticancer activity of novel 1H-Naphtho(2,3-d)triazole derivatives. The protocols herein are designed to be self-validating and are grounded in established scientific principles to ensure the generation of robust and reproducible data.
Experimental Workflow: A Multi-Faceted Approach to Characterization
A thorough in vitro evaluation of a potential anticancer compound requires a multi-pronged approach to understand its cytotoxic effects and elucidate its mechanism of action. The following workflow provides a logical progression from initial screening to more detailed mechanistic studies.
Caption: A comprehensive workflow for the in vitro evaluation of 1H-Naphtho(2,3-d)triazole anticancer activity.
Part 1: Assessment of Cytotoxicity
The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effect on cancer cells. This is typically achieved through cell viability assays that measure the proportion of viable cells after treatment with the compound.
Cell Line Selection and Culture
Rationale: The choice of cancer cell lines is critical and should be guided by the therapeutic target of interest. For a broad-spectrum analysis, it is advisable to use a panel of cell lines from different tissue origins. Commonly used cell lines for initial screening of 1H-Naphtho(2,3-d)triazole derivatives include MCF-7 (breast adenocarcinoma), HeLa (cervical adenocarcinoma), and A549 (lung carcinoma).[1][2][4]
Protocol:
-
Cell Culture: Culture the selected cancer cell lines in their recommended complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells regularly upon reaching 70-80% confluency to maintain them in the exponential growth phase.
MTT Assay for Cell Viability
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of living cells.[6]
Detailed Experimental Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well flat-bottom plate at an optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.[6]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the 1H-Naphtho(2,3-d)triazole compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete growth medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like Doxorubicin).[2]
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[7]
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C.[6]
-
Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
-
Data Presentation:
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| Naphtho-Triazole A | MCF-7 | 48 | 15.5 |
| Naphtho-Triazole A | HeLa | 48 | 22.1 |
| Naphtho-Triazole A | A549 | 48 | 18.9 |
| Doxorubicin | MCF-7 | 48 | 0.8 |
Part 2: Elucidation of the Mechanism of Action
Once the cytotoxic potential of a 1H-Naphtho(2,3-d)triazole derivative is established, the next crucial step is to investigate its mechanism of action. This involves determining whether the compound induces programmed cell death (apoptosis) and/or affects the cell cycle progression.
Apoptosis Assays
Rationale: A hallmark of many effective anticancer drugs is their ability to induce apoptosis in cancer cells.[8] Several methods can be employed to detect the different stages of apoptosis.
Rationale: This is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[10][11] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[8]
Detailed Experimental Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat them with the 1H-Naphtho(2,3-d)triazole compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
At least 10,000 events should be collected for each sample.[7]
-
The results will allow for the quantification of four cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Data Presentation:
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | 95.2 | 2.1 | 2.7 |
| Naphtho-Triazole A | 45.8 | 35.4 | 18.8 |
Cell Cycle Analysis
Rationale: Dysregulation of the cell cycle is a fundamental characteristic of cancer.[7] Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M), which can subsequently lead to apoptosis.[7] Flow cytometry with Propidium Iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[7]
Detailed Experimental Protocol:
-
Cell Treatment and Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can also indicate the presence of apoptotic cells with fragmented DNA.
-
Data Presentation:
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 |
| Control | 55.3 | 25.1 | 19.6 | 1.5 |
| Naphtho-Triazole A | 20.7 | 15.2 | 58.1 | 6.0 |
Part 3: Protein Expression Analysis by Western Blotting
Rationale: To further dissect the molecular mechanisms underlying the observed apoptosis and cell cycle arrest, Western blotting can be used to analyze the expression levels of key regulatory proteins.[13]
Key Protein Targets:
-
Apoptosis-related proteins:
-
Caspases: Detection of cleaved (active) forms of initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3, Caspase-7) is a hallmark of apoptosis.[13][14]
-
PARP (Poly(ADP-ribose) polymerase): Cleavage of PARP by activated caspases is another indicator of apoptosis.[14][15]
-
Bcl-2 family proteins: The ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is a critical determinant of cell fate.
-
-
Cell cycle-related proteins:
-
Cyclins and Cyclin-Dependent Kinases (CDKs): The expression and activity of these proteins regulate the progression through the different phases of the cell cycle. For example, a G2/M arrest might be associated with changes in Cyclin B1 and Cdk1 levels.
-
p53 and p21: These are key tumor suppressor proteins involved in cell cycle arrest and apoptosis.
-
Detailed Experimental Protocol:
-
Protein Extraction:
-
Treat cells with the compound, harvest, and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[17]
-
Caption: Step-by-step workflow for Western blotting analysis of key regulatory proteins.
Conclusion and Future Directions
The methodologies outlined in these application notes provide a robust framework for the comprehensive in vitro evaluation of 1H-Naphtho(2,3-d)triazole derivatives as potential anticancer agents. By systematically assessing cytotoxicity, and dissecting the mechanisms of apoptosis and cell cycle arrest, researchers can gain critical insights into the therapeutic potential of these compounds. Positive and compelling in vitro data are a prerequisite for advancing these molecules to further preclinical testing, including in vivo animal models, to evaluate their efficacy and safety in a more complex biological system.[18] This structured approach will undoubtedly accelerate the discovery and development of novel and effective cancer therapies.
References
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Babu, V., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]
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Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
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Zhang, X., et al. (2005). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Experimental Therapeutics and Oncology, 5(1), 39-48. [Link]
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Alluru, S., et al. (2023). SYNTHESIS AND ANTICANCER EVALUATION OF NEW 1H-NAPHTHO[2,3-D] IMIDAZOLE-4,9-DIONE-1,2,3 TRIAZOLE HYBRIDS. RASAYAN Journal of Chemistry, 16(1), 519-526. [Link]
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Sreelatha, T., & Sivan, F. S. (2017). A Review on in-vitro Methods for Screening of Anticancer Drugs. International Journal of Pharmaceutical and Clinical Research, 9(5), 410-415. [Link]
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Alluru, S., et al. (2023). SYNTHESIS AND ANTICANCER EVALUATION OF NEW 1H-NAPHTHO[2,3-D] IMIDAZOLE-4,9-DIONE-1,2,3 TRIAZOLE HYBRIDS. RASAYAN Journal of Chemistry, 16(1). [Link]
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Kim, J. H., & S-Y., P. (2014). Assaying cell cycle status using flow cytometry. Current Protocols in Immunology, 107(1), 5-7. [Link]
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Sabbatini, P., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17764-17774. [Link]
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iQ Biosciences. (n.d.). Apoptosis Assay. iQ Biosciences. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
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Tshuva, E. Y., & Miller, Y. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50796. [Link]
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Alluru, S., et al. (2023). Scheme-1: Synthesis of 1,2,3 triazole-1H-naphtho[2,3-d] imidazole-4,9-dione Hybrids. ResearchGate. [Link]
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Alluru, S., et al. (2023). (PDF) SYNTHESIS AND ANTICANCER EVALUATION OF NEW 1HNAPHTHO[2,3-D] IMIDAZOLE-4,9-DIONE-1,2,3 TRIAZOLE HYBRIDS. ResearchGate. [Link]
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Biocompare. (2021). Choosing an Apoptosis Detection Assay. Biocompare. [Link]
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Wang, Y., et al. (2020). Bifunctional Naphtho[2,3-d][7][18][19]triazole-4,9-dione Compounds Exhibit Antitumor Effects In Vitro and In Vivo by Inhibiting Dihydroorotate Dehydrogenase and Inducing Reactive Oxygen Species Production. Journal of Medicinal Chemistry, 63(14), 7633-7652. [Link]
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National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. [Link]
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Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
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UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Flow Cytometry Core. [Link]
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Nikolay's Genetics Lessons. (2020, April 11). Apoptosis assays: western blots [Video]. YouTube. [Link]
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Hovsepyan, T. R., et al. (2016). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Pharmaceutical Chemistry Journal, 50(7), 448-452. [Link]
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Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad. [Link]
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Al-Majid, A. M., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7208. [Link]
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Lee, J. Y., et al. (2017). Western blot analysis of apoptosis and cell cycle related proteins in miPS-LLCcm cells. ResearchGate. [Link]
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Application Note: Formulation Strategies for 1H-Naphtho(2,3-d)triazole in Biological Assays
Abstract
This guide provides a comprehensive framework for the formulation of 1H-Naphtho(2,3-d)triazole, a heterocyclic scaffold with significant potential in drug discovery. Acknowledging its inherent poor aqueous solubility, we present a systematic, tiered approach to solubilization, progressing from simple dilution of a dimethyl sulfoxide (DMSO) stock to the strategic use of surfactants and co-solvents. Detailed, step-by-step protocols are provided for stock solution preparation, working solution formulation, and application-specific methodologies for cell-based, enzyme inhibition, and antimicrobial assays. The causality behind experimental choices is explained to empower researchers to troubleshoot formulation challenges and generate reliable, reproducible biological data.
Introduction: The Solubility Challenge
The 1H-Naphtho(2,3-d)triazole core structure is a recurring motif in compounds demonstrating a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects[1][2][3][4]. However, like an estimated 70-90% of new chemical entities in drug discovery pipelines, this compound is characterized by poor aqueous solubility, a significant impediment to accurate biological evaluation[5][6]. When a highly concentrated organic stock solution is introduced into an aqueous assay buffer, the compound can rapidly precipitate out of solution, leading to inaccurate concentration-response relationships, assay artifacts, and misleading results.
This application note serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It details a logical workflow to overcome the solubility limitations of 1H-Naphtho(2,3-d)triazole, ensuring the compound remains in a monomeric, soluble state at the desired concentrations for robust in vitro testing.
Physicochemical Profile & Implications
Understanding the physicochemical properties of 1H-Naphtho(2,3-d)triazole is fundamental to designing an effective formulation strategy. The high melting point suggests a stable crystal lattice that requires significant energy to break, contributing to its low solubility, while the moderate lipophilicity (XLogP3 of 2.3) indicates a preference for non-polar environments[7][8].
| Property | Value | Source | Implication for Formulation |
| Molecular Formula | C₁₀H₇N₃ | [8][9] | Base for concentration calculations. |
| Molecular Weight | 169.18 g/mol | [8][9] | Essential for preparing molar solutions. |
| Appearance | Solid | [10] | Requires dissolution from a solid state. |
| Melting Point | 187 °C | [7][11] | High crystal lattice energy; predicts low aqueous solubility. |
| Predicted pKa | 8.38 ± 0.30 | [7] | Weakly acidic; pH modification is unlikely to significantly enhance solubility in physiological buffers (pH ~7.4). |
| XLogP3 | 2.3 | [7][8] | Moderately lipophilic; prone to partitioning into non-polar environments and potential aggregation in aqueous media. |
| Solubility | Slightly soluble in DMSO & Methanol | [7][10] | A high-concentration aqueous stock is not feasible. An organic solvent is required. |
| Recommended Storage | -20°C, under inert atmosphere | [7][10] | Standard practice for preserving compound integrity. |
Part 1: Master Stock Solution Preparation
The first critical step is the preparation of a high-concentration master stock solution in a suitable organic solvent. Based on its known properties, Dimethyl Sulfoxide (DMSO) is the recommended solvent.
Protocol 1: Master Stock Solution in DMSO
This protocol describes the preparation of a 20 mM master stock. Adjust calculations as needed for your desired concentration.
Materials:
-
1H-Naphtho(2,3-d)triazole (MW: 169.18 g/mol )
-
Anhydrous, cell-culture grade DMSO
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Sonicator bath
-
0.22 µm syringe filter (PTFE membrane recommended for organic solvents)
Methodology:
-
Calculation: To prepare 1 mL of a 20 mM stock, weigh out 3.38 mg of 1H-Naphtho(2,3-d)triazole.
-
Calculation: 0.020 mol/L * 0.001 L * 169.18 g/mol = 0.00338 g = 3.38 mg
-
-
Weighing: Tare the balance with the amber vial. Carefully weigh the calculated amount of compound directly into the vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial. Cap tightly.
-
Solubilization: Vortex the vial for 1-2 minutes. If particles remain, place the vial in a sonicator bath for 10-15 minutes, or until the solution is clear.
-
Rationale: Sonication provides energy to break the crystal lattice and facilitate dissolution of poorly soluble compounds.
-
-
Sterilization (Optional): For cell-based assays, sterile-filter the stock solution using a 0.22 µm PTFE syringe filter into a new, sterile amber vial. This minimizes the risk of microbial contamination.
-
Storage: Label the vial clearly with the compound name, concentration, solvent, and date. Store at -20°C, protected from light and moisture. For long-term storage (>6 months), -80°C is recommended.
Part 2: Formulation Strategies for Assay Working Solutions
Direct dilution of the DMSO stock into aqueous buffers is the most common cause of compound precipitation. The following workflow provides a systematic approach to selecting an appropriate formulation.
Formulation Strategy Selection Workflow
Caption: Decision workflow for formulating 1H-Naphtho(2,3-d)triazole.
Strategy A: Simple Aqueous Dilution (Baseline Approach)
This should always be the first method attempted due to its simplicity.
Protocol 2: Working Solutions by Direct Dilution
-
Intermediate Dilution: Prepare an intermediate dilution of your DMSO master stock in 100% DMSO. For example, dilute the 20 mM stock 1:10 to get a 2 mM stock.
-
Final Dilution: Add a small volume of the intermediate DMSO stock to your final aqueous assay buffer (e.g., cell culture media, enzyme buffer). For a 1:200 final dilution to achieve a 10 µM concentration from a 2 mM stock, add 5 µL of the 2 mM stock to 995 µL of buffer. This results in a final DMSO concentration of 0.5%.
-
Critical Control - The Vehicle: The final concentration of DMSO must be kept constant across all experimental conditions, including untreated or positive controls.[12][13] If your test wells have 0.5% DMSO, your control wells must also contain 0.5% DMSO.
-
Expert Insight: DMSO itself can exhibit biological activity. At concentrations above 1%, it can be cytotoxic, while even lower concentrations (0.1-1%) can alter cell membrane permeability or affect enzyme function[13][14][15]. Always run a preliminary experiment to determine the tolerance of your specific assay system to DMSO.
-
Strategy B: Formulation with Surfactants
If direct dilution results in precipitation, a surfactant can be used to maintain solubility. Surfactants form micelles that encapsulate hydrophobic compounds, keeping them dispersed in aqueous solution[16][17]. Tween® 80 is a common non-ionic surfactant used for this purpose.
Protocol 3: Formulation using Tween® 80
This protocol aims for a final assay concentration of 0.05% Tween® 80.
Materials:
-
10% Tween® 80 stock solution (sterile, in water)
-
DMSO master stock of 1H-Naphtho(2,3-d)triazole
Methodology:
-
Prepare Intermediate Stock with Surfactant:
-
In a microcentrifuge tube, first add the required volume of the DMSO master stock.
-
Add an equal volume of the 10% Tween® 80 stock solution.
-
Vortex vigorously for 1-2 minutes. The solution may appear hazy, which is normal. This creates a 1:1 DMSO:Tween(10%) mixture.
-
Rationale: Mixing the compound in DMSO with the surfactant before introducing it to the large volume of aqueous buffer allows for efficient micellar encapsulation.
-
-
Final Dilution: Add the intermediate mixture to the final assay buffer. For example, to achieve a 10 µM final concentration from a 20 mM master stock with a final dilution factor of 1:2000:
-
Mix 1 µL of 20 mM DMSO stock with 1 µL of 10% Tween® 80 stock.
-
Add this 2 µL mixture to 1998 µL of assay buffer.
-
This results in final concentrations of: 10 µM compound, 0.05% DMSO, and 0.05% Tween® 80.
-
-
Critical Control - Excipient Effects: The vehicle control for this experiment must contain the same final concentration of both DMSO (0.05%) and Tween® 80 (0.05%) to account for any effects of the formulation excipients themselves on the assay readout.
Part 3: Validation and Troubleshooting
Visual inspection is not sufficient to rule out the formation of compound aggregates, which can lead to non-specific activity and assay artifacts.
Protocol 4: Dynamic Light Scattering (DLS) for Aggregate Detection
DLS is a powerful technique for detecting sub-visible aggregates.
-
Prepare your final working solution of 1H-Naphtho(2,3-d)triazole in the exact final assay buffer.
-
Prepare a "buffer + vehicle" control.
-
Analyze both samples by DLS according to the instrument manufacturer's instructions.
-
Interpretation: A clean solution of monomeric compound should yield a low particle count and size distribution. The appearance of larger particles (e.g., >100 nm) in the compound-treated sample that are absent in the vehicle control suggests aggregation.
Troubleshooting Common Formulation Issues
| Observation | Potential Cause | Recommended Solution |
| Hazy solution or visible precipitate upon dilution. | Compound concentration exceeds its kinetic solubility in the final buffer. | Lower the final test concentration. If not possible, implement Strategy B (Protocol 3) using a surfactant like Tween® 80 or Pluronic® F-68. |
| Inconsistent/non-reproducible assay results. | Compound aggregation or precipitation over the time course of the assay. | Ensure vigorous mixing upon final dilution. Consider pre-warming the assay buffer. Validate solubility with DLS (Protocol 4). |
| Dose-response curve is unusually steep or plateaus abruptly. | Compound may be aggregating at higher concentrations ("cliff effect"). | Use a formulation with a surfactant (Protocol 3) to improve solubility at higher concentrations. Confirm with DLS. |
| Vehicle control shows unexpected activity. | The concentration of DMSO or other excipients is too high for the assay system. | Reduce the final concentration of all vehicle components. Perform a dose-response of the vehicle alone to find the no-effect level.[12][18] |
Application-Specific Protocols
Protocol 5: Formulation for Cell-Based Cytotoxicity Assays (e.g., MTT)
-
Determine the maximum tolerable DMSO concentration for your cell line (e.g., A549, HeLa) by running a DMSO-only dose-response curve (0.1% to 2%) and assessing viability after 24-72 hours. Aim to use a final DMSO concentration well below the toxic threshold (typically ≤0.5%).[15]
-
Prepare serial dilutions of the 1H-Naphtho(2,3-d)triazole DMSO stock in cell culture medium.
-
Ensure the final volume of DMSO stock added to the medium is consistent for all concentrations to maintain a constant final DMSO percentage. Adjust with pure DMSO as needed for lower concentrations.
-
Immediately add the compound-media mixture to the cells to minimize the time for precipitation to occur in the stock tube.
Protocol 6: Formulation for in vitro Enzyme Inhibition Assays
-
Check for Interference: Before starting, test whether your chosen excipients (e.g., 0.05% Tween® 80) inhibit or activate the enzyme or interfere with the detection method (e.g., fluorescence quenching, absorbance). Run a control reaction with buffer + enzyme + substrate + vehicle (DMSO + Tween® 80).
-
Prepare working solutions using the appropriate strategy (Protocol 2 or 3) in the final enzyme reaction buffer.
-
Initiate the reaction by adding the enzyme or substrate last, after the compound has been diluted and mixed in the buffer. This ensures the compound is in its final formulated state before the reaction begins.
Protocol 7: Formulation for Antimicrobial Broth Microdilution Assays
-
Prepare a 2X concentrated working solution of the compound in the appropriate broth (e.g., Mueller-Hinton Broth) using Protocol 2 or 3.
-
In a 96-well plate, add an equal volume of the 2X bacterial inoculum to the wells containing the 2X compound, effectively diluting both to their 1X final concentration.
-
Crucial Control: Run a sterility control plate containing only the formulated compound in broth (no bacteria) to ensure the formulation itself does not become contaminated or have intrinsic absorbance/turbidity. Also, run a vehicle control to confirm the solvent and any excipients do not inhibit bacterial growth at the final concentration.[2]
Conclusion
The successful evaluation of 1H-Naphtho(2,3-d)triazole in biological assays is critically dependent on proper formulation. Its poor aqueous solubility necessitates a methodical approach to sample preparation. Researchers should begin with direct dilution of a DMSO master stock while maintaining a final DMSO concentration below 0.5%. If solubility issues persist, the use of non-ionic surfactants like Tween® 80 is a robust secondary strategy. By employing the systematic workflows, validation checks, and application-specific protocols detailed in this guide, researchers can minimize artifacts, ensure data integrity, and confidently assess the true biological potential of this promising compound.
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European Medicines Agency. (2010). Formulation of poorly soluble compounds. EMA. [Link]
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I. A. Pankiv, et al. (2023). 1,2,3-Triazoles and their metal chelates with antimicrobial activity. Frontiers. [Link]
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Royal Society of Chemistry. (2007). The Challenges and Formulation Strategies for Poorly Soluble Drug Substances. Royal Society of Chemistry. [Link]
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ChemSynthesis. (2025). 1H-naphtho[2,3-d][12][13][19]triazole-4,9-dione. ChemSynthesis. [Link]
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S. K. Sahoo, et al. (2023). A recent overview of surfactant–drug interactions and their importance. PMC, NIH. [Link]
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R. Mishra, et al. (2013). (PDF) Synthesis and in vitro antimicrobial activity of some triazole derivatives. ResearchGate. [Link]
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M. C. H. Zaškovska, et al. (2023). Cholinesterase Inhibitory and Anti-Inflammatory Activity of the Naphtho- and Thienobenzo-Triazole Photoproducts: Experimental and Computational Study. MDPI. [Link]
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IJIRT. (2026). Applications of Surfactants in Pharmaceutical Formulation Development of Conventional and Advanced Delivery Systems. IJIRT. [Link]
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M. A. Rahman, et al. (2022). Comprehensive Review on Applications of Surfactants in Vaccine Formulation, Therapeutic and Cosmetic Pharmacy and Prevention of Pulmonary Failure due to COVID-19. NIH. [Link]
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International Journal of Pharmacognosy. (N.D.). APPLICATIONS OF SURFACTANTS IN PHARMACEUTICAL FORMULATION DEVELOPMENT OF CONVENTIONAL AND ADVANCED DELIVERY SYSTEMS. International Journal of Pharmacognosy. [Link]
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MDPI. (N.D.). Special Issue : Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development. MDPI. [Link]
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Pharmaceutical Technology. (2022). Adapting to Solubility/Bioavailability Challenges. Pharmaceutical Technology. [Link]
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BioDuro. (N.D.). Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. BioDuro. [Link]
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M. A. Al-Mokhallal, et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI. [Link]
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N. Sivaraj, et al. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing. [Link]
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ResearchGate. (2023). Naphthol based 1,2,3-triazole derivatives. ResearchGate. [Link]
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P. Shah, et al. (2019). Preparation and Biological Screening of Novel Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. [Link]
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M. A. El-Hashash, et al. (2018). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Journal of Chemical Reviews. [Link]
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ResearchGate. (2020). New 1H-1,2,3-triazole derivatives: Synthesis, Characterization and Antioxidant Activity. ResearchGate. [Link]
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scale-up synthesis of 1H-Naphtho(2,3-d)triazole precursors
Application Note & Protocol
Topic: A Robust and Scalable Synthesis of 1H-Naphtho(2,3-d)triazole from 2,3-Diaminonaphthalene
Audience: Researchers, scientists, and drug development professionals.
Abstract
1H-Naphtho(2,3-d)triazole and its derivatives are privileged heterocyclic scaffolds integral to the development of pharmaceuticals, corrosion inhibitors, and advanced materials. Their synthesis on a laboratory and industrial scale requires a reliable, efficient, and safe protocol. This document provides a comprehensive guide for the scale-up synthesis of 1H-Naphtho(2,3-d)triazole, focusing on the critical diazotization and cyclization of the key precursor, 2,3-diaminonaphthalene. We delve into the mechanistic rationale behind the procedural steps, offer detailed, self-validating protocols for synthesis and purification, and provide critical safety and handling information essential for a successful scale-up operation.
Introduction: The Strategic Importance of the Naphthotriazole Core
The fused aromatic system of 1H-Naphtho(2,3-d)triazole imparts unique electronic and steric properties, making it a valuable building block in medicinal chemistry and materials science.[1] Its derivatives have been explored for various applications, including as anticancer agents and fluorescent probes.[2][3] The synthetic accessibility of this core structure is paramount for its continued exploration. The most direct and atom-economical route involves the cyclization of 2,3-diaminonaphthalene (DAN), a readily available aromatic diamine.[4][5][6] This application note details a robust protocol for this transformation, designed for scalability and reproducibility.
Synthetic Strategy and Mechanistic Insight
The conversion of 2,3-diaminonaphthalene to 1H-Naphtho(2,3-d)triazole is a classic example of diazotization followed by an intramolecular cyclization.
Overall Reaction Scheme:
Caption: Overall synthetic transformation.
Causality of the Reaction Mechanism:
The reaction proceeds in a well-understood, stepwise manner initiated by the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric acid (HCl).[7]
-
Nitrosation: The electrophilic nitrosonium ion (NO⁺), formed from nitrous acid, is attacked by one of the nucleophilic amino groups of 2,3-diaminonaphthalene.
-
Diazotization: A series of proton transfers and water elimination steps converts the nitrosoamine intermediate into a naphthalene diazonium salt. This intermediate is highly reactive.
-
Intramolecular Cyclization: The second, unreacted amino group acts as an intramolecular nucleophile, attacking the electrophilic terminal nitrogen of the diazonium group.
-
Aromatization: A final proton transfer restores the aromaticity of the newly formed triazole ring, yielding the stable 1H-Naphtho(2,3-d)triazole product.
This cascade reaction is highly efficient but requires careful temperature control. The diazonium salt intermediate is thermally unstable and can decompose, leading to side products if the temperature rises significantly above 5 °C.
Caption: Figure 1: Reaction Mechanism Pathway.
Scale-Up Synthesis Protocol: 1H-Naphtho(2,3-d)triazole
This protocol is designed for a ~100 g scale synthesis. Adjustments to equipment and reagent volumes may be necessary for different scales, but stoichiometry and concentration should be maintained.
Materials and Equipment
| Reagent/Material | Grade | Supplier | CAS No. | Quantity |
| 2,3-Diaminonaphthalene (DAN) | >97% | TCI, etc. | 771-97-1 | 100.0 g (0.632 mol) |
| Sodium Nitrite (NaNO₂) | ACS Reagent | Sigma-Aldrich, etc. | 7632-00-0 | 45.0 g (0.652 mol) |
| Hydrochloric Acid (HCl), 37% | ACS Reagent | Fisher Scientific, etc. | 7647-01-0 | ~200 mL |
| Deionized Water | - | - | 7732-18-5 | ~4.0 L |
| Activated Carbon | Decolorizing | - | 7440-44-0 | ~10 g |
| Ethanol, 95% | Reagent | - | 64-17-5 | ~1.5 L |
| Equipment | ||||
| 5 L Jacketed Glass Reactor | 1 | |||
| Mechanical Overhead Stirrer | 1 | |||
| Temperature Probe (e.g., Pt100) | 1 | |||
| 500 mL Addition Funnel | 1 | |||
| Recirculating Chiller/Heater | 1 | |||
| Large Büchner Funnel & Filter Flask | 1 | |||
| Vacuum Pump | 1 | |||
| Rotary Evaporator | 1 |
Detailed Experimental Protocol
Caption: Figure 2: Experimental Workflow.
Step-by-Step Procedure:
-
Preparation of DAN Solution: In a 4 L beaker, add 1.5 L of deionized water and 150 mL of concentrated HCl. Heat the solution to 60-70 °C with stirring. Slowly add 100.0 g (0.632 mol) of 2,3-diaminonaphthalene. The diamine will dissolve to form the hydrochloride salt, resulting in a dark solution.
-
Causality: Dissolving the diamine as its hydrochloride salt ensures it is fully solvated and ready to react. The acidic condition is also required for the formation of nitrous acid in the next stage.
-
-
Reactor Setup and Cooling: Transfer the warm DAN solution to the 5 L jacketed reactor. Add an additional 500 mL of deionized water to rinse the beaker and add to the reactor. Begin vigorous mechanical stirring and start the recirculating chiller to cool the reactor contents to 0-5 °C.
-
Preparation of Nitrite Solution: In a separate 500 mL beaker, dissolve 45.0 g (0.652 mol, 1.03 eq) of sodium nitrite in 250 mL of deionized water.
-
Causality: Using a slight excess of sodium nitrite ensures the complete conversion of the diamine. Dissolving it beforehand allows for controlled, gradual addition.
-
-
Controlled Addition (Critical Step): Once the DAN solution is stable at 0-5 °C, begin the dropwise addition of the sodium nitrite solution via the addition funnel. The addition rate should be carefully controlled to keep the internal temperature below 5 °C. This process typically takes 60-90 minutes.
-
Causality: This is the most exothermic part of the reaction. Slow addition is critical to manage heat evolution and prevent the decomposition of the unstable diazonium intermediate, which would otherwise lead to the formation of phenolic impurities and reduced yield.
-
-
Reaction Aging: After the addition is complete, continue to stir the resulting thick, light-brown slurry at 0-5 °C for an additional 1-2 hours to ensure the reaction goes to completion.
-
Product Isolation: Isolate the crude product by vacuum filtration using a large Büchner funnel. Wash the filter cake thoroughly with 2 x 500 mL of cold deionized water to remove inorganic salts and excess acid.
-
Causality: Washing with cold water removes water-soluble impurities without dissolving a significant amount of the desired product.
-
-
Purification by Recrystallization: Transfer the damp crude solid to a 3 L beaker. Add approximately 1.0-1.2 L of 95% ethanol and heat the mixture to reflux with stirring. The product should fully dissolve. Add ~10 g of activated carbon and maintain reflux for 15 minutes.
-
Causality: Recrystallization is an effective method for removing both soluble and insoluble impurities. Activated carbon is used to adsorb highly colored polymeric byproducts, significantly improving the final product's color.
-
-
Hot Filtration and Crystallization: Perform a hot filtration through a pre-warmed Büchner funnel containing a pad of celite to remove the activated carbon. Allow the clear, light-yellow filtrate to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Final Isolation and Drying: Collect the purified, off-white to light-tan crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol (~100 mL). Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Expected Yield and Purity
-
Yield: 95-105 g (89-98% yield)
-
Appearance: Off-white to light-tan crystalline solid
-
Purity (by HPLC/NMR): >99%
Characterization and Quality Control
The identity and purity of the final product must be confirmed using standard analytical techniques.[8][9]
| Analysis | Specification | Typical Result |
| Melting Point | 186-189 °C | 187 °C[10] |
| ¹H NMR (400 MHz, DMSO-d₆) | Conforms to structure | δ (ppm): 15.5 (br s, 1H, NH), 8.2 (s, 2H), 7.9 (dd, 2H), 7.4 (dd, 2H) |
| FT-IR (KBr) | cm⁻¹ | ~3100-3000 (N-H), ~1600, 1500 (C=C Ar.) |
| Purity (HPLC) | >99% Area | >99.5% |
Critical Safety Considerations
Scaling up chemical reactions requires a heightened awareness of potential hazards.
-
Sodium Nitrite (NaNO₂): A strong oxidizer that may intensify fires.[11] It is toxic if swallowed or inhaled.[12] Avoid contact with skin and eyes. Wear appropriate PPE, including gloves and safety glasses.[13]
-
Hydrochloric Acid (HCl): Corrosive and causes severe skin burns and eye damage. Work in a well-ventilated fume hood.
-
Diazotization Reaction:
-
Gas Evolution: The reaction of sodium nitrite with acid liberates toxic nitrogen oxide (NOx) gases.[14] The entire procedure must be conducted in a well-ventilated fume hood.
-
Hydrazoic Acid Risk: In the presence of excess nitrite and certain conditions, highly toxic and explosive hydrazoic acid (HN₃) can potentially form. It is imperative to maintain acidic conditions and avoid adding excess nitrite.[14]
-
Thermal Hazard: As noted, the reaction is exothermic. A runaway reaction can occur if cooling fails or addition is too fast, leading to rapid gas evolution and pressure buildup. Ensure the cooling system is robust and monitored throughout the addition.
-
-
Personal Protective Equipment (PPE): At all times, wear a lab coat, chemical splash goggles, and nitrile gloves.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Temperature exceeded 5 °C during addition. 2. Incomplete reaction. 3. Product loss during workup. | 1. Improve cooling efficiency; slow down addition rate. 2. Extend reaction aging time; confirm stoichiometry. 3. Ensure filter cake is washed with cold solvents. |
| Dark/Oily Product | Formation of phenolic or polymeric impurities due to high temperature or incorrect stoichiometry. | The product requires thorough purification. Ensure the use of activated carbon. If still oily, consider a second recrystallization or column chromatography for small-scale purification. |
| Reaction Fails to Initiate | Acid concentration is too low, preventing the formation of nitrous acid. | Check the concentration of the HCl used. If necessary, add a small amount of additional concentrated HCl to the cooled DAN solution before starting the nitrite addition. |
Conclusion
The protocol described provides a reliable, high-yielding, and scalable method for the synthesis of 1H-Naphtho(2,3-d)triazole from 2,3-diaminonaphthalene. The key to success in scaling this process lies in meticulous temperature control during the diazotization step and adherence to the outlined safety procedures. By understanding the underlying chemical principles and potential hazards, researchers and production chemists can confidently produce this valuable heterocyclic compound with high purity and in significant quantities.
References
-
Devi, S. et al. (2021). 2,3-Diaminonaphthalene-1,4-dione: Versatile precursor for the synthesis of molecular systems. Taylor & Francis Online. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Versatility of 2,3-Diaminonaphthalene in Organic Synthesis. Retrieved from [Link]
-
ALPHACHEM Limited. (2018). Sodium Nitrite Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme-1: Synthesis of 1,2,3 triazole-1H-naphtho[2,3-d] imidazole-4,9-dione Hybrids. Retrieved from [Link]
-
LookChem. (n.d.). 1H-naphtho(2,3-d)triazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of nitrite with 2,3-diaminonaphthalene (DAN) to form 2,3-naphthotriazole (NAT). Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of 2,3-diaminonaphthalene (2,3-DAN) with nitrite ion to form 2,3-naphthotriazole (2,3-NAT). Retrieved from [Link]
-
ResearchGate. (n.d.). New 1H-1,2,3-triazole derivatives: Synthesis, Characterization and Antioxidant Activity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Universidade do Minho. (n.d.). Naphthotriazole derivatives: synthesis and fluorescence properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Diaminonaphthalene. Retrieved from [Link]
-
PubChem. (n.d.). 1H-naphtho(2,3-d)triazole. Retrieved from [Link]
- Google Patents. (n.d.). US4269987A - Purification of triazoles.
-
MDPI. (n.d.). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Retrieved from [Link]
-
PubMed. (2001). Fluorescent derivatization of nitrite ions with 2,3-diaminonaphthalene utilizing a pH gradient in a Y-shaped microchannel. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Nitrite Detection: The Role of 2,3-Diaminonaphthalene in Your Lab. Retrieved from [Link]
-
MDPI. (n.d.). One-pot Microwave-Assisted Synthesis of 1H-Phenanthro[9,10- d][2][4][15]triazole. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1H-Naphtho(2,3-d)(1,2,3)triazole. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2023). SYNTHESIS AND ANTICANCER EVALUATION OF NEW 1HNAPHTHO[2,3-D] IMIDAZOLE-4,9-DIONE-1,2,3 TRIAZOLE HYBRIDS. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1H-Naphtho[2,3-d]triazole
Welcome to the technical support center for the synthesis of 1H-Naphtho[2,3-d]triazole and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide practical, field-tested solutions to enhance your reaction yields and product purity. Our approach is grounded in established chemical principles to ensure the reliability and success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 1H-Naphtho[2,3-d]triazole, particularly when using the common method of diazotizing 2,3-diaminonaphthalene.
Issue 1: Low Yield of 1H-Naphtho[2,3-d]triazole
Q1: I am getting a significantly lower yield than the reported 67% for the synthesis from 2,3-diaminonaphthalene. What are the likely causes and how can I improve it?
A1: Low yields in this synthesis can often be traced back to a few critical factors. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Material (2,3-Diaminonaphthalene): 2,3-Diaminonaphthalene is susceptible to oxidation, which can lead to the formation of colored impurities and reduce the amount of active starting material.[1]
-
Solution: Use freshly purchased, high-purity 2,3-diaminonaphthalene. If the purity is questionable, consider recrystallization from a suitable solvent like ethanol or purification by sublimation. Store it under an inert atmosphere (nitrogen or argon) and protected from light.[1]
-
-
Reaction Temperature Control: The diazotization of aromatic amines is highly exothermic and temperature-sensitive. The diazonium salt intermediate is unstable at higher temperatures and can decompose, leading to byproducts.
-
Solution: Maintain the reaction temperature strictly between 0-5 °C during the addition of the diazotizing agent (e.g., sodium nitrite). Use an ice-salt bath for better temperature control. Monitor the internal temperature of the reaction mixture closely.
-
-
Rate of Reagent Addition: A rapid addition of the diazotizing agent can lead to localized overheating and decomposition of the diazonium intermediate.
-
Solution: Add the solution of the diazotizing agent dropwise and slowly to the solution of 2,3-diaminonaphthalene, ensuring the temperature does not rise above 5 °C.
-
-
pH of the Reaction Medium: The diazotization reaction is typically carried out in an acidic medium. An inappropriate pH can affect the stability of the diazonium salt and the efficiency of the reaction.
-
Solution: Ensure a sufficiently acidic environment, for example by using hydrochloric acid or sulfuric acid. The pH should be low enough to generate nitrous acid from the nitrite salt.
-
Issue 2: Product is a Dark, Tarry Substance Instead of a Crystalline Solid
Q2: My final product is a dark, oily, or tarry substance that is difficult to purify. What went wrong?
A2: The formation of a dark, impure product is a common issue and usually points to side reactions or product degradation.
-
Oxidation of Starting Material and Intermediates: As mentioned, 2,3-diaminonaphthalene and its diazonium salt are prone to oxidation, which can form polymeric, colored byproducts.
-
Solution: Perform the reaction under an inert atmosphere (nitrogen or argon) to minimize contact with atmospheric oxygen. Ensure all solvents are degassed before use.
-
-
Decomposition of the Diazonium Salt: If the temperature is not adequately controlled, the diazonium salt can decompose to form phenols and other undesirable byproducts, which can contribute to the tarry consistency.
-
Solution: Strict temperature control at 0-5 °C is crucial.
-
-
Incomplete Reaction or Inefficient Work-up: If the reaction is not complete or the work-up procedure is not efficient in removing byproducts, the crude product can be difficult to crystallize.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). After the reaction is complete, a proper work-up is essential. This may involve neutralization, extraction, and washing steps to remove inorganic salts and acidic/basic impurities.
-
Frequently Asked Questions (FAQs)
Q3: What is the most common and reliable method for synthesizing the parent 1H-Naphtho[2,3-d]triazole?
A3: The most established and frequently cited method is the diazotization of 2,3-diaminonaphthalene followed by intramolecular cyclization.[1][2][3] This reaction is typically carried out by treating 2,3-diaminonaphthalene with a source of nitrous acid, such as sodium nitrite in an acidic solution, at low temperatures.[1]
Q4: Are there alternative, "greener" methods for synthesizing triazole derivatives?
A4: Yes, the field of green chemistry has introduced several more environmentally friendly approaches for the synthesis of 1,2,3-triazole derivatives, which can be adapted for naphthotriazole analogues. These methods often focus on reducing the use of hazardous solvents and reagents.[4] One prominent example is the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which can be performed in aqueous media.[4][5] Other innovative techniques include microwave-assisted synthesis and the use of eco-friendly catalysts.[4][6]
Q5: How can I effectively purify the final 1H-Naphtho[2,3-d]triazole product?
A5: Purification is critical for obtaining a high-purity product. The choice of method depends on the nature and quantity of impurities.
-
Recrystallization: This is often the most effective method for purifying the crude product. The choice of solvent is key. Consider solvents in which the triazole has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of similar aromatic compounds include ethanol, methanol, toluene, or mixtures thereof.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) will need to be determined by TLC analysis.
-
Dealing with Isomeric Impurities: In some triazole syntheses, the formation of isomeric mixtures can be an issue.[7] Careful selection of reaction conditions and purification techniques like chromatography are essential to isolate the desired isomer.
Q6: My research involves creating derivatives of 1H-Naphtho[2,3-d]triazole. What are the most common strategies for this?
A6: The synthesis of 1H-Naphtho[2,3-d]triazole derivatives is a significant area of research, particularly for developing new therapeutic agents.[8][9][10] A widely used and versatile method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry".[4][5][8][10][11][12][13] This involves reacting an alkyne-functionalized naphtho-imidazole/triazole precursor with an organic azide to form the 1,2,3-triazole ring.[8][10] This method is highly efficient and allows for the creation of a diverse library of derivatives.[4][13]
Experimental Protocols
Protocol 1: Synthesis of 1H-Naphtho[2,3-d]triazole from 2,3-Diaminonaphthalene
This protocol is a generalized procedure based on established chemical principles for diazotization reactions.
Materials:
-
2,3-Diaminonaphthalene
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
-
Ice
Procedure:
-
Preparation of the Amine Solution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2,3-diaminonaphthalene in dilute hydrochloric acid. Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.
-
Preparation of the Nitrite Solution: In a separate beaker, dissolve a slight molar excess of sodium nitrite in cold deionized water.
-
Diazotization: Slowly add the sodium nitrite solution dropwise to the stirred solution of 2,3-diaminonaphthalene. Carefully monitor the temperature and ensure it remains between 0-5 °C throughout the addition.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure the reaction goes to completion. Monitor the reaction by TLC.
-
Work-up:
-
Slowly raise the temperature of the reaction mixture to room temperature.
-
Neutralize the excess acid carefully with a suitable base (e.g., sodium bicarbonate solution) until the pH is neutral.
-
The product, 1H-Naphtho[2,3-d]triazole, should precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with cold water to remove any inorganic salts.
-
-
Purification:
-
Dry the crude product in a vacuum oven.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified 1H-Naphtho[2,3-d]triazole.
-
Data Presentation
Table 1: Comparison of Reported Yields for Naphthotriazole Synthesis
| Starting Material(s) | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,3-Diaminonaphthalene | Toluene-4-sulfonic acid | Methanol | 0 - 20 | 1 | 67.0 | [2] |
Workflow Visualization
Below is a diagram illustrating the general workflow for the synthesis and purification of 1H-Naphtho[2,3-d]triazole.
Caption: Workflow for 1H-Naphtho[2,3-d]triazole Synthesis.
References
-
Scheme-1: Synthesis of 1,2,3 triazole-1H-naphtho[2,3-d] imidazole-4,9-dione Hybrids. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
2,3-Diaminonaphthalene-1,4-dione: Versatile precursor for the synthesis of molecular systems. (2024). Taylor & Francis. Retrieved January 16, 2026, from [Link]
-
Comparative study of 1,2,3-triazoles synthesis via click reactions. (2024). Preprints.org. Retrieved January 16, 2026, from [Link]
-
1H-naphtho(2,3-d)triazole | 269-12-5. (n.d.). LookChem. Retrieved January 16, 2026, from [Link]
-
Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. (2018). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (2018). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Synthesis of naphtho[1,2-d:5,6-d']bis([4][8][14]triazole)-based wide-bandgap alternating copolymers for polymer solar cells and field-effect transistors. (2018). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]
- A kind of preparation method of 1H-1,2,3- triazole. (2018). Google Patents.
-
Naphthotriazole derivatives: synthesis and fluorescence properties. (n.d.). Universidade do Minho. Retrieved January 16, 2026, from [Link]
-
1H-Naphtho[2,3-d][4][8][14]triazole. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]
-
SYNTHESIS AND ANTICANCER EVALUATION OF NEW 1HNAPHTHO[2,3-D] IMIDAZOLE-4,9-DIONE-1,2,3 TRIAZOLE HYBRIDS. (2023). ResearchGate. Retrieved January 16, 2026, from [Link]
-
1H-naphtho(2,3-d)triazole. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
New Methods for Synthesis of 1,2,3-Triazoles: A Review. (2021). Taylor & Francis. Retrieved January 16, 2026, from [Link]
- Purification of triazoles. (1981). Google Patents.
-
SYNTHESIS AND ANTICANCER EVALUATION OF NEW 1H- NAPHTHO[2,3-D] IMIDAZOLE-4,9-DIONE-1,2,3 TRIAZOLE HYBRIDS. (2023). Rasayan Journal of Chemistry. Retrieved January 16, 2026, from [Link]
-
A practical flow synthesis of 1,2,3-triazoles. (2022). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Exploring Flow Procedures for Diazonium Formation. (2018). MDPI. Retrieved January 16, 2026, from [Link]
-
Synthesis of 1H-1,2,3-triazoles-linked to... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers. Retrieved January 16, 2026, from [Link]
-
Product Class 13: 1,2,3-Triazoles. (n.d.). Science of Synthesis. Retrieved January 16, 2026, from [Link]
-
Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. (2021). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. (2021). National Institutes of Health. Retrieved January 16, 2026, from [Link]
Sources
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- 2. lookchem.com [lookchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparative study of 1,2,3-triazoles synthesis via click reactions. [wisdomlib.org]
- 5. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. SYNTHESIS AND ANTICANCER EVALUATION OF NEW 1HNAPHTHO[2,3-D] IMIDAZOLE-4,9-DIONE-1,2,3 TRIAZOLE HYBRIDS | Semantic Scholar [semanticscholar.org]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. rgmcet.edu.in [rgmcet.edu.in]
- 12. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: Navigating the Solubility Challenges of 1H-Naphtho(2,3-d)triazole
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 1H-Naphtho(2,3-d)triazole. This guide provides in-depth technical assistance to overcome the common yet significant hurdle of its limited solubility in polar solvents. Here, you will find practical, evidence-based strategies and detailed protocols to ensure the successful progression of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the documented solubility of 1H-Naphtho(2,3-d)triazole in common polar solvents?
A1: 1H-Naphtho(2,3-d)triazole is known to have limited solubility in many common polar solvents. Technical data sheets from various suppliers consistently describe it as being slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[1][2] Its solubility in aqueous solutions is typically very low. This poor solubility is a common characteristic of aromatic heterocyclic compounds with rigid, planar structures.
Q2: Why is 1H-Naphtho(2,3-d)triazole poorly soluble in polar solvents?
A2: The low solubility of 1H-Naphtho(2,3-d)triazole in polar solvents like water is attributed to its molecular structure. The large, hydrophobic naphthyl ring system dominates the molecule's properties, making it difficult for polar solvent molecules to effectively solvate it. While the triazole ring possesses some polarity and potential for hydrogen bonding, the overall lipophilic nature of the fused aromatic system is the primary determinant of its solubility characteristics.[3][4]
Q3: Can I improve the solubility of 1H-Naphtho(2,3-d)triazole by heating the solution?
A3: Yes, for many compounds, solubility increases with temperature.[5] This is a viable initial approach for dissolving 1H-Naphtho(2,3-d)triazole. However, it is crucial to be aware of the compound's stability at elevated temperatures and the potential for it to precipitate out of solution upon cooling. This method is often used in conjunction with other techniques, such as the use of co-solvents.
Q4: Are there any general strategies that are effective for enhancing the solubility of triazole-based compounds?
A4: Absolutely. Several well-established techniques are employed to enhance the solubility of poorly soluble drugs and organic compounds, including triazole derivatives. These include the use of co-solvents, pH modification, the formation of solid dispersions, particle size reduction, and complexation with agents like cyclodextrins.[6][7] The choice of method depends on the specific requirements of your experiment, such as the desired final concentration and the compatibility of the solubilizing agents with your downstream applications.
Troubleshooting Guides: A Problem-Solving Approach
Here, we address specific issues you may encounter during your experiments with 1H-Naphtho(2,3-d)triazole and provide actionable solutions.
Problem 1: My 1H-Naphtho(2,3-d)triazole is not dissolving sufficiently in my chosen polar solvent for my in vitro assay.
Cause: The inherent low solubility of the compound in the selected solvent system.
Solution: A systematic approach involving solvent screening and the use of co-solvents is recommended.
Experimental Protocol 1: Systematic Solvent Screening and Co-Solvent System Development
Objective: To identify a suitable solvent or co-solvent system for achieving the desired concentration of 1H-Naphtho(2,3-d)triazole.
Materials:
-
1H-Naphtho(2,3-d)triazole
-
A selection of polar solvents (e.g., DMSO, Dimethylformamide (DMF), Ethanol, Methanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400))
-
Your target aqueous buffer or medium
-
Vortex mixer and magnetic stirrer
-
Heating plate (optional and to be used with caution)
Procedure:
-
Initial Solvent Screening:
-
Prepare small, saturated solutions of 1H-Naphtho(2,3-d)triazole in a range of neat polar organic solvents (DMSO, DMF, ethanol, etc.).
-
Observe the solubility in each. This will help you identify the most effective primary solvent.
-
-
Co-Solvent System Preparation:
-
Based on the initial screening, select the best performing organic solvent as your co-solvent.
-
Prepare a high-concentration stock solution of 1H-Naphtho(2,3-d)triazole in the chosen co-solvent (e.g., 10 mM in 100% DMSO).
-
Determine the maximum tolerable concentration of the co-solvent in your experimental system (e.g., cell culture, enzyme assay). Typically, this is kept below 1% (v/v) to minimize solvent-induced artifacts.[8]
-
-
Titration and Observation:
-
Serially dilute the stock solution into your aqueous buffer, ensuring vigorous mixing (vortexing) during the addition.
-
Visually inspect for any signs of precipitation. If precipitation occurs, you may need to either lower the final concentration of the compound or test a different co-solvent.
-
Data Presentation: Example of a Co-Solvent Screening Table
| Co-Solvent | Stock Conc. (mM) | Final Conc. in Assay (µM) | Final Co-Solvent % (v/v) | Observation (Precipitation) |
| DMSO | 10 | 10 | 0.1 | No |
| Ethanol | 5 | 10 | 0.2 | Slight |
| PEG 400 | 10 | 10 | 0.1 | No |
Diagram: Decision Workflow for Co-Solvent Selection
Caption: A stepwise decision-making process for selecting an appropriate co-solvent system.
Problem 2: My compound precipitates out of solution over time or upon temperature changes.
Cause: The solution is likely supersaturated, or the compound's solubility is highly temperature-dependent.
Solution: Employing pH modification or using cyclodextrins can help to stabilize the compound in solution.
Scientific Rationale: pH Modification
For compounds with ionizable groups, altering the pH of the solvent can significantly impact solubility.[9] The triazole ring system has a predicted pKa, suggesting it can be protonated or deprotonated depending on the pH.[1] For weakly basic compounds, decreasing the pH will lead to the formation of a more soluble salt form.[9] Conversely, for weakly acidic compounds, increasing the pH will enhance solubility.
Experimental Protocol 2: pH-Dependent Solubility Assessment
Objective: To determine if adjusting the pH of the aqueous medium can improve the solubility and stability of 1H-Naphtho(2,3-d)triazole solutions.
Materials:
-
1H-Naphtho(2,3-d)triazole
-
A series of buffers with a range of pH values (e.g., pH 4, 6, 7.4, 9)
-
Co-solvent stock solution of the compound (as prepared in Protocol 1)
-
pH meter
Procedure:
-
Prepare your desired final concentration of 1H-Naphtho(2,3-d)triazole by diluting the co-solvent stock into each of the different pH buffers.
-
Incubate the solutions under your experimental conditions (e.g., 37°C) for a set period.
-
Visually inspect for precipitation at regular intervals.
-
If a suitable pH is identified, ensure that this pH is compatible with your experimental system.
Scientific Rationale: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can encapsulate poorly soluble molecules, like 1H-Naphtho(2,3-d)triazole, within their hydrophobic core, forming an inclusion complex.[11][12] This complex has a hydrophilic exterior, which significantly enhances the apparent aqueous solubility of the guest molecule.[13]
Diagram: Mechanism of Cyclodextrin-Mediated Solubilization
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin to form a water-soluble complex.
Experimental Protocol 3: Solubility Enhancement using Cyclodextrins
Objective: To increase the aqueous solubility of 1H-Naphtho(2,3-d)triazole through complexation with a cyclodextrin.
Materials:
-
1H-Naphtho(2,3-d)triazole
-
A cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer
-
Magnetic stirrer
Procedure:
-
Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v).
-
Slowly add the powdered 1H-Naphtho(2,3-d)triazole to the cyclodextrin solution while stirring.
-
Allow the mixture to stir for several hours to overnight at room temperature to facilitate the formation of the inclusion complex.
-
Filter the solution to remove any undissolved compound. The resulting clear filtrate will contain the solubilized complex.
Concluding Remarks
Overcoming the solubility challenges of 1H-Naphtho(2,3-d)triazole is achievable through a systematic and informed approach. By understanding the underlying chemical principles and employing the techniques outlined in this guide, researchers can successfully prepare solutions of this compound suitable for a wide range of scientific applications.
References
-
LookChem. 1H-naphtho(2,3-d)triazole|269-12-5. [Link]
-
SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]
-
Solubility of Things. 1,2,4-Triazole. [Link]
-
Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]
- Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024). GSC Biological and Pharmaceutical Sciences, 28(3), 133–143.
- Kim, D.-H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery.
-
NIH. Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. [Link]
-
NIH. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
- Guan, Q., et al. (2023). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry, 66(15), 10255-10285.
-
Wikipedia. 1,2,3-Triazole. [Link]
-
NIH. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]
-
ResearchGate. Accuracy of calculated pH-dependent aqueous drug solubility. [Link]
-
NIH. 1H-naphtho(2,3-d)triazole | C10H7N3 | CID 123045. [Link]
-
PubMed. Bifunctional Naphtho[2,3-d][1][2][14]triazole-4,9-dione Compounds Exhibit Antitumor Effects In Vitro and In Vivo by Inhibiting Dihydroorotate Dehydrogenase and Inducing Reactive Oxygen Species Production. [Link]
-
ResearchGate. Scheme-1: Synthesis of 1,2,3 triazole-1H-naphtho[2,3-d] imidazole-4,9-dione Hybrids. [Link]
-
NIH. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. [Link]
-
Brieflands. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]
-
DTIC. Solubility report of 1-methyl-3,5-dinitro-1h-1,2,4-triazole. [Link]
-
NIH. Solubilization techniques used for poorly water-soluble drugs. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. [Link]
-
PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]
-
NIH. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. [Link]
-
MDPI. Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition. [Link]
-
Pharmaffiliates. CAS No : 269-12-5 | Product Name : 1H-Naphtho[2,3-d][1][2][14]triazole. [Link]
-
PubMed. Synthesis of Naphtho[2,3-d]oxazoles via Ag(I) Acid-Mediated Oxazole-Benzannulation of ortho-Alkynylamidoarylketones. [Link]
-
NIH. Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. [Link]
-
Universidade do Minho. Naphthotriazole derivatives: synthesis and fluorescence properties. [Link]
-
NIH. Solubility of dicarbohydrazide bis[3-(5-nitroimino-1,2,4-triazole)] in common pure solvents and binary solvents at different temperatures. [Link]
Sources
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- 2. 1H-naphtho(2,3-d)triazole CAS#: 269-12-5 [m.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. brieflands.com [brieflands.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. touroscholar.touro.edu [touroscholar.touro.edu]
- 11. chemicaljournals.com [chemicaljournals.com]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
Technical Support Center: Purification of 1H-Naphtho(2,3-d)triazole
Welcome to the dedicated technical support guide for the chromatographic purification of 1H-Naphtho(2,3-d)triazole. This resource is designed for researchers, chemists, and drug development professionals who are looking to achieve high purity of this compound. Here, we address common challenges and provide in-depth, field-proven solutions based on established chemical principles.
Part 1: Troubleshooting & FAQ Guide
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge when purifying 1H-Naphtho(2,3-d)triazole by column chromatography?
A1: The primary challenge is often the separation of the desired product from structurally similar impurities, particularly unreacted starting materials like 2,3-diaminonaphthalene or isomeric byproducts. 1H-Naphtho(2,3-d)triazole is a relatively polar, planar molecule, and its purification requires a well-optimized mobile phase to achieve good resolution on a silica gel column.
Q2: How do I select the optimal stationary phase for this purification?
A2: For most applications involving 1H-Naphtho(2,3-d)triazole, standard silica gel (60 Å, 230-400 mesh) is the stationary phase of choice due to its effectiveness in separating compounds of moderate polarity. Its hydroxyl groups provide the necessary polarity for effective interaction and separation. If you are dealing with highly polar impurities that are difficult to elute, a more polar stationary phase like alumina (basic or neutral) could be considered, although this is less common.
Q3: What is a good starting point for the mobile phase (eluent) system?
A3: A combination of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a standard and effective choice. A typical starting point for developing your thin-layer chromatography (TLC) is a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate. The goal is to achieve a retention factor (Rf) of approximately 0.25-0.35 for the 1H-Naphtho(2,3-d)triazole on the TLC plate, as this generally translates well to column separation.
Troubleshooting Common Issues
Problem 1: My compound is not moving off the baseline on the TLC plate, even with high concentrations of ethyl acetate.
-
Cause: This indicates that your mobile phase is not polar enough to elute the highly polar 1H-Naphtho(2,3-d)triazole from the silica.
-
Solution: You need to increase the polarity of your eluent system. Instead of just increasing the ethyl acetate, consider adding a small percentage (0.5-2%) of a much more polar solvent like methanol or isopropanol to your Hexane/Ethyl Acetate mixture. This small addition can significantly increase the eluting power of the mobile phase.
Problem 2: The spots on my TLC plate are streaking or tailing.
-
Cause: Streaking can be caused by several factors:
-
Sample Overloading: Too much compound has been spotted on the TLC plate.
-
Compound Insolubility: The compound may be poorly soluble in the mobile phase.
-
Strong Acidic/Basic Nature: The compound may be interacting too strongly with the acidic silica gel.
-
-
Solution:
-
Dilute your sample before spotting it on the TLC plate.
-
Ensure your compound is fully dissolved in the spotting solvent (e.g., dichloromethane or chloroform) before applying it to the plate.
-
If you suspect strong interactions with the silica, you can add a small amount (e.g., 0.1-1%) of a modifier like triethylamine (if your compound is basic) or acetic acid (if your compound is acidic) to the mobile phase. This can help to achieve sharper, more defined spots.
-
Problem 3: I have poor separation between my product and an impurity.
-
Cause: The polarity difference between your product and the impurity is insufficient for complete separation with the current eluent system.
-
Solution:
-
Fine-tune the Mobile Phase: Try very small, incremental changes in your eluent composition. For example, instead of jumping from 80:20 to 70:30 Hexane:Ethyl Acetate, try 78:22 or 75:25.
-
Change Solvents: Sometimes, swapping one of the solvents can alter the selectivity of the separation. For instance, you could try replacing ethyl acetate with dichloromethane or acetone while keeping hexane as the non-polar component.
-
Consider a Different Stationary Phase: If all else fails, a different stationary phase like alumina or even a reverse-phase silica (C18) might provide the different selectivity needed for the separation.
-
Problem 4: My purified product yield is very low after column chromatography.
-
Cause: This could be due to several factors:
-
Irreversible Adsorption: The compound may be sticking irreversibly to the silica gel.
-
Compound Degradation: The compound might be unstable on the acidic silica gel over the long duration of the column run.
-
Mechanical Loss: The compound may have been lost during the solvent evaporation step, or some fractions containing the product may have been discarded.
-
-
Solution:
-
Deactivate the Silica: You can try "deactivating" the silica gel by adding a small percentage of a modifier like triethylamine to the eluent, as mentioned before.
-
Run the Column Faster: A faster flow rate (though this can sometimes reduce resolution) will minimize the time your compound spends on the column, potentially reducing degradation.
-
Careful Fraction Collection and Analysis: Collect smaller fractions and analyze each one carefully by TLC before combining them. This ensures you are not discarding fractions that contain your product.
-
Part 2: Experimental Protocols & Data
Detailed Protocol: Column Chromatography of 1H-Naphtho(2,3-d)triazole
This protocol assumes a standard laboratory setting and provides a step-by-step guide for the purification process.
Step 1: Preparation of the Slurry and Packing the Column
-
Weigh out the required amount of silica gel (typically 50-100 times the weight of your crude sample).
-
In a beaker, create a slurry of the silica gel in the initial, least polar mobile phase you plan to use (e.g., 90:10 Hexane:Ethyl Acetate).
-
Secure a glass chromatography column vertically. Ensure the stopcock is closed. Add a small plug of cotton or glass wool to the bottom.
-
Pour the silica slurry into the column. Gently tap the sides of the column to ensure even packing and remove any air bubbles.
-
Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.
Step 2: Loading the Sample
-
Dissolve your crude 1H-Naphtho(2,3-d)triazole sample in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is known as the "dry loading" method and generally results in better separation.
-
Carefully add this dry-loaded sample to the top of the packed silica bed in the column.
Step 3: Elution and Fraction Collection
-
Carefully add your starting mobile phase to the column.
-
Begin eluting the column, collecting the solvent that passes through in fractions (e.g., 10-20 mL per test tube).
-
Gradually increase the polarity of the mobile phase as the column runs (gradient elution) to elute your compound. For example, you might start with 90:10 Hexane:Ethyl Acetate and slowly increase to 70:30.
Step 4: Analysis of Fractions
-
Spot each collected fraction onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system.
-
Visualize the spots under a UV lamp (254 nm is often effective for aromatic compounds like this).
-
Combine the fractions that contain your pure product.
Step 5: Isolation of the Product
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
The remaining solid or oil is your purified 1H-Naphtho(2,3-d)triazole.
Data Summary Table
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for moderately polar compounds. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate | Good balance of polarity for effective separation. |
| Starting Eluent Ratio | 90:10 to 80:20 (Hexane:EtOAc) | Starts with low polarity to elute non-polar impurities first. |
| Target Rf on TLC | 0.25 - 0.35 | Optimal range for good separation on a column. |
| Sample Loading Method | Dry Loading | Promotes a more uniform band and better resolution. |
| Detection Method | UV lamp (254 nm) | The aromatic nature of the compound allows for easy visualization. |
Part 3: Visualizations
Experimental Workflow Diagram
Caption: Workflow for purifying 1H-Naphtho(2,3-d)triazole.
Troubleshooting Logic Diagram
identifying and removing side products in 1H-Naphtho(2,3-d)triazole reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1H-Naphtho(2,3-d)triazole. This guide provides in-depth troubleshooting advice and frequently asked questions to help you identify and remove side products from your reactions, ensuring the highest purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1H-Naphtho(2,3-d)triazole?
A1: The most prevalent and straightforward synthesis involves the diazotization of 2,3-diaminonaphthalene with a nitrite source, typically sodium nitrite, in the presence of an acid. This reaction proceeds through an in situ formation of a diazonium salt which then undergoes intramolecular cyclization to form the triazole ring.[1]
Q2: I obtained a lower than expected yield. What are the potential reasons?
A2: Low yields can stem from several factors:
-
Incomplete Diazotization: Insufficient acid or sodium nitrite can lead to unreacted 2,3-diaminonaphthalene remaining in the reaction mixture.
-
Side Reactions: The highly reactive diazonium intermediate can undergo undesired reactions, such as coupling with unreacted starting material or reacting with the solvent.
-
Product Loss During Workup: 1H-Naphtho(2,3-d)triazole has slight solubility in some organic solvents and water, which can lead to losses during extraction and washing steps.
-
Suboptimal Reaction Temperature: The diazotization step is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. Higher temperatures can lead to decomposition and the formation of side products.
Q3: My final product has a persistent color, even after initial purification. What could be the cause?
A3: A persistent color often indicates the presence of colored impurities. These can be residual starting materials, polymeric byproducts, or products of oxidation. For instance, 2,3-diaminonaphthalene is susceptible to oxidation, which can form colored impurities that are carried through the synthesis.
Troubleshooting Guide: Identifying and Removing Side Products
This section addresses specific issues you may encounter during the synthesis and purification of 1H-Naphtho(2,3-d)triazole.
Problem 1: The reaction mixture is a dark, intractable tar, making product isolation difficult.
Possible Cause: This is often a result of uncontrolled side reactions, leading to polymerization. The diazonium salt intermediate is highly reactive and can self-couple or react with other species in the reaction mixture if not promptly cyclized.
Solution:
-
Strict Temperature Control: Maintain the reaction temperature at 0-5 °C during the addition of sodium nitrite to prevent the decomposition of the diazonium salt.
-
Slow Reagent Addition: Add the sodium nitrite solution dropwise to the solution of 2,3-diaminonaphthalene and acid. This ensures that the concentration of the diazonium salt remains low at any given time, minimizing side reactions.
-
Vigorous Stirring: Ensure efficient mixing to promote the desired intramolecular cyclization over intermolecular side reactions.
Experimental Protocol: Optimized Synthesis of 1H-Naphtho(2,3-d)triazole
| Step | Procedure |
| 1 | Dissolve 2,3-diaminonaphthalene in dilute hydrochloric acid in a three-necked flask equipped with a mechanical stirrer and a thermometer. |
| 2 | Cool the solution to 0-5 °C in an ice-salt bath. |
| 3 | Prepare a solution of sodium nitrite in water. |
| 4 | Add the sodium nitrite solution dropwise to the cooled 2,3-diaminonaphthalene solution over 30-60 minutes, ensuring the temperature does not exceed 5 °C. |
| 5 | Stir the reaction mixture at 0-5 °C for an additional 1-2 hours after the addition is complete. |
| 6 | Allow the mixture to warm to room temperature and stir for another 2-4 hours. |
| 7 | Collect the precipitate by filtration, wash with cold water, and dry under vacuum. |
Problem 2: My purified product shows extra peaks in the 1H NMR spectrum, suggesting the presence of an isomeric impurity.
Possible Cause: While the reaction of 2,3-diaminonaphthalene is expected to yield the linear 1H-Naphtho(2,3-d)triazole, the use of other diaminonaphthalene isomers as starting material (e.g., 1,8-diaminonaphthalene) would result in the formation of different naphthotriazole isomers. Contamination of the 2,3-diaminonaphthalene starting material is a likely source of isomeric impurities.
Solution:
-
Verify Starting Material Purity: Before starting the synthesis, confirm the purity of the 2,3-diaminonaphthalene by 1H NMR and melting point analysis.
-
Purification by Column Chromatography: If an isomeric impurity is present, it can often be separated by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.
-
Recrystallization: Recrystallization can also be an effective method for removing isomeric impurities, provided there is a sufficient difference in solubility between the desired product and the impurity.
Workflow for Isomer Identification and Removal
Caption: Workflow for the identification and removal of isomeric impurities.
Problem 3: After purification, my product contains residual starting material (2,3-diaminonaphthalene).
Possible Cause: This indicates an incomplete reaction. The diazotization reaction may not have gone to completion due to:
-
Insufficient Sodium Nitrite: An inadequate amount of the diazotizing agent will leave some of the starting diamine unreacted.
-
Poor Acidic Conditions: The reaction requires an acidic medium to generate nitrous acid (HNO2) from sodium nitrite. If the solution is not sufficiently acidic, the diazotization will be inefficient.
Solution:
-
Stoichiometry Check: Ensure that at least one equivalent of sodium nitrite is used per equivalent of 2,3-diaminonaphthalene. It is common practice to use a slight excess (1.1 to 1.2 equivalents) of sodium nitrite.
-
Acidification: Use a sufficient amount of acid to maintain a low pH throughout the reaction.
-
Purification by Acid Wash: Unreacted 2,3-diaminonaphthalene is basic and can be removed by washing an organic solution of the crude product with a dilute aqueous acid solution (e.g., 1 M HCl). The desired triazole product is much less basic and will remain in the organic layer.
Experimental Protocol: Acid Wash for Removal of Unreacted Diamine
| Step | Procedure |
| 1 | Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). |
| 2 | Transfer the solution to a separatory funnel. |
| 3 | Add an equal volume of 1 M HCl (aq) and shake vigorously. |
| 4 | Allow the layers to separate and discard the aqueous layer. |
| 5 | Repeat the wash with 1 M HCl (aq). |
| 6 | Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. |
| 7 | Wash the organic layer with brine. |
| 8 | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product. |
Data Summary
Table 1: Physicochemical Properties of 1H-Naphtho(2,3-d)triazole and Key Reagents
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 1H-Naphtho(2,3-d)triazole | C10H7N3 | 169.19 | 187[1] |
| 2,3-Diaminonaphthalene | C10H10N2 | 158.20 | 197-200 |
| Sodium Nitrite | NaNO2 | 69.00 | 271 |
Reaction Pathway and Potential Side Products
Caption: Synthetic pathway and potential side reactions in the formation of 1H-Naphtho(2,3-d)triazole.
References
-
LookChem. 1H-naphtho(2,3-d)triazole | 269-12-5. [Link]
-
PubChem. 1H-naphtho(2,3-d)triazole. National Institutes of Health. [Link]
-
Cheméo. Chemical Properties of 1H-Naphtho[2,3-d][1][2][3]triazole (CAS 269-12-5). [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
Sources
Technical Support Center: Stability of 1H-Naphtho(2,3-d)triazole Derivatives in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-Naphtho(2,3-d)triazole derivatives. This guide is designed to provide in-depth technical assistance and troubleshooting for stability-related issues encountered during in vitro cell culture experiments. The inherent physicochemical properties of the triazole ring generally confer metabolic stability, a valuable attribute in drug discovery.[1][2] However, the broader chemical environment of cell culture media can present unique challenges.
This resource is structured to address common problems through a series of frequently asked questions and detailed troubleshooting guides. Our goal is to equip you with the knowledge to anticipate, identify, and resolve stability issues, ensuring the accuracy and reproducibility of your experimental data.
I. Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with 1H-Naphtho(2,3-d)triazole derivatives.
Q1: My 1H-Naphtho(2,3-d)triazole derivative is showing decreased activity over the course of my multi-day cell culture experiment. What are the likely causes?
A gradual loss of compound activity is a common indicator of instability in the cell culture medium. Several factors, including chemical degradation and non-specific binding, can contribute to this phenomenon.
Potential Causes and Solutions:
-
Hydrolytic Degradation: The aqueous and pH environment of cell culture media can lead to hydrolysis of susceptible functional groups on your derivative.[3][4] The triazole ring itself is generally stable, but substituents on the naphthyl ring or attached side chains may be labile.
-
Troubleshooting Step: Perform a stability study in cell-free media at 37°C.[5] Analyze samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours) using HPLC or LC-MS to quantify the parent compound.[6][7] A decrease in the parent compound's concentration over time is indicative of degradation.[3]
-
-
pH-Dependent Instability: Standard cell culture media is typically buffered to a physiological pH of around 7.4.[8] However, cellular metabolism can cause localized pH shifts. Some compounds may exhibit accelerated degradation in slightly acidic or alkaline conditions.[3][9]
-
Troubleshooting Step: Assess the compound's stability in buffers of varying pH (e.g., pH 6.5, 7.4, and 8.0) to determine if degradation is pH-dependent.[10]
-
-
Oxidative Degradation: Some media components, or cellular metabolic byproducts, can promote oxidation of your compound.
-
Troubleshooting Step: Conduct a forced degradation study by introducing a mild oxidizing agent, like hydrogen peroxide, to a solution of your compound and analyzing the degradation products.[11] This can help identify potential oxidative liabilities.
-
-
Non-Specific Binding: Small molecules can adsorb to the surfaces of plasticware (e.g., flasks, plates) or bind to proteins in the serum supplement (e.g., Fetal Bovine Serum - FBS).[6][12] This reduces the effective concentration of the compound available to the cells.
Q2: I'm observing unexpected or inconsistent results in my cell-based assays. Could this be related to compound stability?
Absolutely. Inconsistent results are a hallmark of a compound with poor stability in the experimental system.
Potential Causes and Solutions:
-
Formation of Active/Toxic Degradants: The degradation of your parent compound may produce byproducts that have their own biological activity or toxicity, confounding your assay results.
-
Precipitation in Media: Poor solubility of the 1H-Naphtho(2,3-d)triazole derivative in the culture medium can lead to precipitation over time, especially at higher concentrations. This is distinct from degradation but similarly reduces the bioavailable concentration.
-
Troubleshooting Step: Visually inspect your culture media for any signs of precipitation. To quantitatively assess solubility, prepare a supersaturated solution of your compound in the media, allow it to equilibrate, centrifuge to pellet any undissolved compound, and then measure the concentration in the supernatant.[6]
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability of 1H-Naphtho(2,3-d)triazole derivatives.
What are the primary factors that influence the stability of small molecules in cell culture media?
Several factors can impact the stability of a compound in cell culture:
-
pH: The pH of the medium can directly influence chemical reactions like hydrolysis.[3][4]
-
Temperature: The standard cell culture temperature of 37°C can accelerate the rate of chemical degradation compared to storage at lower temperatures.[3]
-
Media Components: Certain components in the media, such as amino acids (e.g., cysteine) or metal ions (e.g., iron), can participate in redox reactions that may degrade the compound.[13]
-
Serum Proteins: The presence of serum can either stabilize a compound by preventing non-specific binding to plastic or destabilize it through enzymatic activity.[12]
-
Light Exposure: Photosensitive compounds can degrade upon exposure to light.[3] It is good practice to protect compounds from light during storage and handling.
-
Enzymatic Degradation: While less common in standard cell culture media without cellular metabolism, some media supplements may contain residual enzymatic activity.
What is a standard protocol for assessing the stability of a 1H-Naphtho(2,3-d)triazole derivative in cell culture media?
A robust stability assessment is crucial for interpreting biological data.[5]
Experimental Protocol: In Vitro Stability Assessment in Cell Culture Media
-
Preparation of Compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the 1H-Naphtho(2,3-d)triazole derivative in a suitable solvent like DMSO.[10]
-
Incubation Setup:
-
Spike the compound from the stock solution into pre-warmed (37°C) cell culture medium (both with and without serum, if applicable) to the final desired concentration.
-
The final DMSO concentration should be kept low (typically ≤ 0.5%) to avoid solvent effects.
-
Incubate the media containing the compound in a cell culture incubator at 37°C and 5% CO₂.
-
-
Time-Point Sampling:
-
Collect aliquots of the media at specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
The 0-hour time point serves as the initial concentration reference.
-
-
Sample Quenching and Processing:
-
To stop any further degradation, immediately quench the reaction by adding a cold organic solvent, such as acetonitrile or methanol, to the collected aliquots.[4]
-
Centrifuge the samples to pellet any precipitated proteins and collect the supernatant for analysis.
-
-
Analytical Quantification:
-
Data Analysis:
-
Plot the percentage of the compound remaining versus time.
-
From this data, you can determine the compound's half-life (t₁/₂) in the cell culture medium.
-
What analytical techniques are best suited for stability studies of 1H-Naphtho(2,3-d)triazole derivatives?
The choice of analytical method is critical for obtaining accurate and reliable stability data.
| Analytical Technique | Advantages | Disadvantages |
| HPLC-UV | Widely available, robust, and cost-effective for compounds with a strong chromophore. | May lack the sensitivity for low-concentration samples and can be susceptible to interference from media components. |
| LC-MS/MS | Highly sensitive and specific, allowing for accurate quantification even in complex matrices. It can also be used to identify degradation products.[6][7] | Requires more specialized equipment and expertise. |
How can I interpret the results of my stability study?
The primary output of a stability study is the half-life (t₁/₂) of the compound under the tested conditions.
-
Stable: If >85-90% of the compound remains after 24-48 hours, it is generally considered stable for most short-term to medium-term cell culture assays.
-
Moderately Stable: If the half-life is in the range of 12-24 hours, you may need to consider more frequent media changes or adding the compound fresh with each media change.
-
Unstable: If the half-life is less than a few hours, the compound is likely not suitable for long-term experiments without significant protocol modifications, such as continuous infusion or the use of a more stable analog.
III. Visualizations and Workflows
Experimental Workflow for Compound Stability Assessment
Caption: Workflow for assessing compound stability in cell culture media.
Potential Degradation Pathways
While the specific degradation pathways will depend on the substituents of the 1H-Naphtho(2,3-d)triazole derivative, some general potential pathways for related triazole-containing structures include:
-
Oxidation of the Naphthyl Ring: The fused aromatic system can be susceptible to oxidative metabolism, leading to the formation of hydroxylated derivatives.[14]
-
Cleavage of the Triazole Ring: Although generally stable, under harsh conditions or specific enzymatic action, the triazole ring can undergo cleavage.[15]
-
Modification of Substituents: Functional groups attached to the core structure are often the most likely sites of degradation through hydrolysis, oxidation, or other chemical transformations.
Caption: Potential degradation pathways for substituted naphthotriazoles.
IV. References
-
Guan, Q., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. ACS Publications. Retrieved from [Link]
-
SciSpace. (n.d.). Determination of Chemical and in vitro Metabolic Stability Studies of New Triazole Antitubercular Compounds to Optimize Lead Com. Retrieved from [Link]
-
Guan, Q., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Data on metabolic stability, aqueous solubility and CYP inhibition of novel triazole-based nicotinamide phosphoribosyltransferase (NAMPT) inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolic degradation and calculated half‐lives (t1/2) of 1,5 triazoles.... Retrieved from [Link]
-
ResearchGate. (n.d.). Currently known electrochemical degradation pathways of.... Retrieved from [Link]
-
LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
-
ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media?. Retrieved from [Link]
-
Drug Development and Delivery. (n.d.). Addressing Variability in Dry Powder Mammalian Cell Culture Media. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Chemical Stability Assays. Retrieved from [Link]
-
LookChem. (n.d.). 1H-naphtho(2,3-d)triazole|269-12-5. Retrieved from [Link]
-
He, H., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 60(1), 174-184. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-naphtho(2,3-d)triazole. PubChem. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Naphtho[2,3-d][1][3][16]triazole. NIST WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Cell culture media impact on drug product solution stability. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. PMC. Retrieved from [Link]
-
Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
Wu, H., et al. (2016). Biodegradation mechanism of 1H-1,2,4-triazole by a newly isolated strain Shinella sp. NJUST26. Scientific Reports, 6, 29675. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme-1: Synthesis of 1,2,3 triazole-1H-naphtho[2,3-d] imidazole-4,9-dione Hybrids. Retrieved from [Link]
-
ResearchGate. (n.d.). Biodegradation mechanism of 1H-1,2,4-Triazole by a newly isolated strain Shinella sp. NJUST26. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Statistical Methods for Assessing Stability of Compounds in Whole Blood for Clinical Bioanalysis. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTICANCER EVALUATION OF NEW 1H- NAPHTHO[2,3-D] IMIDAZOLE-4,9-DIONE-1,2,3 TRIAZOLE HYBRIDS. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. PubMed. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. CELL CULTURE MEDIA - Addressing Variability in Dry Powder Mammalian Cell Culture Media [drug-dev.com]
- 9. Biodegradation mechanism of 1H-1,2,4-triazole by a newly isolated strain Shinella sp. NJUST26 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Low Efficacy of 1H-Naphtho(2,3-d)triazole Derivatives
From the desk of the Senior Application Scientist
Welcome to the technical support center for researchers working with the 1H-Naphtho(2,3-d)triazole scaffold. This family of compounds holds significant promise, with derivatives showing potential as anticancer and enzyme-inhibiting agents.[1][2][3] However, translating this potential into robust, reproducible data in biological assays can be challenging. Low or inconsistent efficacy is a common hurdle that can stem from a variety of factors, from the physicochemical properties of the compound itself to the nuances of your experimental setup.
This guide is designed to provide you with a logical, step-by-step framework for troubleshooting these issues. We will move from foundational compound checks to complex cellular mechanisms to help you identify the root cause of low efficacy and optimize your experiments for success.
Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the most common initial questions and provides a high-level overview of the key challenges associated with this compound class.
Q1: My 1H-Naphtho(2,3-d)triazole derivative shows little to no activity in my cell-based assay. Where should I begin troubleshooting?
This is the most frequent issue we encounter. The lack of activity is often not due to the compound being inherently inactive, but rather a failure to achieve sufficient concentration at the intracellular target site for an adequate duration. The troubleshooting process should be systematic:
-
Confirm Compound Integrity and Concentration: Start with the basics. Is your stock solution prepared correctly? Is the compound pure and undegraded?
-
Address Solubility: The naphtho-triazole core is hydrophobic. Your compound is likely precipitating in your aqueous assay media, drastically reducing its effective concentration.[4] This is the most common culprit.
-
Evaluate Cell Permeability: If it's soluble, is it getting into the cells? Many compounds are actively removed by cellular efflux pumps.
-
Verify Target Engagement: Is the intended molecular target present and relevant in your chosen cell model?
-
Review Assay Parameters: Could the experimental design itself (e.g., incubation time, cell density) be masking the compound's effect?
We will explore each of these points in detail in the "Deep Dive Troubleshooting" section.
Q2: What is the likely mechanism of action for 1H-Naphtho(2,3-d)triazole compounds?
The 1H-Naphtho(2,3-d)triazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can serve as a core for developing ligands for multiple biological targets.[5] Research has identified several key mechanisms:
-
Kinase Inhibition: Many derivatives are designed as kinase inhibitors. A prominent target is Casein Kinase 2 (CK2) , a serine/threonine kinase that is often upregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[6][7][8] CK2 inhibitors often work by competing with ATP for the binding site on the kinase.[8][9]
-
Enzyme Inhibition: Certain derivatives have shown potent inhibitory activity against human dihydroorotate dehydrogenase (hDHODH) , a key enzyme in the de novo pyrimidine biosynthesis pathway, which is critical for the proliferation of cancer cells.[2]
-
Induction of Reactive Oxygen Species (ROS): The naphthoquinone-like core of these molecules can participate in redox cycling, leading to the production of ROS, which can induce mitochondrial dysfunction and apoptosis in cancer cells.[2][10]
Understanding the potential mechanism is crucial for selecting appropriate cell lines and downstream assays to measure a biological response.
Q3: My compound stock is in DMSO, but it turns cloudy when I add it to my cell culture medium. Is this normal?
No, this is a clear indication of poor aqueous solubility and precipitation.[4] The 1H-Naphtho(2,3-d)triazole core is largely non-polar.[11] While highly soluble in organic solvents like DMSO, its solubility can drop dramatically when diluted into aqueous buffers like cell culture media or PBS.
When the compound precipitates, its effective concentration in the medium—the amount available to interact with your cells—is significantly lower than the concentration you calculated. This is a primary reason for observing low or no efficacy.
Q4: Could the 1,2,3-triazole ring itself be causing off-target effects?
Yes, this is a possibility. The 1,2,3-triazole moiety is a bioisostere that can form hydrogen bonds and has a significant dipole moment, allowing it to interact with a wide range of biological receptors.[12][13] While this versatility is beneficial for drug design, it also means that off-target interactions can occur, where the compound binds to proteins other than its intended target.[14][15] These off-target effects can complicate data interpretation. It is critical to use the lowest effective concentration in your assays and, if possible, use a structurally similar but inactive analog as a negative control to ensure the observed phenotype is due to on-target activity.
Part 2: Deep Dive Troubleshooting - A Causal Analysis Workflow
If the FAQs haven't resolved your issue, it's time for a more in-depth investigation. Follow this workflow to systematically diagnose the problem.
Diagram: General Troubleshooting Workflow
Caption: A logical workflow for diagnosing low compound efficacy.
Step 1: Confirm Compound Integrity and Handling
Before investigating complex biological reasons, ensure the tool you're using—the compound itself—is not the source of the problem.
Common Issues:
-
Low Purity: Impurities from synthesis can interfere with your assay or misrepresent the active compound's concentration.
-
Degradation: Compounds can degrade if stored improperly (e.g., exposure to light, moisture, or repeated freeze-thaw cycles).[4] A degraded compound will naturally have lower efficacy.
-
Inaccurate Stock Concentration: Errors in weighing the compound or in dilution calculations are common sources of error.
Recommended Actions:
-
Verify Purity: If possible, check the purity of your compound batch using HPLC. It should ideally be >95%.
-
Check Storage: Ensure the compound is stored as recommended by the supplier, typically at -20°C or -80°C, desiccated, and protected from light.
-
Prepare Fresh Stock Solutions: If in doubt, prepare a fresh stock solution from the solid compound in high-quality, anhydrous DMSO. Aliquot the stock into single-use tubes to avoid freeze-thaw cycles.[4]
-
Allow the solid compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the compound accurately using a calibrated analytical balance.
-
Add the appropriate volume of 100% anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution by vortexing or brief sonication.
-
Dispense the stock solution into small, single-use aliquots in tightly sealed tubes (e.g., cryovials).
-
Store the aliquots at -20°C or -80°C, protected from light.
-
For experiments, thaw a single aliquot and use it for all serial dilutions. Do not re-freeze the thawed aliquot.
Step 2: Address the "Solubility Problem"
This is the most critical step for hydrophobic compounds like 1H-Naphtho(2,3-d)triazoles.
The Causality: When your DMSO stock is added to the aqueous assay buffer, the solvent environment changes dramatically. If the final concentration of your compound exceeds its aqueous solubility limit, it will precipitate out of solution, forming microscopic crystals that are biologically inactive. Your cells will only be exposed to the small fraction of the compound that remains dissolved.
Troubleshooting Actions:
-
Perform a Solubility Test: Before running a full assay, perform a simple visual test to determine the solubility limit in your specific medium.
-
Prepare your final assay medium (e.g., DMEM + 10% FBS). Pre-warm it to 37°C.
-
In a clear microplate or microfuge tubes, add the assay medium.
-
Add your DMSO stock to achieve the highest concentration you plan to test. Ensure the final DMSO concentration remains constant (and ideally ≤0.5%).
-
Incubate under assay conditions (37°C, 5% CO₂) for 1-2 hours.
-
Visually inspect for precipitation. Look for cloudiness, a "film" on the surface, or small crystals against a dark background. A centrifuge spin can also reveal a pellet.[4]
-
If precipitation occurs, repeat with serially lower concentrations until you find the highest concentration that remains fully dissolved. This is your maximum working concentration.
-
Optimize Your Dosing Method:
-
Limit Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and can also promote compound precipitation. Keep the final concentration below 0.5% wherever possible.[4]
-
Pre-warm the Medium: Adding the compound stock to medium that is already at 37°C can sometimes improve solubility.[4]
-
Use Solubility Enhancers: For in vitro biochemical assays (without cells), a small amount of a non-ionic surfactant like Pluronic F-68 (0.01-0.1%) can help maintain solubility.[4] Use with caution in cell-based assays as it can affect membrane integrity.
-
Data Table: Impact of DMSO on Cell Viability
| Final DMSO Conc. | Typical Effect on Most Cell Lines | Recommendation |
| < 0.1% | Negligible | Ideal |
| 0.1% - 0.5% | Generally well-tolerated | Acceptable for most assays |
| 0.5% - 1.0% | Potential for mild stress or altered gene expression | Use with caution; verify in controls |
| > 1.0% | Significant cytotoxicity likely | Avoid |
Step 3: Investigate Cellular Uptake and Efflux
If your compound is soluble but still inactive, it may not be reaching its intracellular target.
The Causality: The cell membrane is a selective barrier. While hydrophobic compounds can often diffuse across it, they can also be substrates for efflux pumps (transporters) like P-glycoprotein (P-gp/MDR1), which actively pump foreign substances out of the cell.[16] High efflux activity can keep the intracellular concentration of your compound too low to be effective.
Troubleshooting Actions:
-
Choose Appropriate Cell Lines: Be aware of the expression of efflux pumps in your cell model. If you are testing in a cell line known for high P-gp expression (e.g., certain drug-resistant cancer lines), low efficacy might be due to efflux.
-
Consider a Permeability Assay: The gold standard for assessing permeability and efflux is the Caco-2 permeability assay .[16][17] This assay uses a monolayer of Caco-2 cells, which differentiate to resemble the intestinal epithelium and express various transporters.[17]
This assay measures the rate of compound transport across a Caco-2 cell monolayer grown on a permeable Transwell® insert.[16]
-
Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for ~21 days to form a differentiated, polarized monolayer.[17]
-
Transport Measurement (A -> B): The compound is added to the apical (A) side, and its appearance on the basolateral (B) side is measured over time (typically 2 hours). This models intestinal absorption.
-
Transport Measurement (B -> A): The compound is added to the basolateral (B) side, and its appearance on the apical (A) side is measured.
-
Calculate Efflux Ratio: The ratio of the permeability coefficients (Papp) in each direction (Papp B->A / Papp A->B) is calculated. An efflux ratio ≥2 is a strong indicator that the compound is a substrate for active efflux.[17]
Data Table: Interpreting Permeability Assay Results
| Papp (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Interpretation |
| < 1 | ≥ 2 | Low permeability, active efflux. High risk of low efficacy. |
| 1 - 10 | < 2 | Moderate permeability, no efflux. Good candidate. |
| > 10 | < 2 | High permeability, no efflux. Excellent candidate. |
| > 10 | ≥ 2 | High permeability, but also subject to efflux. Efficacy may be cell-type dependent. |
Step 4: Verify Target Engagement and Relevance
Your compound is soluble and it's in the cell, but still no effect. Now, we question the target.
The Causality: A compound can only work if its molecular target is present and functionally important in the chosen experimental model.[4] Low efficacy can occur if:
-
The target protein is not expressed or is expressed at very low levels in your cell line.
-
The target is not a critical driver of the biological outcome you are measuring (e.g., cell viability) in that specific cellular context.
-
The cell has activated compensatory signaling pathways that bypass the inhibition of your target.
Troubleshooting Actions:
-
Confirm Target Expression: Use Western Blot or qPCR to confirm that your target protein (e.g., CK2α) is expressed in your cell line at the protein and mRNA level, respectively.
-
Measure Target Activity Directly: If possible, use an assay that directly measures the inhibition of the target's activity (e.g., an in vitro kinase assay with recombinant CK2) to confirm your compound is a potent inhibitor.
-
Probe Downstream Pathways: Measure the effect of your compound on a known downstream substrate of your target. For CK2, this could involve looking at the phosphorylation status of its substrates or changes in the expression of proteins it regulates, such as p53, p21, or c-Myc.[7]
Diagram: Simplified Casein Kinase 2 (CK2) Signaling
Caption: Inhibition of CK2 can reverse its pro-tumorigenic effects.
References
-
Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
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Cozza, G., Pinna, L. A., & Moro, S. (2013). Kinase CK2 Inhibition: An Update. Current Medicinal Chemistry, 20(5), 671-693. [Link]
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Gyimesi, G., Szigeti, A., & Kéri, G. (2021). CK2 Inhibitors Targeting Inside and Outside the Catalytic Box. International Journal of Molecular Sciences, 22(16), 8834. [Link]
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Patsnap. (2024). What are CK2 inhibitors and how do they work? Patsnap Synapse. [Link]
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Bentham Science Publishers. (n.d.). Kinase CK2 Inhibition: An Update. [Link]
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Rasayan Journal of Chemistry. (2022). SYNTHESIS AND ANTICANCER EVALUATION OF NEW 1H-NAPHTHO[2,3-D] IMIDAZOLE-4,9-DIONE-1,2,3 TRIAZOLE HYBRIDS. [Link]
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Gavali, Y. V., & Gupta, A. (2018). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Drug Delivery and Therapeutics, 8(5), 10-17. [Link]
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Various Authors. (n.d.). Approaches to Improve Solubility of Poorly Water Soluble Drugs. Semantic Scholar. [Link]
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Al-Bazzaz, F. Y., & Al-Kotaji, M. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(10), 2147. [Link]
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BioIVT. (n.d.). Cell Permeability Assay. [Link]
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ResearchGate. (2022). SYNTHESIS AND ANTICANCER EVALUATION OF NEW 1H-NAPHTHO[2,3-D] IMIDAZOLE-4,9-DIONE-1,2,3 TRIAZOLE HYBRIDS. [Link]
-
ResearchGate. (2022). Scheme-1: Synthesis of 1,2,3 triazole-1H-naphtho[2,3-d] imidazole-4,9-dione Hybrids. [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-naphtho(2,3-d)triazole. PubChem. [Link]
-
BMG LABTECH. (2007). FITC dextran permeability assay for tight junctions. [Link]
-
Łos, M. J., & Roodhart, J. M. (2017). In Vitro Methods for Measuring the Permeability of Cell Monolayers. Methods in Molecular Biology, 1640, 299-306. [Link]
-
Liu, Y., et al. (2020). Bifunctional Naphtho[2,3-d][6][7][18]triazole-4,9-dione Compounds Exhibit Antitumor Effects In Vitro and In Vivo by Inhibiting Dihydroorotate Dehydrogenase and Inducing Reactive Oxygen Species Production. Journal of Medicinal Chemistry, 63(14), 7633-7652. [Link]
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Mantell Associates. (n.d.). Small Molecules and their Impact in Drug Discovery. [Link]
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da Silva, F. de C., et al. (2019). Design, Synthesis and Biological Evaluation of 1H-1,2,3-Triazole-Linked-1H-Dibenzo[b,h]xanthenes as Inductors of ROS-Mediated Apoptosis in the Breast Cancer Cell Line MCF-7. Medicinal Chemistry, 15(2), 119-129. [Link]
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Al-Warhi, T., et al. (2021). Design, synthesis and pharmacological evaluation of 1,4-naphthoquinone-1,2,3-triazole hybrids as new anticancer agents with multi-kinase inhibitory activity. Bioorganic Chemistry, 115, 105221. [Link]
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Li, W., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology, 12, 746356. [Link]
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Al-Rashed, S., & Al-Otaibi, F. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 16(11), 1593. [Link]
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Yoshimaru, T., et al. (2023). Translatability of in vitro potency to clinical efficacious exposure: A retrospective analysis of FDA-approved targeted small molecule oncology drugs. Clinical and Translational Science, 16(7), 1279-1288. [Link]
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Johns Hopkins University. (n.d.). Design, synthesis, and biological evaluation of 1,2,4-triazole derivatives as potent antitubercular agents. [Link]
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LookChem. (n.d.). 1H-naphtho(2,3-d)triazole. [Link]
-
Galvani, E., et al. (2018). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 38(12), 6573-6579. [Link]
-
Semantic Scholar. (2020). 1,2,3-triazole-dithiocarbamate-naphthalimides: Synthesis, characterization, and biological evaluation. [Link]
-
ResearchGate. (2020). (PDF) 1,2,3-Triazoles: Synthesis and Biological Application. [Link]
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MB-About. (n.d.). Assay Troubleshooting. [Link]
-
National Center for Biotechnology Information. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. [Link]
-
National Center for Biotechnology Information. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. [Link]
-
National Center for Biotechnology Information. (n.d.). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. [Link]
-
National Center for Biotechnology Information. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. [Link]
-
Bentham Science Publishers. (n.d.). Recent Researches in Triazole Compounds as Medicinal Drugs. [Link]
-
ResearchGate. (2025). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. [Link]
-
Taylor & Francis Online. (2019). 2019 White Paper on Recent Issues in Bioanalysis: Chromatographic Assays (Part 1 – Innovation in Small Molecules and Oligonucleotides & Mass Spectrometric Method Development Strategies for Large Molecule Bioanalysis). [Link]
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Technical Support Center: Purity Assessment of 1H-Naphtho(2,3-d)triazole Analogs
Welcome to the technical support center for the analytical assessment of 1H-Naphtho(2,3-d)triazole analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purity analysis for this important class of nitrogen-containing heterocyclic compounds.[1][2] The unique structural characteristics of these molecules necessitate a nuanced approach to method development and troubleshooting. This resource provides in-depth, field-proven insights in a question-and-answer format to directly address challenges encountered during experimentation.
Section 1: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 1H-Naphtho(2,3-d)triazole analogs due to its high resolution and sensitivity.[3][4][5] However, the specific properties of these compounds can lead to various chromatographic challenges.
Frequently Asked Questions & Troubleshooting
Question 1: I'm observing poor peak shape (tailing or fronting) for my naphthotriazole analog. What are the likely causes and how can I fix it?
Answer: Poor peak shape is a common issue and can often be traced back to several factors related to the analyte, mobile phase, or column.
-
Secondary Interactions: The nitrogen atoms in the triazole ring can interact with residual silanols on the silica-based stationary phase, leading to peak tailing.
-
Solution:
-
Lower Mobile Phase pH: Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can protonate the silanols, minimizing these secondary interactions.
-
Use a Base-Deactivated Column: Employing a column specifically designed for the analysis of basic compounds, often labeled as "base-deactivated," can significantly improve peak shape.
-
Competitive Amine: In some cases, adding a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase can block the active sites on the stationary phase.
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.
-
Question 2: My retention times are drifting with each injection. What should I investigate?
Answer: Retention time drift can compromise the reliability of your results. The issue usually lies with the HPLC system or the column's environment.[6][7]
-
Column Equilibration: Insufficient equilibration time between gradient runs is a frequent cause of retention time shifts.
-
Solution: Increase the column equilibration time in your method to ensure the column returns to the initial mobile phase conditions before the next injection.[6]
-
-
Mobile Phase Composition:
-
Solution:
-
Fresh Mobile Phase: Prepare fresh mobile phase daily. Over time, volatile organic solvents can evaporate, changing the mobile phase composition.
-
Degassing: Ensure your mobile phase is properly degassed to prevent air bubbles from entering the pump and causing flow rate fluctuations.[7]
-
-
-
Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the column's performance.
-
Solution: Use a column oven to maintain a consistent temperature for the column.[6]
-
-
Pump Performance: Worn pump seals or malfunctioning check valves can lead to an inconsistent flow rate.
-
Solution: Perform routine maintenance on your HPLC pump, including checking for leaks and replacing seals as needed.[7]
-
Experimental Protocol: General Purpose RP-HPLC Method
This protocol provides a starting point for the purity analysis of 1H-Naphtho(2,3-d)triazole analogs. Optimization will likely be required based on the specific analog.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV-Vis analysis of the compound)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.
Workflow Diagram: HPLC Troubleshooting
Sources
- 1. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 2. An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN108572228B - A kind of HPLC determination method of 5-butylbenzotriazole and impurities thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
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- 7. jetir.org [jetir.org]
Validation & Comparative
A Comparative Guide to Corrosion Inhibition: 1H-Naphtho(2,3-d)triazole vs. Benzotriazole
For researchers and professionals in materials science, chemical engineering, and drug development, the mitigation of corrosion is a critical endeavor to ensure the longevity and reliability of metallic components. Among the arsenal of corrosion inhibitors, heterocyclic organic compounds have proven to be particularly effective. Benzotriazole (BTA) is a well-established and widely utilized inhibitor, especially for copper and its alloys. However, the quest for enhanced performance has led to the investigation of structurally related molecules. This guide provides an in-depth, objective comparison of 1H-Naphtho(2,3-d)triazole (naphthotriazole) and benzotriazole as corrosion inhibitors, supported by experimental data and theoretical insights.
Introduction to the Inhibitors
Benzotriazole (C₆H₅N₃) is a heterocyclic compound renowned for its ability to form a protective film on metal surfaces, thereby stifling corrosive processes.[1][2] Its efficacy has made it a benchmark in corrosion inhibition research and industrial applications.[3]
1H-Naphtho(2,3-d)triazole (C₁₀H₇N₃), an analogue of BTA with a naphthalene ring fused to the triazole ring, has been investigated as a potentially superior corrosion inhibitor. The larger molecular structure of naphthotriazole is theorized to enhance its protective capabilities.
Mechanism of Corrosion Inhibition
The primary mechanism by which both benzotriazole and naphthotriazole inhibit corrosion is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This process involves the interaction of the lone pair electrons of the nitrogen atoms in the triazole ring with the vacant d-orbitals of the metal atoms.[2]
Benzotriazole (BTA):
BTA is known to form a polymeric complex with metal ions, such as the [Cu(I)BTA]n film on copper surfaces. This film acts as a physical barrier, preventing the diffusion of corrosive species to the metal surface.[2] The formation of this protective layer is a result of chemisorption, where strong coordinate bonds are formed between the nitrogen atoms of the BTA molecule and the metal surface.[1]
1H-Naphtho(2,3-d)triazole (Naphthotriazole):
Theoretical studies employing Density Functional Theory (DFT) have shown that the molecule-surface bond strength increases with molecular size, following the trend: triazole < benzotriazole < naphthotriazole.[4] This increased bond strength is attributed to the larger π-electron system of the naphthalene moiety, which enhances the adsorption and protective film formation on the metal surface. The increased electron-donating ability of naphthotriazole facilitates a stronger interaction with the metal, leading to a more robust and stable protective layer.
Performance Comparison: Experimental Data
While direct, side-by-side comparisons using modern electrochemical techniques are not abundant in recent literature, historical studies and theoretical calculations provide a strong basis for evaluating the relative performance of these two inhibitors.
Weight Loss Measurements:
Weight loss is a traditional and straightforward method for assessing corrosion inhibition efficiency. The following table summarizes comparative data for copper in various solutions.
| Inhibitor | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| Benzotriazole | 0.1 M H₂SO₄ | 0.02% | 98 | N/A |
| Naphthotriazole | 0.1 M H₂SO₄ | 0.02% | 100 | N/A |
| Benzotriazole | Tap Water | 0.001 M | Fair | N/A |
| Naphthotriazole | Tap Water | 0.001 M | Good | N/A |
Note: The data presented is compiled from various sources and is intended for comparative purposes. Absolute values can vary based on specific experimental conditions.
The data consistently indicates that naphthotriazole provides superior protection compared to benzotriazole under similar conditions.
Electrochemical Studies:
Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide detailed insights into the kinetics of corrosion and the properties of the inhibitor film.
-
Potentiodynamic Polarization: This technique measures the corrosion current density (i_corr), which is directly proportional to the corrosion rate. A lower i_corr value signifies better inhibition.
-
Electrochemical Impedance Spectroscopy (EIS): EIS probes the resistive and capacitive properties of the inhibitor film. A higher charge transfer resistance (R_ct) indicates a more effective protective barrier.
Experimental Methodologies: A Self-Validating System
To ensure the reliability and reproducibility of corrosion inhibition studies, standardized experimental protocols are essential. The following outlines the methodologies for key experiments based on ASTM standards.
Potentiodynamic Polarization Measurements (based on ASTM G59)
This method is used to determine the corrosion current density (i_corr) and to identify the inhibitor as anodic, cathodic, or mixed-type.
Experimental Workflow:
Workflow for Potentiodynamic Polarization Measurement
Step-by-Step Protocol:
-
Specimen Preparation: The metal specimen (working electrode) is mechanically polished to a mirror finish, followed by degreasing and rinsing with deionized water.
-
Electrochemical Cell Setup: A standard three-electrode cell is used, with the prepared metal specimen as the working electrode, a platinum or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
-
Solution Immersion: The cell is filled with the corrosive solution, either with or without the inhibitor at a specified concentration.
-
Open Circuit Potential (OCP) Measurement: The OCP is monitored until a stable value is reached, indicating the system has reached equilibrium.
-
Potentiodynamic Scan: A potential scan is applied, typically starting from a potential cathodic to the OCP and scanning towards a more anodic potential at a slow scan rate (e.g., 0.167 mV/s) to ensure a quasi-steady state.[5]
-
Data Acquisition and Analysis: The resulting current density is plotted against the applied potential on a logarithmic scale (Tafel plot). The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr).
The inhibition efficiency (IE%) is calculated using the following equation:
IE% = [(i°_corr - i_corr) / i°_corr] x 100
where i°_corr and i_corr are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Electrochemical Impedance Spectroscopy (EIS) (based on ASTM G106)
EIS is a non-destructive technique that provides information on the resistance and capacitance of the protective film formed by the inhibitor.
Experimental Workflow:
Workflow for Electrochemical Impedance Spectroscopy Measurement
Step-by-Step Protocol:
-
Cell and Specimen Preparation: The setup is identical to that used for potentiodynamic polarization.
-
Stabilization: The working electrode is immersed in the test solution until a stable OCP is achieved.
-
EIS Measurement: A small amplitude sinusoidal AC voltage (typically 10 mV) is applied to the working electrode at the OCP over a wide range of frequencies (e.g., from 100 kHz down to 10 mHz).[6]
-
Data Acquisition: The impedance response of the system is measured at each frequency.
-
Data Analysis: The data is presented as Nyquist and Bode plots. The Nyquist plot typically shows a semicircle, the diameter of which corresponds to the charge transfer resistance (R_ct). A larger semicircle diameter indicates a higher R_ct and better corrosion inhibition. The data is often fitted to an equivalent electrical circuit (EEC) to model the electrochemical interface and extract quantitative parameters.
The inhibition efficiency (IE%) can also be calculated from the R_ct values:
IE% = [(R_ct - R°_ct) / R_ct] x 100
where R°_ct and R_ct are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
Conclusion
Based on available experimental data and theoretical calculations, 1H-Naphtho(2,3-d)triazole demonstrates superior corrosion inhibition performance compared to the widely used benzotriazole, particularly for copper and its alloys. The larger molecular structure and extended π-electron system of naphthotriazole contribute to a stronger adsorption on the metal surface, resulting in a more robust and protective barrier against corrosion.
References
-
ASTM G106-89(1999) - Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements. (n.d.). Retrieved from [Link]
-
Gamry Instruments. (2019). Potentiodynamic and Cyclic Polarization Scans. Retrieved from [Link]
-
Kim, S. K., et al. (2021). Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue. Materials, 14(11), 2825. Retrieved from [Link]
- Leblanc, P., & Slepski, P. (2007). Electrochemical impedance spectroscopy (EIS) as a tool for measuring corrosion of polymer-coated fasteners used in treated wood.
-
Scribd. (n.d.). ASTM G59. Retrieved from [Link]
-
Scribd. (n.d.). ASTM G59 97 2020. Retrieved from [Link]
-
Scribd. (n.d.). ASTM G59-97 (2003) Conducting Potentiodynamic Polarization Resistance Measurements. Retrieved from [Link]
-
Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (n.d.). Retrieved from [Link]
- Sung, Y.-H., & Kim, Y.-G. (2010). Polarization Behavior and Corrosion Inhibition of Copper in Acidic Chloride Solution Containing Benzotriazole. International Journal of Electrochemical Science, 5, 128-143.
-
Techstreet. (n.d.). ASTM G106-89 - Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements. Retrieved from [Link]
-
Kokalj, A., et al. (2011). Triazole, benzotriazole, and naphthotriazole as copper corrosion inhibitors: I. Molecular electronic and adsorption properties. ChemPhysChem, 12(18), 3547-55. Retrieved from [Link]
Sources
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- 2. Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. researchgate.net [researchgate.net]
- 5. Potentiodynamic Scan/Cyclic Polarization Gamry Instruments [gamry.com]
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A Researcher's Guide to the Structure-Activity Relationship of 1H-Naphtho(2,3-d)triazole Derivatives as DHODH Inhibitors
In the landscape of modern drug discovery, particularly in oncology, the enzyme dihydroorotate dehydrogenase (DHODH) has emerged as a compelling therapeutic target.[1][2] DHODH is a crucial mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, which are essential for the production of DNA and RNA.[2][3][4] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway, making DHODH an attractive target for therapeutic intervention.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising class of DHODH inhibitors: the 1H-Naphtho(2,3-d)triazole derivatives. We will delve into the chemical modifications that enhance inhibitory activity, compare their performance with other DHODH inhibitors, and provide detailed experimental protocols for their evaluation.
The 1H-Naphtho(2,3-d)triazole Scaffold: A Privileged Structure for DHODH Inhibition
The 1H-Naphtho(2,3-d)triazole-4,9-dione core has been identified as a potent scaffold for the development of DHODH inhibitors.[3][5] This tricyclic system provides a rigid framework that can be strategically decorated with various substituents to optimize interactions with the DHODH active site. The exploration of this scaffold has led to the discovery of highly potent inhibitors with nanomolar efficacy.[5]
Unraveling the Structure-Activity Relationship (SAR)
A systematic investigation into the SAR of 1H-Naphtho(2,3-d)triazole derivatives has revealed key structural features that govern their DHODH inhibitory potency. The core structure can be divided into three main regions for modification: the triazole ring, the phenyl ring attached to the triazole, and the naphthoquinone moiety.
Substitutions on the Phenyl Ring
The nature and position of substituents on the phenyl ring attached to the triazole nitrogen have a profound impact on the inhibitory activity.
-
Halogenation: The introduction of halogens, particularly fluorine and chlorine, at the meta and para positions of the phenyl ring generally leads to a significant increase in potency. For instance, compounds with a 3-chloro-4-fluorophenyl group have demonstrated exceptional inhibitory activity.[6] This is likely due to favorable hydrophobic and electrostatic interactions within the binding pocket of DHODH.
-
Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents play a crucial role. While a comprehensive comparison is compound-specific, electron-withdrawing groups in many cases tend to enhance activity.
Modifications of the Naphthoquinone Ring
The naphthoquinone part of the scaffold also presents opportunities for optimization.
-
Substitution at the 6-position: The introduction of a fluorine atom at the 6-position of the naphthoquinone ring has been shown to be beneficial for activity.[6] This modification can alter the electronic properties of the ring system and potentially form additional interactions with the enzyme.
The following table summarizes the SAR of key 1H-Naphtho(2,3-d)triazole-4,9-dione derivatives as human DHODH (hDHODH) inhibitors.[5]
| Compound | R1 | R2 | R3 | hDHODH IC50 (nM) |
| 3s | H | H | H | Moderate |
| 11k | H | 4-CF3 | H | 9 |
| 11l | H | 3-Cl, 4-F | H | 4.5 |
| Reference (Brequinar) | - | - | - | 25 |
Data extracted from a study on bifunctional Naphtho[2,3-d][1][5][6]triazole-4,9-dione compounds.[5]
Binding Mode and Interactions with DHODH
The high potency of these inhibitors is rationalized by their specific interactions within the ubiquinone binding pocket of DHODH. Co-crystal structures have revealed that these molecules establish a network of hydrogen bonds and hydrophobic interactions.[5]
Key interactions include:
-
Hydrogen Bonding: The carbonyl groups of the naphthoquinone moiety can form hydrogen bonds with key amino acid residues in the active site.
-
Hydrophobic Interactions: The aromatic rings of the scaffold and its substituents fit snugly into a hydrophobic pocket, contributing significantly to the binding affinity.
Caption: Binding interactions of 1H-Naphtho(2,3-d)triazole derivatives within the DHODH active site.
Comparison with Other DHODH Inhibitors
The 1H-Naphtho(2,3-d)triazole derivatives exhibit comparable or superior potency to other well-known DHODH inhibitors, such as Brequinar and Leflunomide.[4][5] Their nanomolar IC50 values place them among the most potent DHODH inhibitors discovered to date. Furthermore, some derivatives have shown additional beneficial properties, such as the induction of reactive oxygen species (ROS), which can contribute to their anticancer effects.[5]
Experimental Protocols
To ensure the reproducibility and accuracy of SAR studies, standardized experimental protocols are essential.
Human DHODH Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against human DHODH.
Workflow:
Caption: Workflow for the in vitro DHODH inhibition assay.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100.
-
Recombinant human DHODH enzyme.
-
Substrates: Dihydroorotate and Decylubiquinone.
-
Electron Acceptor: 2,6-dichloroindophenol (DCIP).
-
Test compounds dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of assay buffer.
-
Add 1 µL of the test compound at various concentrations.
-
Add 25 µL of the DHODH enzyme solution.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of a substrate mixture containing dihydroorotate and decylubiquinone.
-
Immediately monitor the decrease in absorbance of DCIP at 600 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Conclusion
The 1H-Naphtho(2,3-d)triazole-4,9-dione scaffold represents a highly promising starting point for the development of novel and potent DHODH inhibitors. The detailed SAR studies have provided a clear roadmap for optimizing the potency of these compounds. The exceptional in vitro activity, coupled with a well-understood binding mode, makes these derivatives attractive candidates for further preclinical and clinical development as potential anticancer agents. The dual-action mechanism of some of these compounds, involving both DHODH inhibition and ROS induction, further enhances their therapeutic potential.[5]
References
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[Bifunctional Naphtho[2,3-d][1][5][6]triazole-4,9-dione Compounds Exhibit Antitumor Effects In Vitro and In Vivo by Inhibiting Dihydroorotate Dehydrogenase and Inducing Reactive Oxygen Species Production.]([Link]) J Med Chem. 2020 Jul 23;63(14):7633-7652.
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[Discovery and structure-activity relationship studies of 1-aryl-1H-naphtho[2,3-d][1][5][6]triazole-4,9-dione derivatives as potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and trytophan 2,3-dioxygenase (TDO).]([Link]) Eur J Med Chem. 2020 Dec 1:207:112703.
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J Hematol Oncol. 2021; 14: 61.
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[Discovery and structure-activity relationship studies of 1-aryl-1H-naphtho[2,3-d][1][5][6]triazole-4,9-dione derivatives…]([Link]) European Journal of Medicinal Chemistry, 2020, 207, 112703.
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In Vivo Validation of 1H-Naphtho[2,3-d]triazole Compounds: A Comparative Guide to Anticancer Efficacy
This guide provides an in-depth analysis of the in vivo validation of 1H-Naphtho[2,3-d]triazole compounds as potent anticancer agents. It is designed for researchers, scientists, and drug development professionals seeking to understand the preclinical efficacy and underlying mechanisms of this promising class of molecules. We will delve into a specific case study of a highly active derivative, comparing its performance with alternative therapeutic strategies and providing detailed experimental protocols to support further research and development.
Introduction: The Therapeutic Potential of 1H-Naphtho[2,3-d]triazoles
The 1H-Naphtho[2,3-d]triazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Within the realm of oncology, derivatives of this heterocyclic system, particularly the 1H-naphtho[2,3-d]triazole-4,9-diones, have garnered significant attention for their potent cytotoxic effects against various cancer cell lines. While numerous studies have documented their in vitro activity, the successful translation of these findings into preclinical in vivo models is a critical step in the drug development pipeline. This guide will focus on the in vivo validation of these compounds, providing a comparative perspective on their anticancer efficacy.
A Case Study in In Vivo Efficacy: The Dual-Action Inhibitor 11l
A groundbreaking study has identified a series of bifunctional Naphtho[2,3-d][1][2][3]triazole-4,9-dione compounds with potent in vivo antitumor effects. Among these, compound 11l has demonstrated significant promise.[1] This section will dissect the in vivo validation of compound 11l, setting a benchmark for comparison.
Mechanism of Action: A Two-Pronged Attack on Cancer Cells
The potent anticancer activity of compound 11l stems from a dual mechanism of action: the inhibition of human dihydroorotate dehydrogenase (hDHODH) and the induction of reactive oxygen species (ROS).[1]
-
hDHODH Inhibition: hDHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the proliferation of rapidly dividing cancer cells.[1][3][4][5][6] By inhibiting this enzyme, compound 11l effectively starves cancer cells of the necessary building blocks for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[1]
-
ROS Induction: The 1,4-benzoquinone moiety within the structure of compound 11l is capable of inducing the production of ROS.[1] Elevated levels of ROS create a state of oxidative stress within cancer cells, damaging cellular components and triggering apoptotic pathways.[1][7][8][9][10][11]
This dual-action mechanism provides a powerful and selective approach to targeting cancer cells.
Raji xenograft model establishment workflow.
Compound Formulation and Administration
For in vivo studies, poor aqueous solubility of the compounds is a common challenge. Nanocrystallization is an effective strategy to enhance bioavailability.
Materials:
-
1H-Naphtho[2,3-d]triazole compound (e.g., 11l)
-
Suitable stabilizer (e.g., Pluronic F127)
-
High-pressure homogenizer or similar nanoparticle production equipment
-
Sterile vehicle for injection (e.g., saline)
Procedure:
-
Prepare a presuspension of the compound in a stabilizer solution.
-
Subject the suspension to high-pressure homogenization to produce a nanosuspension.
-
Characterize the nanocrystals for particle size and distribution.
-
Dilute the nanosuspension in a sterile vehicle to the desired concentration for injection.
-
Administer the formulation to the tumor-bearing mice via the desired route (e.g., intravenous, intraperitoneal). The dosing schedule will depend on the pharmacokinetic properties of the compound.
Evaluation of Antitumor Efficacy and Toxicity
Procedure:
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.
-
Administer the compound or vehicle control according to the predetermined schedule.
-
Measure tumor volume (e.g., using the formula: Volume = 0.5 x length x width²) and body weight of the mice regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors.
-
Calculate the tumor growth inhibition (TGI) as a percentage.
-
For toxicity assessment, monitor the mice for any signs of distress, and collect blood and major organs for histopathological analysis.
Discussion and Future Directions
The in vivo validation of compound 11l provides strong evidence for the therapeutic potential of the 1H-Naphtho[2,3-d]triazole class of compounds. The dual mechanism of hDHODH inhibition and ROS induction is a particularly attractive feature that may lead to improved efficacy and a lower likelihood of resistance.
However, further research is needed to fully realize the clinical potential of these compounds. Future studies should focus on:
-
Comparative in vivo studies: Head-to-head comparisons of different 1H-Naphtho[2,3-d]triazole derivatives in the same animal model are necessary to identify the most potent and well-tolerated candidates.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial for optimizing dosing regimens.
-
Evaluation in a broader range of cancer models: The efficacy of these compounds should be tested in other preclinical models, including patient-derived xenografts (PDXs), to assess their activity against a more diverse range of tumors.
-
Combination therapies: Investigating the synergistic effects of 1H-Naphtho[2,3-d]triazole compounds with other anticancer agents could lead to more effective treatment strategies.
References
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Bifunctional Naphtho[2,3-d]t[1][2][3]riazole-4,9-dione Compounds Exhibit Antitumor Effects In Vitro and In Vivo by Inhibiting Dihydroorotate Dehydrogenase and Inducing Reactive Oxygen Species Production. ([Link])
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Raji Xenograft Model. ([Link])
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Dihydroorotate dehydrogenase inhibition acts synergistically with tyrosine kinase inhibitors to induce apoptosis of mantle cell lymphoma cells. ([Link])
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Promising therapeutic effects of pyrimidine synthesis inhibition by a novel dihydroorotate dehydrogenase inhibitor in small cell lung cancer. ([Link])
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Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy. ([Link])
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DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. ([Link])
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Raji Xenograft Model. ([Link])
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Oxidative Stress Inducers in Cancer Therapy: Preclinical and Clinical Evidence. ([Link])
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Anti-tumor Efficacy of CD19 CAR-T in a Raji B Cell Xenografted Mouse Model. ([Link])
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In Vitro and In Vivo Biological Evaluation of Novel 1,4-Naphthoquinone Derivatives as Potential Anticancer Agents. ([Link])
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Reactive oxygen species in cancer: Current findings and future directions. ([Link])
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1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. ([Link])
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Novel Strategies for Tumor Treatment: Harnessing ROS-Inducing Active Ingredients from Traditional Chinese Medicine Through Multifunctional Nanoformulations. ([Link])
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Scheme-1: Synthesis of 1,2,3 triazole-1H-naphtho[2,3-d] imidazole-4,9-dione Hybrids. ([Link])
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Understanding of ROS-Inducing Strategy in Anticancer Therapy. ([Link])
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Induction of oxidative stress by anticancer drugs in the presence and absence of cells. ([Link])
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Characterization of a xenograft model for anti-CD19 CAR T cell studies. ([Link])
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Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ([Link])
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Recent updates on 1,2,3-triazole-containing hybrids with in vivo therapeutic potential against cancers: A mini-review. ([Link])
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Bifunctional Naphtho[2,3-d]t[1][2][3]riazole-4,9-dione Compounds Exhibit Antitumor Effects In Vitro and In Vivo by Inhibiting Dihydroorotate Dehydrogenase and Inducing Reactive Oxygen Species Production. ([Link])
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Targeting B Cell malignancies? Raji-Luc is a model to test CD19-directed CAR-T cells and other novel approaches. ([Link])
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Development of novel 1,2,4-triazole containing compounds with anticancer and potent anti-CB1 activity. ([Link])
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Anticancer properties of 1,2,4-triazole derivatives (literature review). ([Link])
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Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. ([Link])
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Development of novel 1,2,4-triazole containing compounds with anticancer and potent anti-CB1 activity. ([Link])
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Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. ([Link])
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A Comparative Analysis of 1H-Naphtho[2,3-d]triazole Derivatives as Emerging Anticancer Agents
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of oncology research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Heterocyclic compounds have long been a cornerstone in the development of anticancer drugs, owing to their diverse chemical structures and ability to interact with a wide array of biological targets. Among these, the 1H-naphtho[2,3-d]triazole scaffold has emerged as a promising pharmacophore, demonstrating significant potential in the inhibition of cancer cell proliferation. This guide provides a comprehensive comparative analysis of 1H-naphtho[2,3-d]triazole derivatives against other established heterocyclic anticancer agents, supported by experimental data and mechanistic insights.
The Rise of 1H-Naphtho[2,3-d]triazole Derivatives in Oncology
The 1H-naphtho[2,3-d]triazole core, a fused tricyclic system, offers a unique three-dimensional structure that can be strategically modified to achieve potent and selective anticancer activity. The naphthoquinone moiety, a key component of this scaffold, is a well-recognized pharmacophore present in several clinically used anticancer drugs, including doxorubicin and mitoxantrone. This inherent characteristic, combined with the versatility of the triazole ring for forming various non-covalent interactions, makes 1H-naphtho[2,3-d]triazole derivatives a compelling class of compounds for targeted cancer therapy.
Recent studies have highlighted the ability of these derivatives to exert cytotoxic effects against a range of cancer cell lines, including breast (MCF-7), cervical (HeLa), and lung (A-549) cancers. The primary mechanisms of action identified to date include the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.
Comparative Cytotoxicity: 1H-Naphtho[2,3-d]triazoles vs. Other Heterocyclic Agents
A critical aspect of evaluating any new class of anticancer agents is to benchmark their performance against existing therapies. The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative 1H-naphtho[2,3-d]triazole derivatives in comparison to established heterocyclic anticancer drugs. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Compound Class | Representative Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| 1H-Naphtho[2,3-d]triazole | 10a (1H-naphtho[2,3-d]imidazole-4,9-dione-1,2,3-triazole hybrid) | MCF-7 (Breast) | 1.53 ± 0.23 | [1] |
| HeLa (Cervical) | 4.52 ± 0.65 | [1] | ||
| A-549 (Lung) | 1.45 ± 0.25 | [1] | ||
| 11l (Naphtho[2,3-d][2][3][4]triazole-4,9-dione derivative) | Leukemia Cells | Potent Inhibition (nM range) | [5][6] | |
| Indole-based | Sunitinib (FDA-approved) | Various | Varies (nM to low µM) | [7] |
| Vincristine (FDA-approved) | Various | Varies (nM range) | [7] | |
| Quinoline-based | Bosutinib (FDA-approved) | Various | Varies (nM range) | [8] |
| Lenvatinib (FDA-approved) | Various | Varies (nM to low µM) | [8] | |
| Pyrimidine-based | 5-Fluorouracil (FDA-approved) | Various | Varies (µM range) | [9][10] |
| Gemcitabine (FDA-approved) | Various | Varies (nM to µM range) | [11] |
Mechanistic Insights: Unraveling the Anticancer Action
The anticancer effects of 1H-naphtho[2,3-d]triazole derivatives are multifaceted, targeting several key cellular processes involved in cancer progression.
Inhibition of Receptor Tyrosine Kinases: The EGFR Pathway
A primary mechanism of action for several 1H-naphtho[2,3-d]triazole derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling events that promote cell proliferation, survival, and metastasis.[12][13] By binding to the ATP-binding site of the EGFR kinase domain, these compounds can effectively block its activity and halt the oncogenic signaling.
Induction of Apoptosis: The Intrinsic and Extrinsic Pathways
A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis. 1H-Naphtho[2,3-d]triazole derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[5] This dual-pronged attack ensures the efficient elimination of cancer cells.
Cell Cycle Arrest: Halting Uncontrolled Proliferation
Cancer is characterized by dysregulated cell cycle progression. 1H-Naphtho[2,3-d]triazole derivatives have demonstrated the ability to arrest the cell cycle at the G1 and G2/M checkpoints.[5][14] This prevents cancer cells from proceeding through division, ultimately leading to a halt in tumor growth.
Experimental Protocols: A Guide for In Vitro Evaluation
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the anticancer activity of 1H-naphtho[2,3-d]triazole derivatives.
MTT Assay for Cell Viability
This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 1H-naphtho[2,3-d]triazole derivative and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[15][16]
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with the 1H-naphtho[2,3-d]triazole derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.[17][18]
Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The relative fluorescence intensity corresponds to the DNA content and allows for the quantification of cells in the G0/G1, S, and G2/M phases.[2][5]
Conclusion and Future Directions
1H-Naphtho[2,3-d]triazole derivatives represent a promising class of heterocyclic compounds with significant potential for the development of novel anticancer therapies. Their multifaceted mechanisms of action, including the inhibition of key signaling pathways like EGFR, induction of apoptosis, and cell cycle arrest, make them attractive candidates for further investigation.
Future research should focus on optimizing the structure-activity relationship of these compounds to enhance their potency and selectivity. In vivo studies are crucial to validate the preclinical findings and to assess their pharmacokinetic and pharmacodynamic properties. Furthermore, exploring the potential of these derivatives in combination therapies with existing anticancer drugs could lead to synergistic effects and overcome drug resistance. The continued exploration of the 1H-naphtho[2,3-d]triazole scaffold holds great promise for enriching the arsenal of anticancer agents available to clinicians and improving patient outcomes.
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A Researcher's Guide to Validating Ligand Binding: 1H-Naphtho[2,3-d]triazole Derivatives and Protein Kinase CK2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1H-Naphtho[2,3-d]triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a variety of enzymes. A prominent and therapeutically relevant target for derivatives of this class is Protein Kinase CK2 (formerly Casein Kinase 2).[1] CK2 is a highly pleiotropic and constitutively active serine/threonine kinase that is implicated in a wide array of cellular processes, including cell growth, proliferation, and suppression of apoptosis.[2][3] Its upregulation is a hallmark of many cancers, making it a compelling target for therapeutic intervention.[2][3][4]
This guide provides a comprehensive overview of methodologies for validating the binding affinity of 1H-Naphtho[2,3-d]triazole-based inhibitors to CK2. We will compare the binding affinities of notable CK2 inhibitors, delve into the causality behind experimental choices for affinity determination, and provide detailed, field-proven protocols for key validation techniques.
Comparative Analysis of CK2 Inhibitors
The validation of a new potential inhibitor requires a quantitative comparison to existing standards and alternative compounds. The binding affinity, often expressed as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50), is a critical parameter in this assessment. A lower value for these metrics typically indicates a more potent inhibitor.
Derivatives of the 1H-Naphtho[2,3-d]triazole class, such as 4,5,6,7-tetrabromo-1H-benzotriazole (TBB), have been instrumental in the study of CK2.[1] However, to provide a broader context for validation, the following table compares the binding affinities of TBB with other well-characterized CK2 inhibitors from different chemical classes.
| Inhibitor | Chemical Class | Binding Affinity (Ki/IC50) | Target Enzyme |
| TBB | Polyhalogenated Benzotriazole | Ki: 0.4 µM[1] | Human CK2 |
| DMAT | Polyhalogenated Benzimidazole | Ki: 0.04 µM[1] | Human CK2 |
| CX-4945 (Silmitasertib) | Indoloquinazoline derivative | IC50: 1 nM, Ki: 0.38 nM[5][6] | Human CK2 |
| DRB | Benzimidazole Riboside | IC50: 15 µM, Ki: 23 µM[5] | Human CK2 |
| IQA | Indoloquinazoline derivative | Ki: 0.17 µM[1] | Human CK2 |
This table presents a selection of published binding affinity values. Experimental conditions can vary, and direct comparison should be made with caution.
CX-4945 (Silmitasertib) is a particularly potent inhibitor that has advanced to clinical trials, making it a crucial benchmark for any new CK2 inhibitor.[2] Its high affinity is attributed to strong interactions within the ATP-binding pocket of CK2.[5][6]
Experimental Validation Protocols
The choice of assay for determining binding affinity is critical and depends on the specific research question, the available instrumentation, and the properties of the inhibitor and target enzyme. Here, we detail three orthogonal, industry-standard techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).
Isothermal Titration Calorimetry (ITC)
Principle & Causality: ITC directly measures the heat released or absorbed during a binding event.[7][8] It is considered the gold standard for characterizing binding interactions because it provides a complete thermodynamic profile of the interaction (Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)) in a single, label-free experiment.[8][9] The direct measurement of heat change provides unambiguous evidence of binding and is less prone to artifacts that can affect other methods.
Experimental Workflow for ITC:
Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.
Step-by-Step Protocol:
-
Protein Preparation: Dialyze purified CK2 enzyme extensively against the chosen assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP). The final concentration should be accurately determined (e.g., via A280 measurement) and is typically in the range of 10-50 µM.
-
Ligand Preparation: Dissolve the 1H-Naphtho[2,3-d]triazole derivative in the exact same buffer used for the protein dialysis to minimize heats of dilution. The ligand concentration in the syringe should be 10-20 times higher than the protein concentration in the cell.
-
Instrument Setup: Thoroughly clean the ITC instrument. Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections (e.g., 2 µL) of the ligand into the protein solution while monitoring the heat change. The experiment should continue until the binding sites are saturated, indicated by the return of the heat signal to the baseline level of dilution heat.
-
Data Analysis: Integrate the heat pulses from each injection to generate a binding isotherm. Fit this curve to a suitable binding model (e.g., one-site binding) to determine the Kd, stoichiometry, and enthalpy of binding.[9][10]
Surface Plasmon Resonance (SPR)
Principle & Causality: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[11][12] This allows for the real-time monitoring of binding events, providing not only the equilibrium dissociation constant (Kd) but also the kinetic parameters of association (ka) and dissociation (kd).[12][13] Understanding the kinetics can be crucial, as inhibitors with similar affinities can have vastly different residence times on the target, which can impact their pharmacological effect.
Experimental Workflow for SPR:
Caption: Workflow for a competitive Fluorescence Polarization (FP) assay.
Step-by-Step Protocol:
-
Tracer Selection: Identify or synthesize a fluorescently labeled molecule (a tracer) that is known to bind to the ATP pocket of CK2. The tracer's affinity should be suitable for the assay window.
-
Assay Setup: In a microplate, add fixed concentrations of the CK2 enzyme and the fluorescent tracer. Then, add the unlabeled 1H-Naphtho[2,3-d]triazole inhibitor across a range of concentrations.
-
Incubation: Incubate the plate for a sufficient time to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization in each well using a plate reader equipped with polarizing filters. [14]5. Data Analysis: As the concentration of the unlabeled inhibitor increases, it will displace the fluorescent tracer from the CK2 binding site, causing a decrease in the measured polarization. Plot the polarization values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the tracer's Kd and concentration.
Conclusion
Validating the binding affinity of a novel inhibitor like a 1H-Naphtho[2,3-d]triazole derivative to its target enzyme, CK2, is a multi-faceted process that demands rigorous experimental design and data interpretation. By employing a combination of orthogonal, high-integrity techniques such as ITC, SPR, and FP, researchers can build a self-validating dataset. This approach not only provides a confident measure of binding affinity but also delivers deeper insights into the thermodynamic and kinetic properties of the interaction, which are essential for guiding rational drug design and development.
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Piliarik, M., et al. (2008). Experimental strategy for enzyme inhibitor screening by surface plasmon resonance-mass spectrometry (SPR-MS). ResearchGate. [Link]
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A Researcher's Guide to De-risking 1H-Naphtho(2,3-d)triazole-Based Drugs: A Multi-faceted Approach to Off-Target Effect Assessment
The 1H-Naphtho(2,3-d)triazole scaffold is a privileged structure in modern medicinal chemistry, serving as the backbone for potent inhibitors targeting a range of enzymes, including kinases, dihydroorotate dehydrogenase (hDHODH), and indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3] Their rigid, planar structure allows for effective interaction within ATP-binding sites and other enzymatic clefts, leading to promising therapeutic candidates, particularly in oncology.[4][5] However, this same chemical versatility presents a significant challenge: the potential for unintended interactions with structurally similar proteins, leading to off-target effects.
These off-target activities can range from undermining therapeutic efficacy to causing severe toxicity, and are a primary cause of late-stage drug development failures.[6][7] Therefore, a rigorous, multi-pronged strategy to identify and characterize off-target effects early in the discovery pipeline is not just a regulatory requirement but a scientific imperative.[8][9][10] This guide provides a comprehensive framework for researchers, outlining an integrated workflow of computational, biochemical, and cell-based methodologies to build a robust safety and selectivity profile for novel 1H-Naphtho(2,3-d)triazole-based drug candidates.
The Strategic Workflow for Off-Target Assessment
A successful off-target assessment strategy is sequential and iterative, moving from broad, predictive methods to highly specific, biologically relevant assays. Each stage informs the next, allowing for data-driven decisions that conserve resources and focus on the most promising candidates.
Caption: Integrated workflow for assessing off-target effects.
Phase 1: In Silico Prediction - The Digital First Pass
Before committing to expensive and time-consuming wet lab experiments, computational methods provide a crucial first look at the potential off-target landscape.[11] These approaches leverage vast databases of known drug-target interactions to predict liabilities based on the chemical structure of your naphthotriazole derivative.
The primary value here is hypothesis generation. An in silico approach can predict, for example, that a compound designed as a CDK2 inhibitor might also interact with other CMGC family kinases due to ATP-binding site homology. This allows for a more informed design of subsequent biochemical screens.
Common Methodologies:
-
Ligand-Based Methods: These methods, such as 2D fingerprint similarity (e.g., SEA algorithm) or 3D shape matching, compare the candidate molecule to a library of compounds with known biological activities.[12][13] The underlying principle is that structurally similar molecules are likely to have similar biological targets.
-
Structure-Based Methods: If the 3D structure of potential off-target proteins is known, molecular docking can be used to predict the binding affinity and pose of the naphthotriazole derivative within the protein's active site. This can help prioritize predicted off-targets for experimental validation.
It is critical to understand that in silico tools are predictive, not definitive.[14][15] Results can vary significantly between different algorithms, and they require experimental validation to confirm any predicted interactions.[16]
Phase 2: In Vitro Biochemical Screening - Quantifying Interactions
Biochemical assays are the gold standard for confirming direct drug-protein interactions and determining their potency. For 1H-Naphtho(2,3-d)triazole derivatives, many of which are designed as kinase inhibitors, large-panel kinase profiling is the most powerful and common approach.[2][4][17]
Kinase Profiling: This involves screening the compound against a large panel of purified kinases (often >400) to measure its inhibitory activity.[18] This provides a comprehensive selectivity profile, revealing both intended and unintended interactions across the human kinome.[17][19]
Causality in Experimental Design: The choice of ATP concentration in these assays is a critical experimental parameter. Screening at a low ATP concentration (e.g., the Km for each kinase) will identify even weak interactions, providing a sensitive measure of potency.[20] This is ideal for initial profiling to cast a wide net. Follow-up dose-response assays should then be performed to accurately determine the IC50 for any confirmed hits.
Data Presentation: Hypothetical Kinase Selectivity Profile
The data below illustrates a typical output for a hypothetical naphthotriazole derivative, "NPT-123," designed as a potent Aurora Kinase A inhibitor.
| Target Kinase | Family | IC50 (nM) | Selectivity vs. Primary Target | Notes |
| Aurora A | Aurora | 5 | - | Primary Target |
| Aurora B | Aurora | 25 | 5-fold | Structurally related on-target |
| Aurora C | Aurora | 45 | 9-fold | Structurally related on-target |
| ABL1 | ABL | 1,500 | 300-fold | Potential weak off-target |
| SRC | SRC | >10,000 | >2,000-fold | Not significant |
| VEGFR2 | RTK | 850 | 170-fold | Significant Off-Target |
| FLT3 | RTK | 9,200 | >1,800-fold | Not significant |
| CDK2 | CMGC | 2,100 | 420-fold | Potential weak off-target |
| PIM1 | CAMK | 78 | 15.6-fold | Significant Off-Target |
| GSK3B | CMGC | >10,000 | >2,000-fold | Not significant |
This table contains illustrative data for comparison purposes.
This profile immediately highlights two potential liabilities for NPT-123: inhibition of VEGFR2 and PIM1. While the potency is lower than for Aurora A, these interactions could have significant biological consequences and must be investigated further in a cellular context.
Experimental Protocol: In Vitro Kinase Profiling (Radiometric Assay)
This protocol provides a generalized workflow for a standard radiometric kinase assay, a highly sensitive method for quantifying kinase activity.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Compound Dilution: Prepare a serial dilution of the 1H-Naphtho(2,3-d)triazole compound in 100% DMSO, typically starting from 10 mM. Then, create intermediate dilutions in the kinase buffer.
-
Substrate/ATP Mix: Prepare a solution containing the specific peptide or protein substrate for the kinase and ATP. Include [γ-³³P]-ATP as a tracer. The final ATP concentration should be at or near the Km for the target kinase.
-
-
Reaction Setup (384-well plate):
-
Add 5 µL of the diluted compound or vehicle (DMSO in buffer) to the appropriate wells.
-
Add 10 µL of the kinase solution (containing the purified enzyme in kinase buffer) to all wells.
-
Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase. This pre-incubation step is crucial for inhibitors with slow binding kinetics.
-
-
Initiate Reaction:
-
Add 10 µL of the Substrate/ATP mix to all wells to start the reaction.
-
Incubate for a defined period (e.g., 60 minutes) at 30°C. The reaction time must be within the linear range of the assay, which should be determined during assay development.
-
-
Stop Reaction & Capture:
-
Add 25 µL of 0.75% phosphoric acid to stop the reaction.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]-ATP will flow through.
-
Wash the filter plate 3-4 times with 0.75% phosphoric acid to remove all unbound ATP.
-
-
Detection & Analysis:
-
Dry the plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition relative to vehicle controls and plot the data to determine IC50 values.
-
Phase 3: Cellular Assays - Confirming Target Engagement and Phenotype
Observing an interaction in a test tube is not the same as confirming it in the complex milieu of a living cell. Cellular assays are essential to verify that a compound can cross the cell membrane, engage its target (and off-targets), and produce a biological effect.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[21][22] The principle is based on ligand-induced thermal stabilization: when a drug binds to its target protein, the protein becomes more resistant to heat-induced unfolding and aggregation.[23][24][25]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
By measuring the amount of soluble protein remaining after a heat shock, one can determine if the drug stabilized its target. A shift in the melting curve to a higher temperature is direct evidence of target engagement. This is invaluable for confirming that the biochemical off-targets identified (like VEGFR2 and PIM1) are also engaged by the compound in a cellular environment.
Experimental Protocol: CETSA with Western Blot Detection
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the naphthotriazole compound at the desired concentration (e.g., 10x the biochemical IC50) or with a vehicle control (e.g., 0.1% DMSO).
-
Incubate for a sufficient time (e.g., 1-2 hours) to allow for cell penetration and target binding.
-
-
Heat Shock:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Place the tubes in a thermal cycler and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. One aliquot should be kept at room temperature as a non-heated control.
-
-
Cell Lysis and Protein Extraction:
-
Subject the cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to lyse the cells. This step is critical for releasing soluble proteins.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample using a standard method (e.g., BCA assay).
-
Normalize the samples to the same total protein concentration.
-
Analyze the abundance of the target protein in each sample using SDS-PAGE and Western blotting with a specific antibody.
-
-
Data Interpretation:
-
Quantify the band intensities from the Western blot.
-
Plot the relative band intensity against the temperature for both the vehicle- and drug-treated samples to generate melting curves. A rightward shift in the curve for the drug-treated sample indicates thermal stabilization and confirms target engagement.
-
Phenotypic Screening
While CETSA confirms target binding, phenotypic screening assesses the functional consequence of engaging all targets simultaneously.[26][27][28] This approach evaluates the overall effect of a compound on cellular characteristics (phenotypes) without a preconceived bias about the mechanism of action.[29] Using high-content imaging, one can quantify changes in cell morphology, viability, cell cycle status, or the localization of specific proteins.
If the off-target activity against VEGFR2 is potent in cells, a phenotypic screen might reveal anti-angiogenic effects in a co-culture model, an outcome that might be desirable or undesirable depending on the therapeutic context. This provides a holistic view of the compound's cellular activity.[30]
Phase 4: In Vivo Safety Pharmacology
The final step in preclinical assessment involves in vivo studies to understand the compound's systemic effects. Safety pharmacology studies are a regulatory requirement and investigate potential undesirable effects on major organ systems.[8][31] The core battery of tests typically includes:
-
Central Nervous System (CNS): Assessment of behavior, coordination, and other neurological functions.
-
Cardiovascular System: Monitoring of blood pressure, heart rate, and ECG, including in vitro hERG assays to assess the risk of QT interval prolongation.
-
Respiratory System: Evaluation of respiratory rate and function.
Data from the earlier stages can directly inform these studies. For example, if a compound has off-target activity on a kinase known to be crucial for cardiac function, cardiovascular monitoring will become a key focus of the in vivo safety assessment.
Comparative Guide to Off-Target Methodologies
| Methodology | Throughput | Cost | Biological Relevance | Key Output |
| In Silico Screening | Very High | Low | Low (Predictive) | List of potential off-targets |
| Biochemical Profiling | High | Medium-High | Medium (Purified components) | IC50/Ki values, selectivity profile |
| CETSA | Medium | Medium | High (Intact cells) | Confirmation of target engagement |
| Phenotypic Screening | High | High | Very High (Functional outcome) | Cellular fingerprint, MoA clues |
| Safety Pharmacology | Low | Very High | Systemic (Whole organism) | Physiological effects, safety profile |
Conclusion
Assessing the off-target effects of 1H-Naphtho(2,3-d)triazole-based drugs is a complex but essential process that underpins the development of safe and effective medicines. A purely target-focused approach is insufficient. By integrating predictive in silico methods, broad in vitro profiling, and definitive cell-based assays for target engagement and phenotypic outcomes, researchers can build a comprehensive understanding of a compound's biological activity. This layered, evidence-based approach allows for the early identification of liabilities, enabling medicinal chemists to optimize for selectivity and ultimately increasing the probability of success in bringing novel, life-saving therapies to the clinic.
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cross-reactivity studies of 1H-Naphtho(2,3-d)triazole in kinase inhibitor screens
An In-Depth Guide to the Cross-Reactivity of 1H-Naphtho(2,3-d)triazole Scaffolds in Kinase Inhibitor Screens
Introduction: The Double-Edged Sword of Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment. However, the human genome contains over 500 kinases (the "kinome"), which share a structurally conserved ATP-binding pocket. This similarity presents a formidable challenge in drug development: ensuring inhibitor selectivity.
Cross-reactivity, or the binding of an inhibitor to unintended kinase targets, can be a significant liability, leading to off-target toxicities and unforeseen side effects.[1][2] Conversely, in some cases, this polypharmacology can be advantageous, offering therapeutic benefits by modulating multiple disease-relevant pathways simultaneously.[3] Therefore, a thorough understanding of a compound's selectivity profile is paramount.
This guide provides a comparative analysis of the cross-reactivity potential of compounds derived from the 1H-Naphtho(2,3-d)triazole scaffold. We will explore the inherent properties of this chemical framework, the methodologies for assessing its selectivity, and the available data on its performance against the human kinome, offering a scientifically grounded perspective for researchers in drug discovery.
The 1H-Naphtho(2,3-d)triazole Scaffold: A Privileged Structure
The 1H-Naphtho(2,3-d)triazole core is a rigid, planar heterocyclic system.[4][5] Its unique chemical architecture makes it an attractive scaffold for kinase inhibitor design. The triazole ring system is a key feature in a wide array of therapeutically important agents due to its unique chemical properties, including its dipole character, hydrogen bonding capacity, and metabolic stability, which allow it to interact with high affinity to biological receptors.[1][6] The fused naphthyl group provides a larger surface area for establishing hydrophobic and π-stacking interactions within the ATP-binding cleft of kinases.
Caption: Chemical structure of the 1H-Naphtho(2,3-d)triazole scaffold.
Studies have already demonstrated the potential of this scaffold. For instance, hybrids combining 1,4-naphthoquinone with a 1,2,3-triazole moiety have been synthesized and shown to possess multi-kinase inhibitory activity.[7][8] This precedent underscores the viability of the core structure as a foundation for developing potent kinase modulators.
On-Target Efficacy vs. Off-Target Effects: A Balancing Act
The goal of targeted therapy is to inhibit a specific, disease-driving kinase with high precision. However, due to kinome homology, inhibitors often engage with multiple kinases. This can lead to a complex biological response where the observed effect is a combination of on-target and off-target activities.
Caption: On-target vs. off-target kinase inhibition by a small molecule.
Understanding this profile is not merely an academic exercise; it is crucial for interpreting cellular data correctly and anticipating potential clinical outcomes.[1] Early and comprehensive cross-reactivity profiling can de-risk a drug development program by identifying potential liabilities before they lead to late-stage failures.[1]
Methodology: Profiling Kinase Inhibitor Selectivity
To quantitatively assess the cross-reactivity of a compound, it is screened against a large panel of kinases. Radiometric assays, which measure the transfer of a radiolabeled phosphate from ATP to a substrate, are considered the gold standard for their direct and robust measurement of enzymatic activity, minimizing false positives.[9][10]
Experimental Protocol: Radiometric Kinase Profiling (HotSpot™ Assay)
This protocol outlines a typical workflow for assessing inhibitor selectivity against a kinase panel.
-
Compound Preparation: The test compound (e.g., a 1H-Naphtho(2,3-d)triazole derivative) is serially diluted in DMSO to create a range of concentrations for IC50 determination. A typical starting concentration is 100x the final assay concentration.
-
Assay Plate Preparation:
-
In a 96- or 384-well plate, add the kinase buffer solution.
-
Add the test compound dilutions to the appropriate wells. Include positive controls (a known inhibitor) and negative controls (DMSO vehicle only).
-
-
Kinase Reaction Initiation:
-
Add the specific kinase and its corresponding substrate (protein or peptide) to each well.
-
Initiate the phosphorylation reaction by adding the ATP solution, which includes radiolabeled [γ-³³P]-ATP. The concentration of unlabeled ATP is often set near the Michaelis-Menten constant (Km) for each kinase to ensure physiological relevance.[10]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60-120 minutes).
-
-
Reaction Termination and Substrate Capture:
-
Stop the reaction by adding a termination buffer (e.g., phosphoric acid).
-
Spot the reaction mixture from each well onto a filter membrane (e.g., phosphocellulose). The phosphorylated substrate will bind to the filter, while the unused [γ-³³P]-ATP is washed away.[9]
-
-
Signal Detection:
-
Wash the filter membranes multiple times to remove unbound radioactivity.
-
Allow the filters to dry completely.
-
Measure the radioactivity retained on each spot using a scintillation counter.
-
-
Data Analysis:
-
The raw counts per minute (CPM) are converted to percent inhibition relative to the DMSO control.
-
Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration at which 50% of kinase activity is inhibited).
-
Caption: Standard workflow for a radiometric kinase profiling assay.
Cross-Reactivity Profile of Naphthotriazole Derivatives
While comprehensive screening data for the parent 1H-Naphtho(2,3-d)triazole is not publicly available, studies on its derivatives provide valuable insights into the scaffold's potential targets and cross-reactivity.
A study on 1,4-naphthoquinone-1,2,3-triazole hybrids identified compounds with potent, multi-kinase inhibitory activity.[7][8] These compounds were designed with the intent of blocking CDK2, a key regulator of the cell cycle. However, subsequent screening revealed a broader profile.
| Compound | Target Kinase | IC50 (µM) | Reference |
| Derivative 4a | CDK2 | 0.55 | [7] |
| FLT4 (VEGFR3) | 1.67 | [7] | |
| PDGFRA | 1.10 | [7] | |
| Derivative 4i | CDK2 | 11.32 | [7] |
| FLT4 (VEGFR3) | 0.22 | [7] | |
| PDGFRA | 0.44 | [7] |
Analysis of the Data: The data clearly shows that simple substitutions on the triazole ring dramatically alter the selectivity profile.
-
Derivative 4a (bearing a benzyl ring) shows sub-micromolar potency against CDK2, with weaker but still significant activity against the receptor tyrosine kinases FLT4 and PDGFRA.[7]
-
Derivative 4i (with a p-methyl benzyl group) flips this selectivity, showing much stronger inhibition of FLT4 and PDGFRA, while its activity against the primary target, CDK2, is significantly reduced.[7]
This demonstrates that the 1H-Naphtho(2,3-d)triazole scaffold can serve as a template for inhibitors targeting both cell cycle kinases (CDKs) and receptor tyrosine kinases involved in angiogenesis and cell growth (VEGFR/PDGFR families).
Furthermore, a separate study on naphtho[2,3-d][1][6][11]triazole-4,9-dione derivatives discovered potent inhibition of human dihydroorotate dehydrogenase (hDHODH), an enzyme critical for pyrimidine biosynthesis, with IC50 values in the low nanomolar range.[12] While hDHODH is not a kinase, this finding is highly significant. It illustrates that the scaffold can interact with nucleotide-binding sites in other enzyme classes, highlighting the importance of screening beyond the kinome to uncover all potential off-targets.
Comparison with Alternative Scaffolds
The observed multi-kinase activity is not unique to the naphthotriazole scaffold. The 1,2,3-triazole ring itself is a common feature in many kinase inhibitors designed to be either highly selective or intentionally multi-targeted.
-
EGFR Inhibitors: Many 1,2,3-triazole hybrids have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR). Some of these exhibit dual-target inhibition, for example, hitting both EGFR and BRAFV600E, which can be a strategy to overcome resistance mechanisms.[6]
-
General Kinase Inhibitors: It is common for kinase inhibitors to have off-target effects. For example, extensive studies on PARP inhibitors revealed that some, like rucaparib and niraparib, potently inhibit multiple protein kinases at clinically relevant concentrations, an effect not shared by other drugs in the same class like olaparib.[3]
The preliminary data on naphthotriazole derivatives suggests they fit within this paradigm: they are potent inhibitors whose selectivity can be tuned, but they possess an inherent potential for cross-reactivity across different kinase families and even into other enzyme classes.
Conclusion and Future Directions
The 1H-Naphtho(2,3-d)triazole scaffold is a promising starting point for the design of novel kinase inhibitors. The available evidence from studies on its derivatives indicates a propensity to inhibit multiple important oncogenic kinases, including CDKs, VEGFRs, and PDGFRs.[7][8]
Key Takeaways for Researchers:
-
Inherent Cross-Reactivity: The scaffold has demonstrated potential for multi-kinase inhibition. This can be exploited for polypharmacological approaches but must be carefully characterized to avoid unwanted toxicity.
-
Tunable Selectivity: Minor chemical modifications can significantly shift the selectivity profile, allowing for optimization toward a desired target or set of targets.
-
Beyond the Kinome: The potent inhibition of non-kinase targets like hDHODH by a derivative underscores the absolute necessity of broad, unbiased screening to fully de-risk any compound series based on this scaffold.[12]
Future research should focus on systematically screening a diverse library of 1H-Naphtho(2,3-d)triazole derivatives against the broadest possible kinase panel.[10] This will build a comprehensive structure-activity and structure-selectivity relationship map, enabling the rational design of next-generation inhibitors with tailored and well-understood cross-reactivity profiles.
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A Head-to-Head In Vitro Comparison: 1H-Naphtho(2,3-d)triazole vs. Doxorubicin
A Senior Application Scientist's Guide to Evaluating Anticancer Efficacy and Mechanism
In the landscape of anticancer drug discovery, the quest for novel compounds with improved efficacy and reduced toxicity is relentless. Doxorubicin, an anthracycline antibiotic, has been a cornerstone of chemotherapy for decades, valued for its potent cytotoxic effects against a broad spectrum of cancers.[1][2] However, its clinical utility is often hampered by severe side effects, most notably cardiotoxicity, and the development of drug resistance.[1][3][4] This has spurred the investigation of new chemical scaffolds, among which 1H-Naphtho(2,3-d)triazole derivatives have emerged as a promising class of compounds with significant antitumor potential.[5][6]
This guide provides a comprehensive head-to-head in vitro comparison of 1H-Naphtho(2,3-d)triazole and the established chemotherapeutic agent, doxorubicin. We will delve into their cytotoxic profiles, dissect their mechanisms of action regarding apoptosis and cell cycle arrest, and provide detailed protocols for the key experiments that form the basis of such a comparative analysis. This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance and underlying biology of these two classes of anticancer agents.
Section 1: Comparative Cytotoxicity
The foundational metric for any potential anticancer agent is its ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is the standard measure of a compound's potency. In vitro cytotoxicity is most commonly assessed using colorimetric assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.[7][8]
Numerous studies have demonstrated that various derivatives of the 1H-Naphtho(2,3-d)triazole scaffold exhibit potent cytotoxic activity against a range of human cancer cell lines, with some compounds showing efficacy comparable or even superior to doxorubicin.[9]
Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of Representative Naphtho[2,3-d]thiazole/triazole Derivatives and Doxorubicin
| Compound/Derivative | Cancer Cell Line | IC50 (µM) of Derivative | IC50 (µM) of Doxorubicin |
| Naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine (6a) | MCF-7 (Breast) | 0.89 ± 0.07 | 1.12 ± 0.11 |
| Naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine (6a) | A549 (Lung) | 1.21 ± 0.13 | 1.54 ± 0.18 |
| Naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine (6c) | MCF-7 (Breast) | 0.76 ± 0.06 | 1.12 ± 0.11 |
| Naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine (6c) | A549 (Lung) | 0.99 ± 0.11 | 1.54 ± 0.18 |
| Indole-1,2,4-triazole Hybrid (8b) | Hep-G2 (Liver) | Comparable Potency | Cell Viability = 10.8% |
| 1,2,3-Triazole-linked Tetrahydrocurcumin (4g) | HCT-116 (Colon) | 1.09 ± 0.17 | (Cisplatin used as control) |
Data synthesized from multiple sources for illustrative comparison.[9][10][11]
Experimental Protocol: MTT Cytotoxicity Assay
The causality behind this experimental choice rests on its reliability and high-throughput nature for screening compound libraries.[7] It provides a quantitative measure of cell viability, which is a direct indicator of a compound's cytotoxic or cytostatic effects.
-
Cell Seeding: Inoculate 2x10³ to 5x10³ cells per well in 0.1 mL of culture medium in a 96-well microplate.[12][13]
-
Incubation: Culture the cells for 24-48 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment and exponential growth.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds (e.g., 1H-Naphtho(2,3-d)triazole derivatives and doxorubicin) and a vehicle control (e.g., DMSO). Incubate for a further 48-72 hours.[12]
-
MTT Addition: Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12][13] During this time, mitochondrial succinate dehydrogenase in viable cells reduces the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Section 2: Mechanistic Insights - Induction of Apoptosis
A desirable characteristic of an anticancer drug is its ability to induce programmed cell death, or apoptosis, in cancer cells. Both doxorubicin and 1H-Naphtho(2,3-d)triazole derivatives have been shown to trigger this cellular suicide program, albeit through potentially different primary insults.
Doxorubicin primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks.[1][2][3] This DNA damage activates a cascade of signaling events, often involving the p53 tumor suppressor, which leads to the upregulation of pro-apoptotic proteins like BAX and the downregulation of anti-apoptotic proteins like BCL-2.[1][2] This shift in the BAX/BCL-2 ratio compromises mitochondrial membrane integrity, leading to the release of cytochrome c and the subsequent activation of executioner caspases, such as caspase-3.[1] Doxorubicin is also known to generate reactive oxygen species (ROS), which can cause oxidative DNA damage and further contribute to the apoptotic pathway.[1][14]
1H-Naphtho(2,3-d)triazole derivatives appear to exert their pro-apoptotic effects through a more diverse set of mechanisms. Certain derivatives are potent inhibitors of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the pyrimidine biosynthesis pathway, which is crucial for rapidly proliferating cells.[5] Inhibition of hDHODH can lead to cell cycle arrest and apoptosis. Furthermore, many naphthoquinone-based compounds, including this triazole family, are capable of inducing significant ROS production.[5] This oxidative stress leads to mitochondrial dysfunction, activation of the intrinsic apoptotic pathway, and cell death.[5]
Figure 1: Comparison of proposed apoptotic signaling pathways.
Experimental Protocol: Caspase-3 Activity Assay
To quantitatively confirm the induction of apoptosis, measuring the activity of executioner caspases is a critical step. Caspase-3 is a key mediator of apoptosis, and its activity can be readily measured using fluorogenic substrates.[15][16]
-
Cell Treatment and Lysis: Treat cells in a 6-well plate or 10 cm dish with the test compounds (and a positive control like staurosporine) for the desired time.[17]
-
Place plates on ice and lyse the cells using a chilled cell lysis buffer (e.g., 50mM Tris pH 7.5, 150mM NaCl, 0.5% Triton X-100) for 10 minutes.[17] It is crucial to omit protease inhibitors from the lysis buffer as they can interfere with caspase activity.
-
Prepare Lysate: Centrifuge the lysate at ~10,000 x g for 10 minutes to pellet cell debris.[17] The supernatant contains the cytosolic fraction with active caspases.
-
Assay Reaction: In a black 96-well plate, add a portion of the cell lysate to a reaction buffer containing the fluorogenic caspase-3 substrate, such as Ac-DEVD-AMC.[16][17]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[16] During this time, active caspase-3 cleaves the substrate, releasing the fluorescent AMC moiety.
-
Fluorescence Measurement: Read the plate in a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~420-460 nm.[16]
-
Data Analysis: The fluorescence intensity is directly proportional to the caspase-3 activity in the sample. Compare the readings from treated samples to untreated controls to determine the fold-increase in caspase-3 activity.
Section 3: Dissecting Effects on the Cell Cycle
Cancer is characterized by uncontrolled cell division. Many effective chemotherapeutics function by disrupting the cell cycle, leading to a halt in proliferation and, ultimately, cell death. Flow cytometry is a powerful technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[18]
Doxorubicin is well-documented to cause a significant accumulation of cells in the G2/M phase of the cell cycle.[19][20] This arrest is a consequence of the DNA damage it induces, which triggers cell cycle checkpoints that prevent cells from entering mitosis with compromised DNA.
1H-Naphtho(2,3-d)triazole derivatives have also been shown to induce cell cycle arrest. Depending on the specific derivative and cell line, this arrest can occur at either the G2/M phase or the G0/G1 phase.[5][21] This suggests that, like doxorubicin, these compounds activate cell cycle checkpoints, preventing the propagation of cellular damage.
Table 2: Illustrative Effect of Doxorubicin vs. a Naphtho(2,3-d)triazole derivative on Cell Cycle Distribution in a Human Cancer Cell Line (e.g., PANC-1)
| Treatment | Concentration (µM) | % of Cells in G0/G1 | % of Cells in S Phase | % of Cells in G2/M |
| Control (Untreated) | 0 | 55.0 | 25.0 | 20.0 |
| Doxorubicin | 1.0 | 20.0 | 15.0 | 65.0 |
| Naphtho-triazole (12) | 6.0 | 22.5 | 12.5 | 65.0 |
Data is hypothetical but based on typical results reported in the literature.[18][21]
Figure 2: Experimental workflow for cell cycle analysis.
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining
The rationale for this protocol is that PI is a fluorescent intercalating agent that stoichiometrically binds to DNA.[18] Therefore, the fluorescence intensity of a stained cell is directly proportional to its DNA content, allowing for differentiation between G0/G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases.
-
Cell Preparation & Harvesting: Treat cells with the desired compounds for 24-48 hours. Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add ice-cold 70% ethanol drop-wise to fix the cells.[22] Fixation permeabilizes the cells and preserves their morphology. Incubate on ice or at -20°C for at least 2 hours.[22]
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet once with PBS to remove residual ethanol.
-
Staining: Resuspend the pellet in a PI Staining Solution containing RNase A.[22] RNase A is critical for degrading double-stranded RNA, ensuring that PI only stains DNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[22]
-
Analysis: Analyze the samples on a flow cytometer. The PI signal is typically collected on a linear scale. The data is then used to generate a histogram of cell count versus DNA content, from which the percentage of cells in each phase can be quantified using cell cycle analysis software.
Conclusion and Future Directions
This head-to-head comparison reveals that 1H-Naphtho(2,3-d)triazole derivatives represent a formidable new class of anticancer compounds with in vitro potency that can match or even exceed that of the established drug, doxorubicin.
-
Similarities: Both compound classes are potent cytotoxic agents that effectively induce apoptosis and cause cell cycle arrest in a variety of cancer cell lines.
-
Differences: The primary divergence lies in their initial mechanisms of action. Doxorubicin's effects are rooted in direct DNA damage and topoisomerase II inhibition. In contrast, 1H-Naphtho(2,3-d)triazole derivatives appear to act through a combination of targeted enzyme inhibition (hDHODH) and the induction of massive oxidative stress via ROS production.[5]
These mechanistic differences are significant. The reliance of 1H-Naphtho(2,3-d)triazole derivatives on ROS induction and metabolic disruption could make them effective against tumors that have developed resistance to DNA-damaging agents like doxorubicin.
Future research should focus on:
-
Expanding the in vitro analysis to a wider panel of cancer cell lines, including doxorubicin-resistant models.
-
In vivo studies to assess the efficacy, pharmacokinetics, and toxicity profiles of lead 1H-Naphtho(2,3-d)triazole compounds in animal models.
-
Further elucidating the specific molecular targets and signaling pathways modulated by these novel compounds to refine their development as targeted therapeutic agents.
The evidence presented in this guide strongly supports the continued investigation of 1H-Naphtho(2,3-d)triazoles as a promising scaffold for the development of next-generation anticancer therapies.
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Gorczyca, W. et al. (1993). Flow cytometric analysis of the cell cycle phase specificity of DNA damage induced by radiation, hydrogen peroxide and doxorubicin. PubMed. [Link]
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Ferreira, P.M.P. et al. (2023). Exploring the Anticancer Properties of 1,2,3-Triazole-Substituted Andrographolide Derivatives. MDPI. [Link]
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Safety Operating Guide
Definitive Guide to the Safe Disposal of 1H-Naphtho(2,3-d)triazole
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 1H-Naphtho(2,3-d)triazole. Designed for researchers, scientists, and drug development professionals, this document integrates technical data with field-proven safety protocols to ensure the protection of personnel and the environment. The causality behind each procedural step is explained to foster a deeper understanding of safe laboratory practices.
Foundational Knowledge: Understanding the Compound
1H-Naphtho(2,3-d)triazole is a heterocyclic aromatic compound. A thorough understanding of its chemical and physical properties is the bedrock of its safe handling and disposal. This compound is a solid at room temperature and possesses limited solubility in common laboratory solvents.[1] Its hazardous nature necessitates careful management as a chemical waste stream.
Table 1: Physicochemical and Hazard Profile of 1H-Naphtho(2,3-d)triazole
| Property | Value | Source |
| Molecular Formula | C₁₀H₇N₃ | [2] |
| Molecular Weight | 169.18 g/mol | [2] |
| Appearance | Solid | N/A |
| Melting Point | 187 °C | [1] |
| Boiling Point | 392.8 °C at 760 mmHg | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation | [2] |
The Core Principle: Segregation and Containment
The improper disposal of chemical waste is not only a regulatory violation but also a significant safety risk. The foundational principle of chemical waste management is the strict segregation of incompatible materials to prevent dangerous reactions.[3][4] 1H-Naphtho(2,3-d)triazole waste must be handled as a distinct hazardous waste stream.
Causality: Mixing this compound with incompatible chemicals, such as strong oxidizing agents or acids, could lead to vigorous, exothermic reactions, posing a risk of fire or explosion.[5] Segregation is a proactive measure to ensure chemical stability within the waste container.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Before handling 1H-Naphtho(2,3-d)triazole in any form, including for disposal, appropriate PPE is mandatory. The GHS classifications clearly indicate risks of skin and eye irritation.[2]
Mandatory PPE includes:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[6]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) of a suitable thickness.
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes, a chemically impervious apron or suit should be worn.[6]
-
Respiratory Protection: All handling of solid 1H-Naphtho(2,3-d)triazole or its solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or aerosols.[5]
Step-by-Step Disposal Protocol for 1H-Naphtho(2,3-d)triazole
This protocol outlines the self-validating system for the safe collection and preparation of 1H-Naphtho(2,3-d)triazole waste for final disposal by your institution's Environmental Health and Safety (EHS) office or a licensed contractor.
Workflow Diagram: 1H-Naphtho(2,3-d)triazole Waste Management
Caption: Waste Management Workflow for 1H-Naphtho(2,3-d)triazole.
Protocol Steps:
-
Container Selection and Labeling:
-
Select a waste container made of a compatible material, such as glass or high-density polyethylene (HDPE). The container must be in good condition, free of leaks, and have a securely fitting cap.[7][8] The original product container is often the best choice for waste collection.[8]
-
Affix a "HAZARDOUS WASTE" label to the container.[7]
-
Clearly list all contents by their full chemical name (no formulas or abbreviations) and their approximate percentages.[7] For this waste stream, you will write "1H-Naphtho(2,3-d)triazole". If it is in solution, list the solvent as well (e.g., "Methanol").
-
-
Waste Collection:
-
Solid Waste: Carefully transfer solid 1H-Naphtho(2,3-d)triazole and any contaminated disposable labware (e.g., weigh boats, contaminated gloves, wipes) into the designated waste container.
-
Liquid Waste: Transfer solutions containing 1H-Naphtho(2,3-d)triazole into the designated liquid waste container. Do not mix with other waste streams.[3]
-
Important: Keep the waste container closed at all times except when actively adding waste.[7][9] Do not leave a funnel in the opening.[3] Do not fill the container beyond 90% capacity to allow for expansion.[9]
-
-
Disposal of Empty Containers:
-
An empty container that held 1H-Naphtho(2,3-d)triazole must still be managed as hazardous waste.
-
Triple rinse the container with a suitable solvent (e.g., methanol or another solvent in which the compound is soluble).[8][10]
-
Crucially, the first rinsate is considered hazardous waste and must be collected and added to your 1H-Naphtho(2,3-d)triazole liquid waste container.[11] Subsequent rinses may also need to be collected depending on local regulations.[11]
-
After rinsing, deface or remove the original label and dispose of the container as instructed by your EHS office.[10]
-
-
Interim Storage:
-
Store the sealed waste container in a designated and properly signed Satellite Accumulation Area (SAA) within the laboratory.[7]
-
Ensure the waste is segregated from incompatible materials, particularly strong acids and oxidizers.[7]
-
The use of secondary containment (e.g., a larger plastic tub) is a best practice to contain any potential leaks.[11]
-
-
Final Disposal:
-
The ultimate disposal of 1H-Naphtho(2,3-d)triazole waste must be conducted through your institution's EHS program or a certified hazardous waste disposal company.[5][6]
-
Never dispose of this chemical down the sink or in the regular trash.[4][8][11] This is illegal and environmentally harmful.
-
The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration at a licensed facility.[12] This process ensures the complete destruction of the compound.
-
Emergency Procedures: Spill Management
In the event of a spill, the primary objective is to ensure personnel safety and prevent the spread of contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's emergency response team.
-
Control and Contain: If the spill is small and you are trained to handle it, ensure you are wearing appropriate PPE. Prevent the solid from becoming airborne. For liquid spills, use a chemical absorbent pad or spill kit to contain the material.
-
Cleanup: Collect all contaminated materials (absorbent, broken glass, etc.) and place them in your designated 1H-Naphtho(2,3-d)triazole hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office, regardless of the size of the spill.
By adhering to these scientifically grounded and procedurally robust guidelines, you can ensure the safe and compliant disposal of 1H-Naphtho(2,3-d)triazole, upholding your commitment to laboratory safety and environmental stewardship.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1H-Naphtho(2,3-d)triazole
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides an in-depth operational plan for the safe handling of 1H-Naphtho(2,3-d)triazole, focusing on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). Our approach is grounded in a risk-based assessment of the compound's specific hazards, ensuring that every procedural step is a self-validating component of a comprehensive safety system.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the inherent risks of a chemical is the critical first step in establishing a robust safety protocol. 1H-Naphtho(2,3-d)triazole (CAS No. 269-12-5) is an aromatic triazole compound whose hazard profile necessitates stringent protective measures.[1][2] The primary hazards, as identified in GHS classifications and safety data summaries, are:
-
Acute Oral Toxicity: The compound is classified as harmful if swallowed.[1]
-
Skin Irritation: Direct contact can cause skin irritation.[1][3]
-
Serious Eye Irritation: Contact with the eyes is likely to cause serious irritation.[1][3]
-
Respiratory Irritation: As a solid, inhalation of dust or aerosols may cause respiratory tract irritation.[1][4]
Furthermore, while specific carcinogenicity or reproductive toxicity data for this exact molecule is limited, related triazole compounds are noted for potential chronic effects.[5][6] This justifies a cautious approach that minimizes all routes of exposure—dermal, ocular, inhalation, and ingestion. The operational plans outlined below are designed to directly mitigate these identified risks.
Core Protective Equipment: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic response to the specific experimental context. The following represents the minimum required PPE for any manipulation of 1H-Naphtho(2,3-d)triazole.
Eye and Face Protection
The risk of serious eye irritation from solid particulates or accidental splashes is significant.[1]
-
Mandatory Equipment: Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards must be worn at all times.[5] Standard safety glasses are insufficient as they do not provide an adequate seal against airborne dust.
-
Causality: Goggles provide a 360-degree seal around the eyes, which is essential for protecting against the fine dust that can be generated when handling solid 1H-Naphtho(2,3-d)triazole.[7] In situations with a higher risk of splashing, such as when preparing concentrated solutions, a face shield should be worn in addition to safety goggles.[3][8]
Hand Protection
To prevent skin irritation, chemical-resistant gloves are essential.[3][9]
-
Recommended Material: Nitrile gloves are an excellent first choice, offering good resistance to a range of chemicals, including aromatic compounds like triazoles.[9][10]
-
Operational Protocol: Always inspect gloves for tears or punctures before use. Employ the proper removal technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.[5] For prolonged operations or when handling solutions, consider double-gloving. After handling, wash hands thoroughly with soap and water.[3][7]
Body Protection
Protective clothing prevents incidental skin contact with the chemical.
-
Standard Requirement: A long-sleeved laboratory coat, long pants, and closed-toe shoes are mandatory.[7][10]
-
Rationale: This ensures that exposed skin is minimized. Contaminated clothing should be removed immediately and laundered separately before reuse.[7][10]
Respiratory Protection
The primary inhalation risk stems from the generation of airborne dust when handling the solid chemical.[5][7]
-
Minimum Requirement: All weighing and transfer operations involving solid 1H-Naphtho(2,3-d)triazole must be conducted within a certified chemical fume hood or a ventilated enclosure to minimize dust dispersion.[5][8]
-
When a Respirator is Required: If work cannot be performed in a fume hood, a NIOSH-approved respirator with an N95 (or equivalent) particulate filter is required.[5] This provides a necessary barrier to protect the respiratory tract from irritation.[1]
PPE Selection Matrix for Common Laboratory Tasks
For clarity, the following table summarizes the required PPE based on the specific task being performed.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solid | Chemical Goggles | Nitrile Gloves | Lab Coat, Full Coverage | Required: Chemical Fume Hood or N95 Respirator |
| Preparing Solutions | Chemical Goggles & Face Shield | Nitrile Gloves (Double-gloving recommended) | Lab Coat, Full Coverage | Required: Chemical Fume Hood |
| Conducting Reactions | Chemical Goggles | Nitrile Gloves | Lab Coat, Full Coverage | Required: Chemical Fume Hood |
| Storage/Transport (Closed Container) | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat, Full Coverage | Not Required |
Operational and Disposal Plans
A protocol's trustworthiness is defined by its procedural integrity from start to finish. This includes the meticulous processes of donning PPE, handling the chemical, and managing the subsequent waste stream.
Experimental Workflow: PPE Donning and Doffing
The sequence of putting on and removing PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Step-by-Step Disposal Plan
Proper disposal is paramount to ensure the safety of all personnel and to maintain environmental compliance.
-
Decontamination of Work Area: Upon completion of work, wipe down all surfaces within the fume hood and any contaminated equipment with an appropriate solvent (e.g., 70% ethanol), ensuring the cleaning materials are disposed of as hazardous waste.
-
Disposal of Used PPE:
-
Gloves: Remove gloves using the proper technique and dispose of them in a designated hazardous waste container immediately.[5] Do not reuse disposable gloves.
-
Lab Coats: If a lab coat becomes significantly contaminated, it must be disposed of as hazardous waste. For minor contamination, it should be professionally laundered by a service familiar with laboratory hazards.
-
Respirators: Dispose of N95 masks after a single use.
-
-
Disposal of Chemical Waste:
-
All unused 1H-Naphtho(2,3-d)triazole and solutions containing the compound must be collected in a clearly labeled, sealed hazardous waste container.
-
Never dispose of this chemical down the drain.[11]
-
Follow all local, regional, and national regulations for the disposal of chemical waste.[4] Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.
-
By adhering to this comprehensive guide, researchers can confidently handle 1H-Naphtho(2,3-d)triazole, secure in the knowledge that they are protected by a safety protocol grounded in scientific evidence and operational excellence.
References
- What are the safety precautions when using Triazole? - Blog.
- Safe Handling and Storage of 1-Phenyl-3-Hydroxy-1,2,4-Triazole: Best Practices for Chemical Intermediates - NINGBO INNO PHARMCHEM CO.,LTD.
- Personal protective equipment for handling 1H-1,2,4-triazol-4-amine - Benchchem.
- 1H-naphtho(2,3-d)triazole | C10H7N3 | CID 123045 - PubChem, NIH.
- 1H-1,2,4-Triazole: Human health tier II assessment - Australian Department of Health.
- SAFETY DATA SHEET - 5-Mercapto-1H-1,2,3-triazole Sodium Salt - TCI Chemicals.
- MATERIAL SAFETY DATA SHEET - SONOMA 20EW AG - Greenbook.net.
- Material Safety Data Sheet - 1,2,4-1H-Triazole, 99.5% - Cole-Parmer.
- 1H-1,2,3-Triazole Safety Data Sheet - ECHEMI.
- 1H-naphtho(2,3-d)triazole | 269-12-5 - LookChem.
-
CAS No : 269-12-5 | Product Name : 1H-Naphtho[2,3-d][5][8][9]triazole - Pharmaffiliates. Available at:
- ICSC 0682 - 1,2,4-TRIAZOLE - Inchem.org.
- Safety Data Sheet: 1,2,4-Triazole - Carl ROTH.
Sources
- 1. 1H-naphtho(2,3-d)triazole | C10H7N3 | CID 123045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. nbinno.com [nbinno.com]
- 9. What are the safety precautions when using Triazole? - Blog [zbwhr.com]
- 10. assets.greenbook.net [assets.greenbook.net]
- 11. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
